1,10-Phenanthroline hydrate
Description
Structure
3D Structure of Parent
Propriétés
IUPAC Name |
1,10-phenanthroline;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2.H2O/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h1-8H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQJCISYYXZCAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2.H2O, C12H10N2O | |
| Record name | O-PHENANTHROLINE MONOHYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20869 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6075302 | |
| Record name | 1,10-Phenanthroline, monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6075302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
O-phenanthroline monohydrate appears as white crystalline powder or solid. Slight odor. (NTP, 1992), White solid with a mild odor; [CAMEO] Off-white odorless crystals; [Alfa Aesar MSDS] | |
| Record name | O-PHENANTHROLINE MONOHYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20869 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | o-Phenanthroline monohydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16278 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
less than 0.1 mg/mL at 70 °F (NTP, 1992) | |
| Record name | O-PHENANTHROLINE MONOHYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20869 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
5144-89-8 | |
| Record name | O-PHENANTHROLINE MONOHYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20869 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,10-Phenanthroline, monohydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5144-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-Phenanthroline monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005144898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,10-Phenanthroline, monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6075302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,10-Phenanthroline monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O-PHENANTHROLINE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KSX215X00E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
212 to 219 °F (NTP, 1992) | |
| Record name | O-PHENANTHROLINE MONOHYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20869 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,10-Phenanthroline Monohydrate (CAS: 5144-89-8) for Researchers and Drug Development Professionals
An authoritative overview of the core physicochemical properties, experimental applications, and mechanisms of action of 1,10-Phenanthroline Monohydrate, a versatile heterocyclic compound with significant implications in research and therapeutic development.
Core Physicochemical and Spectroscopic Data
1,10-Phenanthroline monohydrate is a white to cream-colored crystalline powder.[1] This heterocyclic organic compound is widely recognized for its potent metal-chelating properties, which form the basis of its diverse applications.[2]
Physicochemical Properties
A summary of the key physicochemical properties of 1,10-phenanthroline monohydrate is presented in Table 1. These properties are crucial for its handling, storage, and application in various experimental settings. The compound is stable under recommended storage conditions.[3][4]
| Property | Value | Reference(s) |
| CAS Number | 5144-89-8 | [5] |
| Molecular Formula | C₁₂H₈N₂·H₂O | [1] |
| Molecular Weight | 198.22 g/mol | [5] |
| Appearance | White to cream crystalline powder or needles | [1][6] |
| Melting Point | 93-104 °C | [3][4][7][8] |
| Solubility in Water | 3.3 g/L | [8][9] |
| Solubility in Organic Solvents | Soluble in ethanol, acetone, and benzene. | [4][7] |
| Storage Temperature | 15-25°C | [8][9] |
Spectroscopic Data
The spectroscopic profile of 1,10-phenanthroline monohydrate is essential for its identification and quantification.
-
UV-Vis Spectroscopy: In solution, 1,10-phenanthroline monohydrate exhibits a maximum absorbance (λmax) at approximately 265 nm.[7] The complex formed between iron (II) and 1,10-phenanthroline, known as ferroin, has a strong absorbance at 510 nm, which is the basis for the spectrophotometric determination of iron.[7]
-
FTIR Spectroscopy: The infrared spectrum of 1,10-phenanthroline monohydrate shows characteristic stretching bands. Key peaks are observed around 1635 cm⁻¹ (C=C stretching), 1584 cm⁻¹ (C=N stretching), and a broad band at 3437 cm⁻¹ corresponding to the O-H stretching of the water molecule.[10]
-
NMR Spectroscopy: The ¹H NMR spectrum of 1,10-phenanthroline in a suitable deuterated solvent (e.g., DMSO-d₆) displays characteristic chemical shifts for its aromatic protons, typically in the range of δ 7.70 to 9.50 ppm.[11]
Applications in Research and Drug Development
1,10-Phenanthroline monohydrate is a versatile tool in scientific research and holds significant potential in the field of drug development due to its ability to chelate metal ions and interact with biological systems.
Analytical Chemistry: Spectrophotometric Determination of Iron
A primary application of 1,10-phenanthroline is in the quantitative analysis of iron. It reacts with ferrous ions (Fe²⁺) to form a stable, intensely red-orange tris(1,10-phenanthroline)iron(II) complex, which can be measured spectrophotometrically at 510 nm.[2][7] For the determination of total iron, any ferric ions (Fe³⁺) in the sample must first be reduced to Fe²⁺ using a reducing agent like hydroxylamine hydrochloride.[1]
Enzyme Inhibition: A Tool in Drug Discovery
1,10-Phenanthroline is a well-established inhibitor of metalloenzymes, particularly those containing zinc ions at their active site.[11] This inhibitory action is achieved through the chelation of the essential metal cofactor, rendering the enzyme inactive.[11] This property makes it a valuable tool for studying enzyme mechanisms and a scaffold for designing novel therapeutic agents targeting metalloenzymes.
-
Metalloprotease Inhibition: It is a potent inhibitor of metalloproteases, a class of enzymes involved in critical physiological and pathological processes, including tissue remodeling, angiogenesis, and cancer metastasis.[12] The effective concentration for metalloprotease inhibition is typically in the range of 1-10 mM.[7]
Anticancer Drug Development
The anticancer properties of 1,10-phenanthroline and its metal complexes are a significant area of research. These compounds can induce cancer cell death through multiple mechanisms.
-
Proteasome Inhibition and Apoptosis Induction: Copper complexes of 1,10-phenanthroline have been shown to be potent inhibitors of the 26S proteasome, a key cellular machinery for protein degradation. Inhibition of the proteasome leads to the accumulation of misfolded proteins, cellular stress, and ultimately, the induction of apoptosis (programmed cell death). The 1,10-phenanthroline ligand is believed to facilitate the uptake of copper into tumor cells.
-
Induction of HIF-1α Activity: 1,10-Phenanthroline has been identified as a hypoxia-mimetic agent, capable of inducing the activity of Hypoxia-Inducible Factor 1-alpha (HIF-1α). It achieves this by inhibiting prolyl hydroxylase domain (PHD) enzymes, which are iron-dependent enzymes that target HIF-1α for degradation under normal oxygen conditions. By chelating the iron cofactor, 1,10-phenanthroline stabilizes HIF-1α, leading to the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.
Detailed Experimental Protocols
Spectrophotometric Determination of Iron
This protocol outlines the steps for the quantitative analysis of iron using 1,10-phenanthroline.
Materials:
-
1,10-Phenanthroline monohydrate solution (0.1% w/v in distilled water)[1]
-
Hydroxylamine hydrochloride solution (10% w/v in distilled water)[1]
-
Sodium acetate buffer solution[1]
-
Standard iron solution (prepared from a certified iron salt)[1]
-
Unknown sample containing iron
-
Spectrophotometer
Procedure:
-
Preparation of Standard Curve:
-
Pipette a series of known volumes of the standard iron solution into separate volumetric flasks.[6]
-
To each flask, add 1 mL of hydroxylamine hydrochloride solution to reduce any Fe³⁺ to Fe²⁺.[6]
-
Add 5 mL of the 1,10-phenanthroline solution to each flask.[6]
-
Add 8 mL of sodium acetate buffer to adjust the pH to the optimal range for complex formation (pH 2-9).[1][6]
-
Dilute to the mark with distilled water and mix well.[6]
-
Allow the color to develop for at least 10 minutes.[1]
-
Measure the absorbance of each standard solution at 510 nm using a blank solution (containing all reagents except iron).[6]
-
Plot a calibration curve of absorbance versus iron concentration.[6]
-
-
Analysis of Unknown Sample:
Metalloprotease Inhibition Assay
This protocol provides a general method for assessing the inhibitory effect of 1,10-phenanthroline on metalloprotease activity using a fluorogenic substrate.
Materials:
-
1,10-Phenanthroline monohydrate stock solution (e.g., 100 mM in a suitable solvent)
-
Purified metalloprotease
-
Fluorogenic metalloprotease substrate
-
Assay buffer (e.g., Tris-HCl with CaCl₂)
-
96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the 1,10-phenanthroline stock solution in assay buffer to achieve the desired final concentrations (e.g., 1-10 mM).[7]
-
In a 96-well plate, add the diluted 1,10-phenanthroline solutions.
-
Add the purified metalloprotease to each well containing the inhibitor and to control wells (containing buffer only).
-
Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a fluorescence microplate reader. The fluorescence is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of 1,10-phenanthroline compared to the uninhibited control.
-
The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the inhibitor concentration.
Visualizing Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate key mechanisms of action and experimental workflows involving 1,10-Phenanthroline monohydrate.
Caption: Inhibition of a metalloprotease by 1,10-phenanthroline through chelation of the zinc cofactor.
Caption: The copper-phenanthroline complex inhibits the proteasome, leading to apoptosis.
Caption: 1,10-Phenanthroline inhibits prolyl hydroxylase, stabilizing HIF-1α.
Caption: Experimental workflow for the determination of iron using 1,10-phenanthroline.
References
- 1. Stimulation of the activity of prolyl hydroxylase in 3T3 fibroblasts by 1,10-phenanthroline [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting Ubiquitin–Proteasome System With Copper Complexes for Cancer Therapy [frontiersin.org]
- 3. Identification of chemical compounds that induce HIF-1alpha activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,10-phenanthroline promotes copper complexes into tumor cells and induces apoptosis by inhibiting the proteasome activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential interactions between metal-based phenanthroline drugs and the unfolded protein response endoplasmic reticulum stress pathway | Experimental Results | Cambridge Core [cambridge.org]
- 7. 1,10-Phenanthroline promotes copper complexes into tumor cells and induces apoptosis by inhibiting the proteasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical Properties of 1,10-Phenanthroline Hydrate
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the core physical and chemical properties of 1,10-phenanthroline hydrate. The information is presented to facilitate its application in research and development, with detailed experimental protocols and visualizations of key concepts.
Core Physicochemical Data
This compound is a heterocyclic organic compound widely recognized for its role as a bidentate chelating agent.[1] It is typically available as a white crystalline powder or solid with a slight odor.[2] The presence of a water molecule in its hydrated form influences its physical properties compared to the anhydrous state.
The quantitative physical and chemical data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₁₂H₈N₂·H₂O or C₁₂H₁₀N₂O | [2][3] |
| Molecular Weight | 198.22 g/mol | [2][4] |
| Appearance | White to off-white crystalline powder or needle-like crystals.[2][4][5] | [2][4][5] |
| Melting Point | 93-104 °C (decomposes) | [3][5][6][7] |
| Boiling Point | 365.1 °C at 760 mmHg (for anhydrous form) | [7] |
| Water Solubility | <0.1 mg/mL at 21 °C; 3.3 g/L at 20 °C | [2][4][5][8] |
| Solubility in Organic Solvents | Soluble in alcohol, acetone, and methanol; sparingly soluble in benzene.[3][6][9] | [3][6][9] |
| pKa (of conjugate acid, phenH⁺) | 4.84 at 25 °C | [10] |
| Density | ~1.1 g/cm³ | [5] |
| Vapor Density | 6.2 (vs air) | [4][5] |
| UV-Vis λmax | ~265 nm | [6] |
| Crystal System | Trigonal | [11][12] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of this compound are provided below.
The melting point of this compound can be determined using a standard capillary method with a melting point apparatus.[10][13]
-
Sample Preparation: The this compound sample should be dry and finely powdered. If necessary, the crystals can be gently ground using a mortar and pestle.[10]
-
Capillary Loading: A small amount of the powdered sample is packed into a capillary tube (sealed at one end) to a height of 1-2 mm. This is achieved by tapping the sealed end of the tube on a hard surface.[10][13]
-
Measurement:
-
The capillary tube is placed in the heating block of the melting point apparatus.[10]
-
An initial rapid heating can be performed to determine an approximate melting point. The apparatus is then allowed to cool.[10]
-
For an accurate measurement, a new sample is heated to about 10-15°C below the approximate melting point.[10]
-
The heating rate is then reduced to 1-2°C per minute.[10]
-
The temperature range from the point at which the substance begins to melt to when it becomes completely liquid is recorded as the melting point. A sharp melting point range (0.5-1°C) is indicative of a pure compound.[10]
-
The solubility of this compound can be assessed both qualitatively and quantitatively.
-
Qualitative Solubility Testing:
-
Quantitative Solubility Determination (Shake-Flask Method):
-
An excess amount of this compound is added to a flask containing a known volume of the solvent.
-
The flask is sealed and agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then allowed to stand, and the undissolved solid settles.
-
A known volume of the supernatant is carefully removed, ensuring no solid particles are transferred. Filtration or centrifugation can be used to aid this process.[10]
-
The concentration of this compound in the supernatant is determined using a suitable analytical technique, such as UV-Vis spectrophotometry, by measuring the absorbance at its λmax and using a pre-determined calibration curve.[10]
-
The pKa of the conjugate acid of 1,10-phenanthroline can be determined by potentiometric titration.[10][15]
-
Materials: A standardized solution of a strong acid (e.g., HCl), a standardized solution of a strong base (e.g., NaOH), a pH meter with a combination electrode, and a magnetic stirrer are required.[10][15]
-
Procedure:
-
A known amount of this compound is dissolved in a known volume of water.[15]
-
The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed. The initial pH is recorded.[10]
-
The solution is titrated with the standardized HCl solution, adding small increments of the titrant.[10]
-
The pH is recorded after each addition, allowing the reading to stabilize. The titration is continued well past the equivalence point.[10]
-
A titration curve of pH versus the volume of HCl added is plotted.[10]
-
The equivalence point is determined from the first or second derivative of the titration curve. The pKa is the pH at the half-equivalence point.[10]
-
-
UV-Vis Spectroscopy: A solution of this compound is prepared in a suitable solvent (e.g., ethanol or water). The UV-Vis spectrum is recorded, typically from 200 to 400 nm, to determine the wavelength of maximum absorbance (λmax).[6][16]
-
Infrared (IR) Spectroscopy: An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample can be mixed with KBr and pressed into a pellet, or analyzed using an Attenuated Total Reflectance (ATR) accessory.[14][17] The spectrum will show characteristic peaks for the aromatic rings and the water of hydration.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the structure. A small amount of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or Acetone-d₆), and the spectra are acquired on an NMR spectrometer.[10][18][19]
Visualizations
The following diagrams illustrate key experimental workflows and chemical interactions involving 1,10-phenanthroline.
References
- 1. The chemical properties of 1,10-Phenanthroline hydrate_Chemicalbook [chemicalbook.com]
- 2. This compound | C12H10N2O | CID 21226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1 10-Phenanthroline SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 4. This compound CAS#: 5144-89-8 [m.chemicalbook.com]
- 5. This compound CAS 5144-89-8 - Buy 1 10-Phenanthroline hydrate, 5144-89-8, C12H10N2O Product on BOSS CHEMICAL [bosschemical.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. This compound, CAS No. 5144-89-8 - iChemical [ichemical.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. Phenanthroline - Sciencemadness Wiki [sciencemadness.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. davjalandhar.com [davjalandhar.com]
- 14. rsc.org [rsc.org]
- 15. Shift in pKa of 1,10-Phenanthroline in TBAB and PEG-400 Micellar Media: A Potentiometric Study [scirp.org]
- 16. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. spectrabase.com [spectrabase.com]
Synthesis and Purification of 1,10-Phenanthroline Hydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and purification of 1,10-phenanthroline hydrate, a crucial heterocyclic compound with wide-ranging applications in coordination chemistry, analytical sciences, and drug development. The document details the prevalent synthetic methodologies, primarily the Skraup reaction and the Friedländer synthesis, offering step-by-step experimental protocols. Furthermore, it outlines effective purification techniques, with a focus on recrystallization to obtain the stable monohydrate form. Quantitative data on reaction yields and purity are summarized for comparative analysis. Visual aids in the form of workflow diagrams are provided to elucidate the synthetic and purification processes.
Introduction
1,10-Phenanthroline (phen) is a rigid, planar N-heterocyclic aromatic ligand renowned for its strong and stable complexes with a variety of metal ions. The hydrate form, specifically 1,10-phenanthroline monohydrate, is the common commercially available and laboratory-synthesized product. Its robust chelating properties are fundamental to its application as an indicator in redox titrations, a reagent in colorimetric analysis, and a building block for metallo-drugs with potential therapeutic activities. This guide serves as a detailed resource for the laboratory-scale synthesis and purification of high-purity this compound.
Synthetic Methodologies
Two primary methods have been established for the synthesis of the 1,10-phenanthroline core structure: the Skraup reaction and the Friedländer synthesis.
Skraup Reaction
The Skraup reaction is the most traditional and widely employed method for the synthesis of 1,10-phenanthroline. This reaction involves the cyclization of an aromatic amine with glycerol in the presence of a dehydrating agent (typically sulfuric acid) and an oxidizing agent. For the synthesis of 1,10-phenanthroline, o-phenylenediamine is the key starting material.
The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aromatic amine, cyclization, and subsequent oxidation to form the aromatic phenanthroline ring system.
Caption: Skraup reaction pathway for 1,10-phenanthroline synthesis.
Friedländer Synthesis
The Friedländer synthesis offers an alternative route to quinoline and phenanthroline derivatives through the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1][2][3][4][5][6][7][8] For the synthesis of unsubstituted 1,10-phenanthroline, this method is less direct than the Skraup reaction and typically involves the preparation of an intermediate such as 8-amino-7-quinolinecarbaldehyde.[1]
This approach involves the synthesis of a substituted quinoline precursor which then undergoes a second cyclization to form the phenanthroline ring.
Caption: Friedländer synthesis pathway for 1,10-phenanthroline derivatives.
Experimental Protocols
The following protocols are provided as a general guideline and should be adapted and optimized based on laboratory conditions and safety assessments.
Skraup Synthesis of this compound
This procedure is based on the classical Skraup reaction using o-phenylenediamine and glycerol.
Materials:
-
o-Phenylenediamine
-
Glycerol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Arsenic Pentoxide (As₂O₅) or Nitrobenzene
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Ethanol (optional, for recrystallization)
Experimental Workflow:
Caption: Experimental workflow for the synthesis and purification of this compound.
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, cautiously add concentrated sulfuric acid to glycerol with cooling.
-
Addition of Reactants: Slowly add o-phenylenediamine to the cooled glycerol-sulfuric acid mixture with continuous stirring.
-
Addition of Oxidizing Agent: Gradually add the oxidizing agent (e.g., arsenic pentoxide) to the reaction mixture. The addition should be controlled to manage the exothermic reaction.
-
Reaction: Heat the mixture to 140-160 °C for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and carefully pour it into a large volume of cold water.
-
Precipitation: Neutralize the acidic solution with a concentrated sodium hydroxide solution until the crude 1,10-phenanthroline precipitates.
-
Isolation of Crude Product: Collect the crude product by filtration and wash it thoroughly with water.
Purification by Recrystallization
The crude 1,10-phenanthroline is purified by recrystallization from hot water to yield the monohydrate.
Procedure:
-
Dissolution: Dissolve the crude 1,10-phenanthroline in a minimum amount of boiling deionized water.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Filter the hot solution through a pre-heated funnel to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of 1,10-phenanthroline monohydrate.
-
Isolation of Pure Product: Collect the white, crystalline product by vacuum filtration and wash with a small amount of cold water.
-
Drying: Dry the crystals in a desiccator or under vacuum at a low temperature to avoid the loss of water of hydration.
Quantitative Data
The yield and purity of this compound can vary depending on the specific reaction conditions and the purity of the starting materials.
| Synthesis Method | Reagents | Reported Yield (%) | Purity (%) | Reference(s) |
| Skraup Reaction | o-Phenylenediamine, Glycerol, As₂O₅, H₂SO₄ | 15-52 | >98 | [9] |
| Skraup Reaction | Aniline, Glycerol, Nitrobenzene, H₂SO₄, FeSO₄ | 84-91 (for quinoline) | - | [10][11] (illustrative for Skraup synthesis) |
| One-step method | o-Phenylenediamine derivative, ketene structure | 26 | 98 | [3][12] |
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Melting Point: 1,10-Phenanthroline monohydrate has a reported melting point of 93-94 °C.[13]
-
Spectroscopy (FT-IR, ¹H-NMR, ¹³C-NMR): To confirm the molecular structure.
-
Elemental Analysis: To determine the elemental composition and confirm the hydration state.
Applications in Drug Development
1,10-Phenanthroline and its metal complexes have garnered significant interest in drug development due to their diverse biological activities. They have been investigated for their potential as:
-
Anticancer Agents: The ability of 1,10-phenanthroline complexes to interact with DNA and inhibit enzymes like topoisomerases makes them promising candidates for cancer therapy.
-
Antimicrobial Agents: Metal complexes of 1,10-phenanthroline have demonstrated activity against a range of bacteria and fungi.
-
Enzyme Inhibitors: As a chelating agent, 1,10-phenanthroline can inhibit metalloenzymes by sequestering the essential metal cofactor.
Conclusion
The synthesis of this compound via the Skraup reaction followed by purification by recrystallization from water is a well-established and reliable method for obtaining high-purity material suitable for research and development purposes. While the Friedländer synthesis provides an alternative route, the Skraup reaction remains the more direct and common approach for the parent compound. Careful control of reaction conditions and meticulous purification are paramount to achieving the desired product quality for applications in drug development and other scientific disciplines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. jk-sci.com [jk-sci.com]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Friedlaender Synthesis [organic-chemistry.org]
- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 7. organicreactions.org [organicreactions.org]
- 8. The Friedländer Synthesis of Quinolines | Semantic Scholar [semanticscholar.org]
- 9. Quinoline and phenanthroline preparation starting from glycerol via improved microwave-assisted modified Skraup reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. WO2010127574A1 - One-step synthesis method of symmetrical 1,10- phenanthroline derivative - Google Patents [patents.google.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Unveiling the Molecular Weight of 1,10-Phenanthroline Monohydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the molecular weight of 1,10-Phenanthroline monohydrate, a crucial parameter for a wide range of applications in research and development. From its role as a heterocyclic organic compound to its use in complexometric titrations and as an inhibitor of metalloproteinases, precise knowledge of its molecular properties is paramount.
Chemical Identity and Molecular Formula
1,10-Phenanthroline monohydrate is the hydrated form of 1,10-Phenanthroline, a chelating agent for most metals. Its chemical structure incorporates one molecule of water for every molecule of 1,10-Phenanthroline.
The chemical formula for 1,10-Phenanthroline monohydrate is C₁₂H₈N₂·H₂O .[1][2][3] This formula indicates that each molecule is composed of 12 carbon atoms, 8 hydrogen atoms, and 2 nitrogen atoms, complexed with a single water molecule.
Molecular Weight Determination
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. Based on the chemical formula, the molecular weight of 1,10-Phenanthroline monohydrate is consistently reported as approximately 198.22 g/mol or 198.23 g/mol .[1][2][4][5]
Calculation of Molecular Weight
To verify the reported molecular weight, a calculation based on the atomic weights of the elements is presented below. The atomic weights used are standard values:
-
Carbon (C): 12.011 u
-
Hydrogen (H): 1.008 u
-
Nitrogen (N): 14.007 u
-
Oxygen (O): 15.999 u
The calculation is as follows:
(12 x 12.011) + (10 x 1.008) + (2 x 14.007) + (1 x 15.999) = 144.132 + 10.080 + 28.014 + 15.999 = 198.225 g/mol
This calculated value is in excellent agreement with the reported molecular weights.
Quantitative Data Summary
For ease of reference, the key quantitative data for 1,10-Phenanthroline monohydrate are summarized in the table below.
| Parameter | Value | Reference |
| Molecular Formula | C₁₂H₈N₂·H₂O | [1][2][3] |
| Molecular Weight | 198.22 g/mol | [4][5] |
| Molar Mass | 198.23 g/mol | [1][2][3] |
| CAS Number | 5144-89-8 | [1][2][3][5] |
| Melting Point | 100 - 104 °C | [4] |
Experimental Context and Applications
While a specific experimental protocol for determining the molecular weight is not typically performed in a routine laboratory setting (it is a fundamental, calculated property), the accurate use of this value is critical in various experimental protocols. For instance, the preparation of solutions with a specific molarity requires the precise molecular weight.
Example Protocol: Preparation of a 0.1 M solution of 1,10-Phenanthroline monohydrate
-
Calculate the required mass:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
For 100 mL (0.1 L) of a 0.1 M solution:
-
Mass = 0.1 mol/L x 0.1 L x 198.22 g/mol = 1.9822 g
-
-
Dissolution:
-
Accurately weigh 1.9822 g of 1,10-Phenanthroline monohydrate.
-
Dissolve the solid in a suitable solvent, such as ethanol or water, in a 100 mL volumetric flask.[4]
-
Bring the solution to the final volume with the solvent.
-
This example highlights the direct application and importance of the molecular weight in a common laboratory procedure.
Logical Relationship of Molecular Weight Components
The following diagram illustrates the hierarchical contribution of each element to the final molecular weight of 1,10-Phenanthroline monohydrate.
Caption: Hierarchical contribution of atomic weights to the total molecular weight.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. 5144-89-8 CAS | 1,10 PHENANTHROLINE MONOHYDRATE | Redox Indicators | Article No. 05160 [lobachemie.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. You are being redirected... [bio-world.com]
- 5. 1,10-Phenanthroline monohydrate - CAS-Number 5144-89-8 - Order from Chemodex [chemodex.com]
An In-depth Technical Guide to the Stability and Storage of 1,10-Phenanthroline Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,10-Phenanthroline, a heterocyclic organic compound, is a critical chelating agent in various biochemical and pharmaceutical applications. It is most commonly supplied as 1,10-phenanthroline monohydrate. The integrity and stability of this compound are paramount for the accuracy and reproducibility of experimental results. This guide provides a comprehensive overview of the stability profile, optimal storage conditions, and analytical methodologies for assessing the integrity of 1,10-phenanthroline hydrate.
Chemical Stability and Degradation
1,10-Phenanthroline monohydrate is generally stable under standard ambient conditions, including room temperature and pressure.[1] However, its stability is significantly influenced by several environmental factors. The monohydrate form is considered the most thermodynamically stable form under typical ambient conditions.[2][3][4]
Factors Affecting Stability
-
Moisture and Humidity: 1,10-Phenanthroline monohydrate is described as hygroscopic and moisture-sensitive.[5] The primary stability concern is the loss of its water of hydration. The compound dehydrates to its anhydrous form at a relative humidity (RH) below 10% at 25°C.[2][3][4] Conversely, the anhydrous form will readily take up water and convert to the monohydrate at an RH greater than 16-18%.[2] This interconversion can affect the material's physical properties and molar mass, impacting quantitative analyses.
-
Temperature: The compound is stable at recommended storage temperatures (15–25°C). Upon heating, dehydration can occur, which is observed as a broad endotherm between 25°C and 55°C in thermal analysis.[2] The monohydrate melts at approximately 102°C.[2][3][4] At elevated temperatures, thermal decomposition occurs, leading to the release of hazardous gases.[5]
-
Light: Direct exposure to light should be avoided as a precautionary measure, as suggested by safety data sheets.[1]
-
Incompatible Materials: 1,10-Phenanthroline monohydrate can react violently with strong oxidizing agents and strong acids.[1] Contact with these materials should be strictly avoided.
Degradation Pathways
The most well-defined degradation pathway under typical laboratory conditions is dehydration. Upon combustion or excessive heating, it decomposes to produce hazardous products, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[5]
Recommended Storage and Handling
Proper storage and handling are crucial to maintain the quality and shelf-life of 1,10-phenanthroline monohydrate.
Storage Conditions
To ensure stability, 1,10-phenanthroline monohydrate should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][5] The recommended storage temperature is between 15°C and 25°C. To mitigate its hygroscopic nature, storage under an inert gas like nitrogen is advised.[5] The product should be stored in a locked area accessible only to authorized personnel.[1] One supplier indicates a shelf-life of two years if stored dry and under inert gas.
Handling Precautions
Due to its toxicity (Toxic if swallowed, Category 3), appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.[1] Handling should be performed in a well-ventilated area or a chemical fume hood to avoid dust inhalation. Minimize dust generation during handling.[1]
Quantitative Stability Data
The following table summarizes key quantitative data related to the stability and physical properties of 1,10-phenanthroline monohydrate.
| Parameter | Value | Reference(s) |
| Melting Point | 102°C (Monohydrate); 117.8°C (Anhydrous Form I) | [2] |
| 100-104°C | ||
| 93-94°C | ||
| Dehydration Condition | Relative Humidity < 10% at 25°C | [2][3][4] |
| Rehydration Condition | Relative Humidity > 16% (for Anhydrous Form I) | [2][4] |
| Water Solubility | Slightly soluble | [6] |
| Solution Stability | A 200 mM stock solution in ethanol or methanol is stable for months at -20°C. Diluted aqueous solutions are stable for days. |
Experimental Protocols for Stability Assessment
Assessing the stability of 1,10-phenanthroline monohydrate, particularly its hydration state, involves several analytical techniques.
Thermal Analysis
-
Methodology: Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to study thermal stability.[2]
-
TGA: A sample is heated at a controlled rate (e.g., 2, 5, or 10 °C/min) under a nitrogen purge.[7] The mass loss corresponding to the water of hydration is measured.
-
DSC: The sample is heated at a controlled rate (e.g., 5 °C/min) to determine melting points and other thermal events like dehydration or polymorphic transitions.[7] Samples are typically sealed in aluminum pans.[7]
-
-
Purpose: To quantify the water content, determine the dehydration temperature, and identify the melting points of the hydrate and anhydrous forms.
Gravimetric Moisture Sorption/Desorption
-
Methodology: An automated moisture sorption analyzer is used to measure the change in mass of a sample as it is exposed to a range of controlled relative humidity levels at a constant temperature (e.g., 25°C).[2][8] The anhydrous form can be generated in situ by drying the sample at 0% RH prior to the sorption scan.[8]
-
Purpose: To determine the critical RH for dehydration and rehydration, assess hygroscopicity, and understand the stability of different solid-state forms at various humidity levels.[2]
Spectroscopic Analysis
-
Methodology:
-
Infrared (IR) Spectroscopy: Variable temperature IR spectroscopy can monitor the dehydration process. The loss of intensity of the O-H stretching (ν(OH) ~3363 cm⁻¹) and bending (δ(OH) ~1640 cm⁻¹) vibrations indicates the transformation from the monohydrate to the anhydrous form.[7]
-
UV-Visible Spectroscopy: While not a primary method for solid-state stability, UV-Vis is crucial for assessing the stability of 1,10-phenanthroline in solution, particularly when complexed with metal ions like iron. The Fe(II)-phenanthroline complex has a maximum absorbance at ~508-511 nm, and the stability of this absorbance over time indicates the stability of the complex.[9][10]
-
-
Purpose: To provide structural information and confirm the presence or absence of water of hydration (IR) and to assess stability and concentration in solution (UV-Vis).
Powder X-ray Diffraction (PXRD)
-
Methodology: PXRD patterns are collected for samples under different conditions (e.g., varying humidity). The resulting diffraction patterns are unique to specific crystalline forms.
-
Purpose: To identify the solid-state form (monohydrate vs. anhydrous polymorphs) and monitor phase transformations induced by changes in humidity or temperature.[2]
Visualizations
The following diagrams illustrate the key relationships and workflows discussed in this guide.
Caption: Factors influencing the stability of 1,10-phenanthroline monohydrate.
Caption: Experimental workflow for assessing the stability of 1,10-phenanthroline monohydrate.
References
- 1. carlroth.com:443 [carlroth.com:443]
- 2. Understanding the Role of Water in 1,10-Phenanthroline Monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Understanding the role of water in 1,10-phenanthroline monohydrate - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. westliberty.edu [westliberty.edu]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. tainstruments.com [tainstruments.com]
- 9. jetir.org [jetir.org]
- 10. tau.ac.il [tau.ac.il]
Unveiling the Coordination Chemistry of 1,10-Phenanthroline: A Technical Guide to its Chelating Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,10-Phenanthroline (phen) is a versatile, rigid, and planar N-heterocyclic aromatic ligand renowned for its potent chelating capabilities with a wide array of metal ions.[1] This technical guide provides an in-depth exploration of the fundamental principles governing the chelating properties of 1,10-phenanthroline and its derivatives. It delves into the thermodynamic stability of its metal complexes, the intricate mechanisms of action in biological systems, and its burgeoning applications in drug discovery and development, particularly in the realms of oncology and antimicrobials. This document summarizes extensive quantitative data, furnishes detailed experimental protocols for key assays, and employs visualizations to elucidate complex signaling pathways and experimental workflows, serving as a comprehensive resource for professionals in the scientific community.
Core Chelating Properties and Thermodynamic Stability
The defining characteristic of 1,10-phenanthroline is its ability to act as a bidentate ligand, coordinating with metal ions through its two nitrogen atoms to form stable five-membered chelate rings.[2] This structural arrangement confers significant thermodynamic stability to the resulting metal complexes. The stability of these complexes is a critical factor influencing their biological activity and is quantified by their stability constants (log K) or overall stability constants (log β).
The stability of 1,10-phenanthroline complexes with divalent first-row transition metal ions generally adheres to the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[1] This trend is influenced by factors such as the ionic radius of the metal ion and the ligand field stabilization energy.
Data Presentation: Stability Constants of Metal-Phenanthroline Complexes
The following table provides a compilation of stepwise and overall stability constants for 1,10-phenanthroline complexes with various divalent transition metal ions. It is important to note that these values can be influenced by experimental conditions such as temperature, ionic strength, and the solvent system used.[1]
| Metal Ion | Stepwise Stability Constant (log K₁) | Stepwise Stability Constant (log K₂) | Stepwise Stability Constant (log K₃) | Overall Stability Constant (log β₃) |
| Mn(II) | 4.0 | 3.5 | 2.8 | 10.3 |
| Fe(II) | 5.9 | 5.2 | 10.1 | 21.2 |
| Co(II) | 7.0 | 6.5 | 5.9 | 19.4 |
| Ni(II) | 8.6 | 8.1 | 7.6 | 24.3 |
| Cu(II) | 9.0 | 7.5 | 6.0 | 22.5 |
| Zn(II) | 6.4 | 5.8 | 5.2 | 17.4 |
| Data sourced from a representative compilation under comparable conditions.[1] |
Mechanism of Action in Biological Systems
The biological activities of 1,10-phenanthroline and its metal complexes are multifaceted, stemming from both the intrinsic properties of the phenanthroline ligand and the coordinated metal ion. The primary mechanisms of action include enzyme inhibition through metal chelation and DNA interaction, which can lead to cytotoxic effects.
Enzyme Inhibition: A Focus on Metalloenzymes
A primary and well-documented mechanism of action for 1,10-phenanthroline is its role as a potent inhibitor of metalloenzymes.[3] Many enzymes, particularly metalloproteases, rely on a metal cofactor, often a divalent cation like zinc (Zn²⁺), for their catalytic activity.[4] 1,10-phenanthroline's high affinity for these metal ions allows it to sequester the essential cofactor from the enzyme's active site, rendering the enzyme inactive.[3] This process leaves behind an inactive "apoenzyme."[5]
This inhibitory action is particularly significant against matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases that play crucial roles in cancer progression, including tissue remodeling, angiogenesis, and metastasis.[3][6]
DNA Interaction and Cleavage
1,10-Phenanthroline and its metal complexes, particularly those with copper, are known to interact with DNA. The planar structure of the phenanthroline ligand allows it to intercalate between the base pairs of the DNA double helix.[3] This interaction can interfere with DNA replication and transcription processes.
Furthermore, copper-phenanthroline complexes can induce DNA cleavage through the generation of reactive oxygen species (ROS) in the presence of a reducing agent. This nuclease activity is a significant contributor to the cytotoxic effects of these compounds.
Applications in Drug Development
The unique chelating properties and biological activities of 1,10-phenanthroline have positioned it as a valuable scaffold in the design of novel therapeutic agents.
Anticancer Agents
The ability of 1,10-phenanthroline and its metal complexes to inhibit metalloenzymes involved in cancer progression and to induce DNA damage makes them promising candidates for anticancer drug development. Numerous studies have demonstrated the cytotoxic efficacy of these compounds against a variety of cancer cell lines.
The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency in inhibiting a biological or biochemical function. The following table summarizes the IC₅₀ values for various 1,10-phenanthroline-based compounds against different human cancer cell lines.
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| [Cu(phen)₂(mal)]·2H₂O | A-498 (Kidney Carcinoma) | Varies (concentration-dependent) |
| [Mn(phen)₂(mal)]·2H₂O | A-498 (Kidney Carcinoma) | Varies (concentration-dependent) |
| [Ag₂(phen)₃(mal)]·2H₂O | A-498 (Kidney Carcinoma) | Varies (concentration-dependent) |
| [Cu(phen)₂(mal)]·2H₂O | Hep-G2 (Hepatocellular Carcinoma) | Varies (concentration-dependent) |
| [Mn(phen)₂(mal)]·2H₂O | Hep-G2 (Hepatocellular Carcinoma) | Varies (concentration-dependent) |
| [Ag₂(phen)₃(mal)]·2H₂O | Hep-G2 (Hepatocellular Carcinoma) | Varies (concentration-dependent) |
| Data from Deegan et al., 2007. The study demonstrated cytotoxicity 3 to 18 times greater than cisplatin.[7] |
Antimicrobial Agents
Metal complexes of 1,10-phenanthroline have also shown significant promise as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria. The development of metal-phenanthroline complexes offers a strategy to expand structural diversity and potentially target different biochemical pathways in bacteria, which is crucial in the era of increasing antibiotic resistance.
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The table below presents MIC values for various 1,10-phenanthroline-metal complexes against pathogenic microbes.
| Compound | Microorganism | MIC (µg/mL) |
| [Cu(tdda)(phen)] | Pseudomonas aeruginosa (CF isolates) | 16 - 32 |
| [Mn(tdda)(phen)] | Pseudomonas aeruginosa (CF isolates) | 16 - 32 |
| [Ag(tdda)(phen)] | Pseudomonas aeruginosa (CF isolates) | 8 - 32 |
| [Ag(1)₂]ClO₄ | Staphylococcus aureus | Good activity |
| --INVALID-LINK--₂ | Staphylococcus aureus | Good activity |
| --INVALID-LINK--₂ | Staphylococcus aureus | Good activity |
| --INVALID-LINK--₂ | Escherichia coli | Moderate activity |
| Data compiled from various studies, including those on clinical isolates from cystic fibrosis patients.[8][9] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed in the study of 1,10-phenanthroline and its metal complexes.
Synthesis of Metal-Phenanthroline Complexes
Protocol for the Synthesis of [Cu(phen)(H₂O)₂SO₄] [10]
-
Preparation of Solutions:
-
Dissolve 1,10-phenanthroline (2 mmol) in a 10 mL mixture of ethanol and water (1:1 v/v).
-
In a separate beaker, dissolve CuSO₄·5H₂O (1.0 mmol) in a 10 mL solution of sodium acetate.
-
-
Reaction:
-
Add the CuSO₄ solution to the stirred 1,10-phenanthroline solution.
-
Transfer the reaction mixture to a PTFE-lined autoclave.
-
Heat the reaction at 150 °C for 72 hours.
-
-
Isolation:
-
Cool the autoclave to room temperature.
-
Collect the resulting blue crystals by filtration.
-
In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol for MTT Assay [11]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 1,10-phenanthroline-metal complex in culture medium.
-
Replace the medium in the wells with the medium containing the test compound at various concentrations.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to an untreated control.
-
Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.
-
DNA Cleavage Assay (Agarose Gel Electrophoresis)
This assay is used to assess the ability of 1,10-phenanthroline-metal complexes to cleave plasmid DNA.
Protocol for DNA Cleavage Assay [12]
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pUC19), the metal-phenanthroline complex at various concentrations, and a buffer (e.g., Tris-HCl).
-
A reducing agent (e.g., ascorbate) may be added to facilitate oxidative cleavage.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for a specified time (e.g., 1 hour).
-
-
Agarose Gel Electrophoresis:
-
Add a loading dye to each reaction mixture.
-
Load the samples onto a 1% agarose gel containing an intercalating dye (e.g., ethidium bromide).
-
Run the gel at a constant voltage until the dye front has migrated an adequate distance.
-
-
Visualization and Analysis:
-
Visualize the DNA bands under UV light.
-
The conversion of supercoiled DNA (Form I) to nicked circular (Form II) and linear (Form III) DNA indicates cleavage activity. The intensity of the bands can be quantified using densitometry.
-
Signaling Pathways Affected by 1,10-Phenanthroline Chelation
The inhibition of metalloenzymes by 1,10-phenanthroline can have downstream effects on various cellular signaling pathways that are critical in disease progression.
Inhibition of Matrix Metalloproteinase (MMP) Signaling
MMPs are key regulators of the extracellular matrix (ECM) and are involved in pathways that control cell proliferation, migration, and invasion. By chelating the zinc ion at the active site of MMPs, 1,10-phenanthroline can disrupt these pathways.
Conclusion
1,10-Phenanthroline stands as a cornerstone ligand in coordination chemistry with profound implications for drug discovery and development. Its robust chelating properties, leading to the formation of stable metal complexes, are central to its diverse biological activities. The ability to inhibit critical metalloenzymes and interact with DNA provides a strong rationale for its exploration as a scaffold for novel anticancer and antimicrobial agents. This technical guide has provided a comprehensive overview of the core principles of 1,10-phenanthroline chelation, supported by quantitative data and detailed experimental protocols. It is anticipated that this resource will facilitate further research and innovation in the application of 1,10-phenanthroline and its derivatives in addressing significant challenges in medicine and science.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Structural analysis of metal chelation of the metalloproteinase thermolysin by 1,10-phenanthroline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NF-κB Signaling Pathway Diagram [scispace.com]
- 6. The metalloprotease inhibitor 1,10-phenanthroline affects Schistosoma mansoni motor activity, egg laying and viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iupac.org [iupac.org]
- 8. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 9. The Antibacterial and Anti-Biofilm Activity of Metal Complexes Incorporating 3,6,9-Trioxaundecanedioate and 1,10-Phenanthroline Ligands in Clinical Isolates of Pseudomonas aeruginosa from Irish Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
- 11. dot | Graphviz [graphviz.org]
- 12. DNA Interaction and DNA Cleavage Studies of a New Platinum(II) Complex Containing Aliphatic and Aromatic Dinitrogen Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Architecture of 1,10-Phenanthroline Hydrate: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive analysis of the crystal structure of 1,10-phenanthroline hydrate, a compound of significant interest to researchers, scientists, and drug development professionals. This document outlines the key crystallographic data, details the experimental protocols for its characterization, and visualizes the intricate molecular arrangement, offering a foundational resource for its application in coordination chemistry and pharmaceutical sciences.
Core Crystallographic Data
The crystal structure of 1,10-phenanthroline monohydrate has been determined by single-crystal X-ray diffraction, revealing a trigonal crystal system with the space group P3₂.[1] The asymmetric unit contains three independent 1,10-phenanthroline monohydrate molecules.[1] The crystal structure is characterized by the formation of infinite helical chains of water molecules, around which the 1,10-phenanthroline molecules are arranged and linked through hydrogen bonds.[1][2] This arrangement defines the structure as a channel hydrate.[3]
A summary of the key crystallographic data is presented in Table 1.
| Parameter | Value |
| Crystal System | Trigonal |
| Space Group | P3₂ |
| a (Å) | 17.792(2) |
| c (Å) | 8.5221(5) |
| V (ų) | 2336.3 |
| Z | 9 |
| Temperature (K) | 298 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| R(F) | 0.064 |
| R_w(F²) | 0.135 |
Table 1: Crystallographic Data for this compound.[1]
Molecular Geometry and Hydrogen Bonding
The 1,10-phenanthroline molecules are planar, a crucial feature for their function as chelating ligands.[1] The crystal packing is dominated by an extensive hydrogen-bonding network. The water molecules form helical chains along the c-axis through O-H···O interactions.[1] Each water molecule then acts as a hydrogen bond donor to a nitrogen atom of a 1,10-phenanthroline molecule (O-H···N).[1][3] Notably, only one of the two nitrogen atoms of each phenanthroline molecule participates in this hydrogen bonding to the water chain.[1]
Key hydrogen bond distances are summarized in Table 2. Detailed intramolecular bond lengths and angles for the 1,10-phenanthroline molecule were not explicitly available in the reviewed literature.
| Bond | Distance (Å) |
| O-O | 2.976(3) |
| 2.981(2) | |
| 2.988(3) | |
| N···O | 2.991(7) |
| 2.999(7) | |
| 3.004(8) |
Table 2: Hydrogen Bond Distances in this compound Crystal.[1]
Experimental Protocols
Crystallization
Single crystals of this compound suitable for X-ray diffraction are typically obtained by recrystallization from water.[1] A general procedure is as follows:
-
Dissolution: Dissolve 1,10-phenanthroline in distilled water at an elevated temperature to achieve a saturated or near-saturated solution.
-
Hot Filtration: If any insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Slow Cooling: Allow the hot, clear solution to cool slowly to room temperature in an undisturbed environment. Slow cooling is critical for the formation of large, high-quality single crystals.
-
Crystal Isolation: Once crystals have formed, they can be isolated by filtration.
-
Drying: The isolated crystals should be dried in a desiccator for several hours.[1]
X-ray Diffraction Data Collection and Structure Refinement
The crystallographic data presented in this guide were obtained using the following experimental setup:[1]
-
Crystal Selection: A suitable single crystal with dimensions of approximately 0.45 x 0.50 x 0.55 mm was selected.[1]
-
Diffractometer: An Enraf-Nonius CAD4 diffractometer was used for data collection.[1]
-
Radiation Source: Molybdenum Kα radiation (λ = 0.71073 Å) was employed.[1]
-
Temperature: The data was collected at a temperature of 298 K.[1]
-
Data Collection Mode: An ω-scan mode was utilized.[1]
-
Structure Solution and Refinement: The structure was solved and refined using programs such as SHELXS and SHELXL.[1]
Visualizing the Crystal Structure
The following diagrams, generated using the DOT language, illustrate the key structural features of this compound.
References
The Theoretical Basis of 1,10-Phenanthroline as a Redox Indicator: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical principles underpinning the function of 1,10-phenanthroline, primarily through its iron(II) complex known as ferroin, as a redox indicator. The document details the electrochemical and spectrophotometric properties of the ferroin/ferriin system, explains the role of the Nernst equation in its mechanism, and provides detailed experimental protocols for its application in redox titrations.
Core Principles of 1,10-Phenanthroline as a Redox Indicator
1,10-Phenanthroline is a bidentate chelating agent that forms a stable, intensely colored complex with the iron(II) ion (Fe²⁺). This complex, formally named tris(1,10-phenanthroline)iron(II), is commonly known as ferroin. The utility of ferroin as a redox indicator stems from the reversible oxidation of the central iron atom from the +2 to the +3 oxidation state. This transformation results in a distinct and sharp color change, signaling the endpoint of a redox titration.
The redox-active species is the [Fe(phen)₃]²⁺ ion, which undergoes a one-electron oxidation to the ferric derivative, [Fe(phen)₃]³⁺, often referred to as ferriin.[1] The potential for this redox change is approximately +1.06 volts in 1 M sulfuric acid.[1]
The key attributes of ferroin that make it an excellent redox indicator are:
-
A sharp and reversible color change: The transition between the reduced (red) and oxidized (pale blue) forms is rapid and easily observable.[2]
-
High color intensity: The reduced form, ferroin, has a very high molar absorptivity, meaning even small concentrations produce a strong color.
-
Stability: The ferroin complex is stable in acidic solutions and at temperatures up to 60°C.[1]
The Redox Chemistry of the Ferroin/Ferriin System
The fundamental reaction governing the function of the ferroin indicator is the reversible oxidation-reduction of the iron complex:
[Fe(phen)₃]²⁺ (Ferroin, red) ⇌ [Fe(phen)₃]³⁺ (Ferriin, pale blue) + e⁻
The standard electrode potential (E°) for this half-reaction is a critical parameter that determines the potential at which the indicator changes color.
Quantitative Data
The spectrophotometric properties of ferroin and ferriin are central to its function as a visual indicator. The intense color of the reduced form and the pale color of the oxidized form create a high-contrast transition at the endpoint of a titration.
| Parameter | Ferroin ([Fe(phen)₃]²⁺) | Ferriin ([Fe(phen)₃]³⁺) |
| Color | Red | Pale Blue |
| λmax (nm) | ~510 | ~310 |
| Molar Absorptivity (ε) at λmax (M⁻¹cm⁻¹) | ~11,100 | Significantly lower than ferroin in the visible range |
| Standard Redox Potential (E°) (V vs. SHE) | +1.06 (in 1 M H₂SO₄) | +1.06 (in 1 M H₂SO₄) |
Note: The molar absorptivity of ferriin in the visible spectrum is very low, which accounts for its pale blue color. Its primary absorption is in the ultraviolet region.
The Nernst Equation and the Indicator's Mechanism
The Nernst equation provides the theoretical framework for understanding how the potential of the ferroin/ferriin system, and thus its color, changes with the relative concentrations of its oxidized and reduced forms.
The Nernst equation for the ferroin/ferriin half-reaction is:
E = E° - (RT/nF) * ln([Fe(phen)₃]²⁺ / [Fe(phen)₃]³⁺)
Where:
-
E is the electrode potential.
-
E° is the standard electrode potential of the ferroin/ferriin couple (+1.06 V).
-
R is the universal gas constant (8.314 J·K⁻¹·mol⁻¹).
-
T is the temperature in Kelvin.
-
n is the number of electrons transferred in the half-reaction (n=1).
-
F is the Faraday constant (96,485 C·mol⁻¹).
-
[Fe(phen)₃]²⁺ and [Fe(phen)₃]³⁺ are the molar concentrations of the reduced and oxidized forms of the indicator, respectively.
The color change of the indicator is observed when the potential of the solution being titrated passes through the transition potential range of the indicator. This occurs when the ratio of the oxidized to reduced form of the indicator shifts significantly. The human eye can typically detect a color change when the ratio of the two colored forms is between 1:10 and 10:1.
-
When [Ferroin] > 10 * [Ferriin]: The solution appears red.
-
When [Ferriin] > 10 * [Ferroin]: The solution appears pale blue.
-
When [Ferroin] ≈ [Ferriin]: The color change is most pronounced. At this point, E ≈ E°.
Therefore, the sharp color change of the ferroin indicator occurs at a potential very close to its standard electrode potential.
Experimental Protocols
Preparation of Ferroin Indicator Solution (0.025 M)
Materials:
-
1,10-Phenanthroline monohydrate (C₁₂H₈N₂·H₂O)
-
Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)
-
Distilled or deionized water
-
100 mL volumetric flask
-
Analytical balance
-
Beakers
Procedure:
-
Weigh approximately 0.70 g of iron(II) sulfate heptahydrate and dissolve it in about 50 mL of distilled water in a beaker.
-
Weigh approximately 1.49 g of 1,10-phenanthroline monohydrate and add it to the iron(II) sulfate solution.
-
Stir the mixture until the 1,10-phenanthroline has completely dissolved. The solution will turn a deep red color.
-
Quantitatively transfer the solution to a 100 mL volumetric flask.
-
Dilute the solution to the 100 mL mark with distilled water, cap the flask, and invert several times to ensure homogeneity.
Redox Titration of Iron(II) with Cerium(IV) Sulfate
This protocol details the determination of the concentration of an iron(II) solution using a standardized cerium(IV) sulfate solution with ferroin as the indicator.
Reaction: Ce⁴⁺ + Fe²⁺ → Ce³⁺ + Fe³⁺
Materials:
-
Standardized 0.1 M cerium(IV) sulfate solution
-
Iron(II) solution of unknown concentration
-
1 M Sulfuric acid (H₂SO₄)
-
Ferroin indicator solution
-
Burette (50 mL)
-
Pipette (25 mL)
-
Conical flask (250 mL)
-
Graduated cylinder
Procedure:
-
Pipette 25.00 mL of the iron(II) solution into a 250 mL conical flask.
-
Add approximately 25 mL of 1 M sulfuric acid to the flask to ensure an acidic environment.
-
Add 1-2 drops of the ferroin indicator solution to the flask. The solution should turn red.
-
Fill the burette with the standardized 0.1 M cerium(IV) sulfate solution and record the initial volume.
-
Titrate the iron(II) solution with the cerium(IV) sulfate solution, swirling the flask continuously.
-
As the endpoint is approached, the red color of the solution will start to fade. Add the titrant dropwise at this stage.
-
The endpoint is reached when the color of the solution changes sharply from red to a pale blue or greenish-blue.
-
Record the final volume of the cerium(IV) sulfate solution used.
-
Repeat the titration at least two more times to ensure concordant results.
Calculation: The concentration of the iron(II) solution can be calculated using the following formula:
M₁V₁ = M₂V₂
Where:
-
M₁ = Molarity of the cerium(IV) sulfate solution
-
V₁ = Volume of the cerium(IV) sulfate solution used
-
M₂ = Molarity of the iron(II) solution (unknown)
-
V₂ = Volume of the iron(II) solution used
Visualizations
Caption: Redox equilibrium of the ferroin/ferriin indicator system.
Caption: Logical flow of the Nernst equation's effect on indicator color.
Caption: Experimental workflow for a redox titration using ferroin.
References
spectroscopic properties (UV-Vis) of 1,10-Phenanthroline
An In-Depth Technical Guide to the UV-Vis Spectroscopic Properties of 1,10-Phenanthroline
Introduction
1,10-Phenanthroline (phen) is a heterocyclic organic compound widely recognized for its role as a bidentate chelating agent. Its rigid, planar structure and π-conjugated system give rise to distinct spectroscopic properties, particularly in the ultraviolet-visible (UV-Vis) region. These properties are fundamental to its numerous applications, including the quantitative analysis of metal ions, the study of metalloenzymes, and its use in photochemical processes. This guide provides a comprehensive overview of the UV-Vis spectroscopic characteristics of 1,10-phenanthroline, detailed experimental protocols for its analysis, and the underlying electronic principles.
Core Spectroscopic Properties and Electronic Transitions
The UV-Vis spectrum of 1,10-phenanthroline is dominated by intense absorption bands in the UV region. These absorptions are primarily attributed to π→π* electronic transitions within the aromatic ring system. The specific wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) can be influenced by the solvent and pH of the medium.
Upon protonation, typically in acidic solutions, the absorption bands of 1,10-phenanthroline can shift to longer wavelengths (a bathochromic or red shift)[1]. This is due to the alteration of the electronic energy levels of the π system upon the addition of a proton to one of the nitrogen atoms.
Data Presentation: UV-Vis Absorption Maxima
The following table summarizes the key quantitative UV-Vis data reported for 1,10-phenanthroline and its well-known ferrous complex.
| Compound/Complex | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Solvent/Conditions |
| 1,10-Phenanthroline | 232 | Not specified | Not specified |
| 1,10-Phenanthroline | 265 | 31,500 | Not specified |
| 1,10-Phenanthroline | ~260-280 | ~20,000 - 30,000 | Not specified |
| 1,10-Phenanthroline | 230, 272 | Not specified | In Europium complex |
| Tris(1,10-phenanthroline)iron(II) | 508 - 510 | 11,100 | Aqueous |
Note: The variability in reported λmax values can be attributed to differences in solvent polarity and pH.
Key Application: Spectrophotometric Determination of Iron
One of the most prominent applications of 1,10-phenanthroline is in the quantitative determination of iron. It reacts with ferrous ions (Fe²⁺) to form a stable, intensely red-colored complex, tris(1,10-phenanthroline)iron(II), often called "ferroin".[2] This complex exhibits a strong absorption maximum around 508-510 nm, a wavelength where the free ligand does not absorb.[2][3] The intensity of the color is directly proportional to the concentration of iron, obeying the Beer-Lambert law over a significant concentration range.[2][4] The color of the complex is stable and its intensity is independent of pH in the range of 2 to 9.[2][4]
Experimental Protocols
Methodology for UV-Vis Spectroscopic Analysis of 1,10-Phenanthroline
This protocol outlines the procedure for obtaining a UV-Vis absorption spectrum and creating a calibration curve for quantitative analysis.[5]
1. Materials:
-
1,10-Phenanthroline (or its monohydrate)
-
Spectrophotometric grade solvent (e.g., ethanol, methanol, or deionized water)
-
UV-Vis Spectrophotometer
-
1 cm path length quartz cuvettes
-
Volumetric flasks and pipettes
2. Preparation of Stock and Standard Solutions:
-
Stock Solution: Accurately weigh a precise amount of 1,10-phenanthroline and dissolve it in a volumetric flask with the chosen solvent to create a stock solution of known concentration (e.g., 1 mM).
-
Standard Solutions: Perform a series of precise serial dilutions from the stock solution to prepare a set of standard solutions of decreasing concentrations. These will be used to generate a calibration curve.
3. Spectrophotometric Measurement:
-
Turn on the spectrophotometer and allow the lamps to warm up as per the manufacturer's instructions.
-
Set the instrument to scan a wavelength range appropriate for 1,10-phenanthroline, typically from 200 nm to 400 nm, to determine the λmax.[5]
-
Fill a quartz cuvette with the pure solvent to be used as a blank reference. Place it in the spectrophotometer and zero the instrument.[5]
-
Rinse the sample cuvette with one of the standard solutions, then fill it and place it in the sample holder.
-
Measure the absorbance of the solution. Repeat this measurement for all standard solutions, starting from the least concentrated.
4. Data Analysis:
-
Plot the measured absorbance at the λmax versus the concentration of the standard solutions.
-
Perform a linear regression on the data points. The resulting plot is the calibration curve. According to the Beer-Lambert Law (A = εbc), the slope of the line will be the molar absorptivity (ε) if the path length (b) is 1 cm.
Visualizations
The following diagrams illustrate key conceptual relationships and workflows relevant to the spectroscopy of 1,10-phenanthroline.
Caption: Relationship between molecular structure and UV absorption.
Caption: Experimental workflow for quantitative UV-Vis analysis.
References
- 1. Absorption and luminescence properties of 1, 10-phenanthroline, 2, 9-diphenyl-1, 10-phenanthroline, 2,9-dianisyl-1, 10-phenanthroline and their protonated forms in dichloromethane solution - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 2. tau.ac.il [tau.ac.il]
- 3. iptek.its.ac.id [iptek.its.ac.id]
- 4. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 5. benchchem.com [benchchem.com]
The Acid Dissociation Constant (pKa) of 1,10-Phenanthroline Hydrate in Aqueous Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the acid dissociation constant (pKa) of 1,10-phenanthroline hydrate in an aqueous solution. This essential physicochemical parameter is critical for understanding the behavior of this versatile chelating agent in biological and chemical systems. This document outlines the experimentally determined pKa values, details the methodologies for their measurement, and explores the primary biochemical signaling pathway influenced by 1,10-phenanthroline.
Core Physicochemical Data
1,10-Phenanthroline (phen) is a weak base that can be protonated in acidic solutions. The primary equilibrium of interest in aqueous solution is the dissociation of its conjugate acid, the phenanthrolinium ion (phenH⁺). The acid dissociation constant, pKa, is a measure of the strength of this acid.
Quantitative pKa Data
The pKa of 1,10-phenanthroline's conjugate acid has been determined by various studies, with values generally converging around 4.8 to 4.9 at 25°C.[1] Some studies have also investigated the possibility of a second protonation under specific conditions.[2][3] The table below summarizes key reported pKa values.
| Reported pKa (phenH⁺) | Temperature (°C) | Ionic Strength (M) | Method | Reference |
| 4.84 | 25 | Not Specified | Potentiometric Titration | [1] |
| 4.93 (logβ₁) | 25 (298 K) | 0.16 (NaCl) | Potentiometric Titration | [2] |
| 4.86 (log K) | Not Specified | Not Specified | Potentiometric Titration | [4] |
Note: logβ₁ and log K in these contexts are equivalent to the pKa of the monoprotonated species.
A second, much lower protonation constant (logβ₂ = 1.29) has been reported, suggesting the formation of a diprotonated species, though this is less commonly observed under typical aqueous conditions.[4] The protonation constants are known to be strongly dependent on the medium, with variations observed in the presence of different salts.[3]
Experimental Protocols for pKa Determination
The most common and reliable method for determining the pKa of 1,10-phenanthroline is potentiometric titration. Spectrophotometric methods can also be employed.
Potentiometric Titration
This method involves monitoring the pH of a solution of 1,10-phenanthroline as a titrant (typically a strong acid like HCl or a strong base like NaOH) is added incrementally.
Materials:
-
This compound
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized water
-
pH meter with a combination electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Preparation of 1,10-Phenanthroline Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water. A co-solvent such as ethanol may be used to aid dissolution, though its effect on the pKa should be considered.[1] A typical concentration is around 1 mM.[5]
-
pH Meter Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10) to ensure accurate measurements.[1][5]
-
Titration:
-
Place the 1,10-phenanthroline solution in a beaker with a magnetic stir bar and immerse the pH electrode.
-
Record the initial pH of the solution.
-
Titrate the solution with the standardized HCl or NaOH solution, adding small increments (e.g., 0.1-0.5 mL) of the titrant.[1]
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot a titration curve of pH versus the volume of titrant added.
-
Determine the equivalence point from the first or second derivative of the titration curve.
-
The pKa is the pH at the half-equivalence point.[1]
-
To ensure accuracy, it is recommended to perform multiple titrations and maintain a constant ionic strength using a salt solution like KCl.[5]
Spectrophotometric Determination
This method relies on the difference in the UV-Vis absorbance spectra of the protonated (phenH⁺) and neutral (phen) forms of 1,10-phenanthroline.
Procedure:
-
Determine λmax: Prepare solutions of 1,10-phenanthroline in highly acidic (e.g., pH 1) and highly basic (e.g., pH 10) buffers to obtain the spectra of the fully protonated and deprotonated species, respectively. Identify the wavelength of maximum absorbance difference.
-
Prepare a Series of Buffers: Prepare a series of buffer solutions with known pH values spanning the expected pKa range.
-
Measure Absorbance: Prepare solutions of 1,10-phenanthroline with the same concentration in each buffer and measure the absorbance at the predetermined wavelength.
-
Calculate pKa: The pKa can be determined by plotting absorbance versus pH and fitting the data to the Henderson-Hasselbalch equation.
Signaling Pathway and Mechanism of Action
1,10-Phenanthroline is a well-established inhibitor of metallopeptidases, particularly those that are zinc-dependent.[6][7] This inhibitory action is a key aspect of its biochemical functionality and is relevant to its use in drug development and as a research tool.
Mechanism of Inhibition:
The mechanism of metallopeptidase inhibition by 1,10-phenanthroline is through the chelation of the zinc ion (Zn²⁺) located in the active site of the enzyme.[8] The two nitrogen atoms of the 1,10-phenanthroline molecule form a stable complex with the Zn²⁺ ion, effectively removing it from its coordination with the amino acid residues of the enzyme. This sequestration of the catalytic metal ion renders the enzyme inactive.
Visualizations
Experimental Workflow for pKa Determination
References
- 1. benchchem.com [benchchem.com]
- 2. Shift in pKa of 1,10-Phenanthroline in TBAB and PEG-400 Micellar Media: A Potentiometric Study [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. nbinno.com [nbinno.com]
- 7. 1,10-phenanthroline inhibits the metallopeptidase secreted by Phialophora verrucosa and modulates its growth, morphology and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural analysis of metal chelation of the metalloproteinase thermolysin by 1,10-phenanthroline - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Spectrophotometric Determination of Iron with 1,10-Phenanthroline
Abstract
This document provides a comprehensive protocol for the quantitative determination of iron in aqueous samples using the 1,10-phenanthroline method. This colorimetric technique is based on the formation of a stable, orange-red tris(1,10-phenanthroline)iron(II) complex, which is then measured spectrophotometrically. The protocol details reagent preparation, calibration standards, sample analysis, and data interpretation. It is intended for researchers, scientists, and drug development professionals requiring a reliable and sensitive method for iron analysis.
Introduction
The determination of iron concentration is crucial in various fields, including environmental monitoring, food science, and pharmaceutical analysis. The 1,10-phenanthroline method offers a robust and sensitive approach for quantifying iron. In this method, any ferric iron (Fe³⁺) present in the sample is first reduced to ferrous iron (Fe²⁺) using a reducing agent, typically hydroxylamine hydrochloride. The ferrous iron then reacts with three molecules of 1,10-phenanthroline to form a deeply colored complex ion, [Fe(C₁₂H₈N₂)₃]²⁺.[1][2][3] The intensity of the color, which is directly proportional to the iron concentration, is measured using a spectrophotometer at the wavelength of maximum absorbance (λmax).[1][2] The color of the complex is stable over a pH range of 2 to 9.[1][2][4]
Principle of the Method
The chemical basis of this analytical method involves two key reactions:
-
Reduction of Ferric Iron: To ensure all iron is in the reactive ferrous state, a reducing agent is added.
-
Reaction: 2Fe³⁺ + 2NH₂OH·HCl → 2Fe²⁺ + N₂ + 4H₂O + 2H⁺ + 2Cl⁻[2]
-
-
Complexation with 1,10-Phenanthroline: The ferrous iron reacts with 1,10-phenanthroline to form the colored complex.
-
Reaction: Fe²⁺ + 3(C₁₂H₈N₂) → [Fe(C₁₂H₈N₂)₃]²⁺ (orange-red complex)[1]
-
The absorbance of the resulting solution is measured at approximately 508 nm, and the concentration of iron is determined by comparing the absorbance to a calibration curve prepared from standards of known iron concentration.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this analytical method.
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 508 - 510 nm | [1][5] |
| Molar Absorptivity (ε) | ~11,100 L mol⁻¹ cm⁻¹ | [1][2] |
| Optimal pH Range | 2 - 9 | [1][2][4] |
| Color Stability | Stable for extended periods | [1][2][4] |
Experimental Protocol
Required Reagents and Equipment
-
Reagents:
-
Ferrous Ammonium Sulfate Hexahydrate, Fe(NH₄)₂(SO₄)₂·6H₂O (Analytical Grade)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Hydroxylamine Hydrochloride (NH₂OH·HCl)
-
1,10-Phenanthroline Monohydrate (C₁₂H₈N₂·H₂O)
-
Sodium Acetate (CH₃COONa)
-
Deionized or Distilled Water
-
-
Equipment:
-
UV-Vis Spectrophotometer
-
1 cm path length cuvettes
-
Volumetric flasks (100 mL, 1000 mL)
-
Pipettes (volumetric and graduated)
-
Analytical balance
-
Beakers and other standard laboratory glassware
-
Preparation of Solutions
-
Standard Iron Stock Solution (e.g., 100 mg/L or 100 ppm):
-
Hydroxylamine Hydrochloride Solution (10% w/v):
-
Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.[2]
-
-
1,10-Phenanthroline Solution (0.1% w/v):
-
Sodium Acetate Buffer Solution (1.2 M):
-
Dissolve 10 g of sodium acetate in 100 mL of deionized water.[2]
-
Preparation of Calibration Standards
-
Prepare a series of standard solutions by diluting the iron stock solution. For example, to prepare standards of 1, 2, 3, 4, and 5 mg/L, pipette 1, 2, 3, 4, and 5 mL of the 100 mg/L stock solution into separate 100 mL volumetric flasks.
-
Prepare a blank solution by adding deionized water to a 100 mL volumetric flask.
-
To each flask (including the blank and standards), add the following reagents in the specified order, mixing after each addition:
-
Dilute each flask to the 100 mL mark with deionized water and mix thoroughly.
-
Allow the solutions to stand for at least 10 minutes for full color development.[2][4]
Sample Preparation and Analysis
-
Pipette a suitable aliquot of the unknown sample into a 100 mL volumetric flask. The volume should be chosen so that the final absorbance falls within the range of the calibration curve.
-
Treat the unknown sample in the same manner as the calibration standards by adding hydroxylamine hydrochloride, 1,10-phenanthroline, and sodium acetate solutions as described in section 4.3.
-
Dilute to the mark with deionized water, mix, and allow for color development.
Spectrophotometric Measurement
-
Set the spectrophotometer to the wavelength of maximum absorbance, which should be determined by scanning one of the standard solutions from approximately 400 to 600 nm. The λmax is typically around 508 nm.[1][2]
-
Use the blank solution to zero the spectrophotometer (set absorbance to 0).
-
Measure the absorbance of each of the standard solutions and the unknown sample solution.
Data Analysis
-
Plot a calibration curve of absorbance versus the concentration of the iron standards.
-
Perform a linear regression analysis on the calibration data to obtain the equation of the line (y = mx + c), where y is the absorbance, x is the concentration, m is the slope, and c is the y-intercept.
-
Use the absorbance of the unknown sample and the equation of the calibration curve to calculate the concentration of iron in the unknown solution. Remember to account for any dilution of the original sample.
Interferences
Several ions can interfere with the 1,10-phenanthroline method. The table below lists common interfering ions and methods to mitigate their effects.
| Interfering Ion | Effect | Mitigation | Reference |
| Strong Oxidizing Agents | Prevent the complete reduction of Fe³⁺ to Fe²⁺. | Add excess hydroxylamine hydrochloride. | [5] |
| Cyanide, Nitrite, Phosphates | Interfere with color development. | For phosphates, adding citrate can help. | [5] |
| Zinc (Zn²⁺) | Forms a colorless complex with 1,10-phenanthroline, reducing color intensity. | Add an excess of 1,10-phenanthroline. | [5] |
| Bismuth (Bi³⁺), Cadmium (Cd²⁺), Mercury (Hg²⁺), Silver (Ag⁺) | Precipitate the 1,10-phenanthroline reagent. | Add an excess of 1,10-phenanthroline. | [5] |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the spectrophotometric determination of iron.
Caption: Chemical pathway for the formation of the iron-phenanthroline complex.
References
Application Notes: Spectrophotometric Determination of Ferrous Iron (Fe²⁺) using 1,10-Phenanthroline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The determination of ferrous iron (Fe²⁺) concentration is critical in various fields, including environmental monitoring, clinical diagnostics, and pharmaceutical development. The 1,10-phenanthroline method is a robust and sensitive spectrophotometric technique for quantifying Fe²⁺. This method relies on the formation of a stable, intensely colored orange-red complex between ferrous iron and three molecules of 1,10-phenanthroline.[1][2] The resulting tris(1,10-phenanthroline)iron(II) complex, [Fe(phen)₃]²⁺, exhibits strong absorbance at a maximum wavelength (λmax) of approximately 508-510 nm, which allows for accurate colorimetric analysis.[2][3][4]
This application note provides a comprehensive overview, detailed experimental protocols, and data presentation guidelines for the accurate measurement of Fe²⁺ using the 1,10-phenanthroline method.
Principle of the Method
The underlying principle of this assay is the reaction of ferrous ions (Fe²⁺) with 1,10-phenanthroline in a solution buffered to an optimal pH. The reaction forms a stable orange-red complex, and the intensity of the color, which is directly proportional to the Fe²⁺ concentration, is measured using a spectrophotometer. The reaction is highly specific for Fe²⁺. To measure the total iron concentration, any ferric iron (Fe³⁺) present in the sample must first be reduced to Fe²⁺ using a reducing agent, such as hydroxylamine hydrochloride.[3][5][6] The color of the complex is independent of pH in the range of 3 to 9.[1][3][4]
Quantitative Data Summary
The following tables summarize the key quantitative parameters and a representative dataset for a typical calibration curve.
Table 1: Key Parameters for Fe²⁺ Determination using 1,10-Phenanthroline
| Parameter | Value | Reference |
| Molar Absorptivity (ε) | 11,100 M⁻¹cm⁻¹ | [3][4] |
| Wavelength of Max. Absorbance (λmax) | 508 - 510 nm | [2][3][4] |
| Optimal pH Range | 3 - 9 | [1][3][4] |
| Recommended pH for rapid color development | 2.9 - 3.5 | [1] |
| Stability of Colored Complex | At least 6 months | [1] |
Table 2: Example Calibration Curve Data
| Standard Concentration (mg/L Fe²⁺) | Absorbance at 510 nm (AU) |
| 0.0 (Blank) | 0.000 |
| 0.5 | 0.105 |
| 1.0 | 0.210 |
| 2.0 | 0.420 |
| 4.0 | 0.840 |
Visualizations
Diagram 1: Chemical Reaction of Fe²⁺ with 1,10-Phenanthroline
Caption: Formation of the tris(1,10-phenanthroline)iron(II) complex.
Diagram 2: Experimental Workflow for Fe²⁺ Measurement
Caption: Step-by-step workflow for the 1,10-phenanthroline assay.
Experimental Protocols
Reagent Preparation
-
Standard Iron Stock Solution (100 mg/L Fe):
-
Hydroxylamine Hydrochloride Solution (10% w/v):
-
1,10-Phenanthroline Solution (0.1% w/v):
-
Sodium Acetate Buffer Solution (10% w/v):
Calibration Curve Procedure
-
Prepare a series of standard solutions:
-
Color Development:
-
To each flask (including the blank), add the following reagents in the specified order, mixing after each addition:
-
Dilute each flask to the 100 mL mark with deionized water and mix thoroughly.
-
Allow the solutions to stand for at least 10-15 minutes for complete color development.[2]
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to the predetermined λmax (e.g., 510 nm).[2]
-
Use the blank solution to zero the spectrophotometer.
-
Measure the absorbance of each standard solution.
-
Plot a calibration curve of absorbance versus the known iron concentration.
-
Sample Analysis Protocol
-
Sample Preparation:
-
Pipette a known volume of the unknown sample into a 100 mL volumetric flask. The volume should be chosen so that the final absorbance falls within the range of the calibration curve.
-
-
Color Development and Measurement:
-
Follow the same color development procedure as outlined for the calibration curve (addition of hydroxylamine hydrochloride, 1,10-phenanthroline, and sodium acetate buffer).
-
Dilute to the 100 mL mark with deionized water and allow for color development.
-
Measure the absorbance of the prepared sample at 510 nm.
-
-
Concentration Determination:
-
Determine the concentration of Fe²⁺ in the prepared sample by interpolating its absorbance value on the calibration curve.
-
Calculate the original concentration of Fe²⁺ in the unknown sample by accounting for the initial dilution.
-
Interferences and Mitigation
Several ions and substances can interfere with the 1,10-phenanthroline method. It is crucial to be aware of these potential interferences and take appropriate measures to mitigate them.
Table 3: Common Interferences and Recommended Solutions
| Interfering Substance | Effect | Mitigation Strategy | Reference |
| Strong Oxidizing Agents | Prevent the complete reduction of Fe³⁺ to Fe²⁺. | Add an excess of hydroxylamine hydrochloride. | [1][8] |
| Cyanide, Nitrite, Phosphates | Interfere with color development. | Boiling with acid can remove cyanide and nitrite. For phosphates, adding citrate can help. | [1][8] |
| Zinc (Zn²⁺) | Forms a colorless complex with 1,10-phenanthroline, reducing color intensity, especially at concentrations exceeding 10 times that of iron. | Add an excess of 1,10-phenanthroline. | [1][8] |
| Chromium (Cr³⁺), Cobalt (Co²⁺), Copper (Cu²⁺), Nickel (Ni²⁺) | Can form complexes with 1,10-phenanthroline and interfere, especially at high concentrations. | Add an excess of 1,10-phenanthroline. For significant interference, consider solvent extraction methods. | [1][8] |
| Bismuth (Bi³⁺), Cadmium (Cd²⁺), Mercury (Hg²⁺), Silver (Ag⁺) | Precipitate the 1,10-phenanthroline reagent. | Add an excess of 1,10-phenanthroline. | [1][8] |
| Ferric Iron (Fe³⁺) | Does not react with 1,10-phenanthroline. For selective determination of Fe²⁺ in the presence of Fe³⁺, fluoride can be used as a masking agent for Fe³⁺. | Use a reducing agent (hydroxylamine hydrochloride) for total iron determination. | [8][9][10] |
Conclusion
The 1,10-phenanthroline method provides a reliable and sensitive means for the spectrophotometric determination of ferrous iron. By following the detailed protocols and being mindful of potential interferences, researchers can obtain accurate and reproducible results. This method is well-suited for a wide range of applications in research, drug development, and quality control.
References
- 1. NEMI Method Summary - 3500-Fe B [nemi.gov]
- 2. benchchem.com [benchchem.com]
- 3. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 4. tau.ac.il [tau.ac.il]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. chemlab.truman.edu [chemlab.truman.edu]
- 8. benchchem.com [benchchem.com]
- 9. Suppression of iron(III) interference in the determination of iron(II) in water by the 1,10-phenanthroline method - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. Spectrophotometric determination of iron(II) with 1,10-phenanthroline in the presence of large amounts of iron(III) - PubMed [pubmed.ncbi.nlm.nih.gov]
1,10-Phenanthroline: A Potent Metalloprotease Inhibitor for Cellular Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1,10-Phenanthroline is a heterocyclic organic compound widely recognized for its potent inhibitory effects on metalloproteases.[1][2] Its mechanism of action lies in its ability to chelate divalent metal ions, particularly zinc (Zn²⁺), which are essential for the catalytic activity of these enzymes.[2][3] This property makes 1,10-Phenanthroline an invaluable tool in cellular and molecular biology research for studying the roles of metalloproteases in various physiological and pathological processes.
Metalloproteases, including the family of matrix metalloproteinases (MMPs), are critical players in tissue remodeling, cell signaling, inflammation, and cancer progression.[4] They are involved in the degradation of extracellular matrix components and the processing of a variety of signaling molecules such as cytokines and growth factors.[3][5] The dysregulation of metalloprotease activity is implicated in numerous diseases, making them a key target for therapeutic intervention.
These application notes provide detailed protocols for the use of 1,10-Phenanthroline as a metalloprotease inhibitor in cell lysates, along with quantitative data on its inhibitory activity and visualizations of relevant signaling pathways and experimental workflows.
Mechanism of Action
1,10-Phenanthroline functions as a non-specific metalloprotease inhibitor by sequestering the Zn²⁺ ion from the active site of the enzyme.[2] This chelation disrupts the enzyme's catalytic machinery, rendering it inactive. The planar structure of 1,10-Phenanthroline allows it to interact with and bind to the metal ion within the enzyme's catalytic domain.[3]
Quantitative Data: Inhibitory Activity of 1,10-Phenanthroline
The inhibitory potency of 1,10-Phenanthroline against various metalloproteases can be quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes known IC50 values.
| Metalloprotease | IC50 Value (µM) | Source |
| Collagenase | 110.5 | [6] |
| MMP-2 | 2 - 12 (for related Ru(II) complex) | [7] |
| MMP-9 | 2 - 12 (for related Ru(II) complex) | [7] |
Note: The IC50 values for MMP-2 and MMP-9 are for a Ruthenium(II) polypyridyl complex containing a 4,7-diphenyl-1,10-phenanthroline ligand, indicating the potential for derivatization to enhance specificity and potency.[7]
Experimental Protocols
Protocol 1: Preparation of Cell Lysates for Metalloprotease Activity Assay
This protocol outlines the preparation of total cell lysates suitable for the subsequent analysis of metalloprotease activity in the presence of 1,10-Phenanthroline.
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer (e.g., RIPA buffer, Tris-HCl buffer with non-ionic detergents)
-
Protease inhibitor cocktail (optional, if other proteases are to be studied simultaneously)
-
1,10-Phenanthroline stock solution (see Protocol 2)
-
Microcentrifuge
-
Cell scraper
Procedure:
-
Cell Harvesting:
-
For adherent cells, wash the cell monolayer twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold Lysis Buffer containing the desired final concentration of 1,10-Phenanthroline (typically in the range of 1-10 mM).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
For suspension cells, centrifuge the cell suspension to pellet the cells.
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer containing 1,10-Phenanthroline.
-
-
Lysis:
-
Incubate the cell suspension on ice for 30 minutes, with vortexing every 10 minutes, to ensure complete lysis.
-
-
Clarification:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Supernatant Collection:
-
Carefully transfer the clear supernatant to a new pre-chilled microcentrifuge tube. This supernatant is the cell lysate containing the cellular proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysate using a standard protein assay (e.g., Bradford or BCA assay). This is crucial for normalizing metalloprotease activity measurements.
-
-
Storage:
-
Use the cell lysate immediately for the metalloprotease activity assay or store it at -80°C for future use. Avoid multiple freeze-thaw cycles.
-
Protocol 2: Preparation and Use of 1,10-Phenanthroline Stock Solution
Materials:
-
1,10-Phenanthroline monohydrate (or anhydrous)
-
Dimethyl sulfoxide (DMSO) or ethanol
-
Sterile, nuclease-free water (optional, for final dilution)
Procedure:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of 1,10-Phenanthroline (e.g., 100 mM) by dissolving the powder in DMSO or ethanol.[6] 1,10-Phenanthroline has good solubility in these organic solvents.
-
Ensure the powder is completely dissolved by vortexing.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Working Concentration:
-
The effective working concentration of 1,10-Phenanthroline as a metalloprotease inhibitor in cell-based assays or lysates typically ranges from 5 µM to 150 µM, and can be as high as 1-10 mM in some applications.[8]
-
The optimal concentration should be determined empirically for each specific application and cell type.
-
Dilute the stock solution in the appropriate buffer or cell culture medium to achieve the desired final concentration immediately before use.
-
Protocol 3: Metalloprotease Activity Assay in Cell Lysates
This protocol describes a general method to measure metalloprotease activity in cell lysates using a fluorogenic substrate, with 1,10-Phenanthroline as an inhibitor.
Materials:
-
Cell lysate (prepared as in Protocol 1)
-
Fluorogenic metalloprotease substrate (e.g., a quenched fluorescent substrate for a specific MMP)
-
Assay Buffer (e.g., Tris-based buffer, pH 7.5, containing CaCl₂)
-
1,10-Phenanthroline stock solution
-
96-well black microplate
-
Fluorometer
Procedure:
-
Assay Setup:
-
In a 96-well black microplate, set up the following reactions:
-
Negative Control: Assay Buffer + Fluorogenic Substrate
-
Positive Control (Uninhibited): Cell Lysate + Assay Buffer + Fluorogenic Substrate
-
Inhibitor Sample: Cell Lysate + 1,10-Phenanthroline (at various concentrations) + Assay Buffer + Fluorogenic Substrate
-
-
-
Pre-incubation with Inhibitor:
-
Add the cell lysate and 1,10-Phenanthroline (or vehicle control) to the respective wells.
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the metalloproteases in the lysate.
-
-
Initiation of Reaction:
-
Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.
-
-
Kinetic Measurement:
-
Immediately place the microplate in a fluorometer pre-set to the appropriate excitation and emission wavelengths for the chosen substrate.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (increase in fluorescence over time) for each condition.
-
Determine the percentage of inhibition by 1,10-Phenanthroline by comparing the reaction rates of the inhibitor samples to the positive control.
-
If multiple concentrations of 1,10-Phenanthroline were used, an IC50 value can be calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
Visualizations
Signaling Pathway: MMPs in Cellular Signaling
Matrix metalloproteinases are integral components of complex signaling networks that regulate various cellular functions. The following diagram illustrates a simplified signaling pathway involving the activation and downstream effects of MMPs.
Caption: Simplified signaling pathway of MMP activation and function.
Experimental Workflow: Metalloprotease Inhibition Assay
The following diagram outlines the logical flow of an experiment designed to assess the inhibitory effect of 1,10-Phenanthroline on metalloprotease activity in cell lysates.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. HOW MATRIX METALLOPROTEINASES REGULATE CELL BEHAVIOR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix Metalloproteinases (MMPs): Function, Biology, and Research Applications - Creative Proteomics [cytokine.creative-proteomics.com]
- 5. Matrix Metalloproteases as Influencers of the Cells’ Social Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. mdpi.com [mdpi.com]
- 8. The metalloprotease inhibitor 1,10-phenanthroline affects Schistosoma mansoni motor activity, egg laying and viability - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Copper-Phenanthroline Complexes in DNA Cleavage Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Copper complexes containing 1,10-phenanthroline (phen) and its derivatives have garnered significant interest as artificial chemical nucleases.[1] Their ability to induce DNA cleavage has made them valuable tools in molecular biology and promising candidates for the development of new chemotherapeutic agents.[2][3] The core of their activity lies in the redox properties of the copper center, which, when complexed with the planar phenanthroline ligand, can bind to DNA and facilitate oxidative damage.[4] These complexes can induce cell death through mechanisms including reactive oxygen species (ROS) accumulation, mitochondrial dysfunction, and DNA damage.[2] This document provides an overview of their application, quantitative data on their efficacy, and detailed protocols for their synthesis and use in DNA cleavage assays.
Mechanism of DNA Cleavage
The primary mechanism by which copper-phenanthroline complexes cleave DNA is through oxidative damage. The process is initiated by the reduction of the Cu(II) complex to its Cu(I) form, often facilitated by endogenous reducing agents like glutathione or exogenous agents such as ascorbate or mercaptopropionic acid.[4][5] The resulting Cu(I) complex reacts with molecular oxygen to generate reactive oxygen species (ROS), such as the hydroxyl radical (•OH) or singlet oxygen (¹O₂).[2][6] These highly reactive species then attack the deoxyribose sugar backbone or nucleotide bases of DNA, leading to strand scission.[7][8] The attack can occur at various positions on the sugar, including C1′, C4′, and C5′, leading to different cleavage products.[7]
Caption: Oxidative DNA cleavage pathway by Copper-Phenanthroline complexes.
Data Presentation: Efficacy of Copper-Phenanthroline Complexes
The efficacy of these complexes is evaluated based on their DNA binding affinity, DNA cleavage efficiency, and cytotoxicity against cancer cell lines.
Table 1: DNA Binding Constants of Various Cu(II)-Phenanthroline Complexes
The intrinsic binding constant (Kb) quantifies the strength of the non-covalent interaction between the complex and DNA. Higher Kb values typically indicate stronger binding, which can be a prerequisite for efficient cleavage. Binding is often studied via UV-Vis or fluorescence spectroscopy.[9]
| Complex Description | Ligands | Kb (M-1) | Reference |
| Imidazo-phenanthroline Complex (C1) | Imidazo-phenanthroline | 3.68 x 104 | [10] |
| Imidazo-phenanthroline Complex (C2) | Imidazo-phenanthroline | 2.58 x 104 | [10] |
| Ternary Cu(II) Complex | 1,10-phenanthroline, other ligands | 2.38 x 105 | [9] |
| Ternary Complex (CasVI-gly) | Substituted Phenanthroline | 7.89 x 105 | [9] |
| Quinoline-sulfonamide Complex (16) | Phenanthroline, Quinoline-sulfonamide | 2.45 x 105 | [1] |
| Cd(Phen)2 (for comparison) | 1,10-phenanthroline | (3 ± 1) x 105 | [11] |
Table 2: Cytotoxicity of Cu(II)-Phenanthroline Complexes Against Cancer Cell Lines
The cytotoxic potential is often compared to established chemotherapy drugs like cisplatin. Many copper-phenanthroline complexes show significantly higher activity.
| Complex | Cell Line(s) | Cytotoxicity Metric (IC50) | Key Finding | Reference |
| [Cu(phen)2(mal)] | A-498 (kidney), Hep-G2 (liver) | Not specified | 3 to 18 times more cytotoxic than cisplatin. | [12] |
| [Cu(phen)2(4-Mecdoa)] | A-498 (kidney), Hep-G2 (liver) | Sub-micromolar range | Active against kidney and liver cancer cells. | [2] |
| [Cu(phen)(H4Que)(Cl)] | MCF-7, MBA-MDB-231 (breast) | Not specified | Triggers caspase-mediated apoptosis. | [2] |
| Fluorinated Phen Complexes | MCF-7 (breast) | Low µM range | More toxic to cancer cells than healthy fibroblasts. | [5] |
| [Cu(L-dipeptide)(batho)] | MDA-MB-231, MCF-7 (breast), A549 (lung) | Not specified | Highly cytotoxic compared to cisplatin. | [13] |
Experimental Protocols
Protocol 1: Synthesis of a Representative Complex: Cu(phen)(L-orn)(NO₃)·2H₂O
This protocol describes the synthesis of a ternary copper(II) complex containing 1,10-phenanthroline and L-ornithine.[14][15]
Materials:
-
L-ornithine (337.0 mg, 2 mmol)
-
Sodium hydroxide (NaOH) (80 mg, 2 mmol)
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) (483.0 mg, 2 mmol)
-
1,10-phenanthroline monohydrate (396.4 mg, 2 mmol)
-
Deionized water
-
Ethanol
Procedure:
-
Dissolve L-ornithine and NaOH in deionized water.
-
To this solution, add an aqueous solution of Cu(NO₃)₂·3H₂O with stirring.
-
After several minutes, add an ethanolic solution (5 mL) of 1,10-phenanthroline monohydrate.
-
Stir the resulting solution for approximately 6 hours at 60°C.
-
Cool the solution to ambient temperature.
-
Filter the final blue-colored solution and leave it for slow evaporation to obtain crystals of the complex.[15]
Protocol 2: DNA Binding Analysis via UV-Visible Spectroscopy
This protocol outlines how to determine the DNA binding constant (Kb) by monitoring changes in the complex's absorption spectrum upon addition of DNA.[9][10]
Materials:
-
Stock solution of the copper complex in a suitable buffer (e.g., Tris-HCl).
-
Stock solution of calf thymus DNA (CT-DNA) in the same buffer.
-
Buffer solution (e.g., 5 mM Tris-HCl / 50 mM NaCl, pH 7.2).
-
Quartz cuvettes (1 cm path length).
-
UV-Visible spectrophotometer.
Procedure:
-
Prepare a solution of the copper complex with a fixed concentration.
-
Record the initial UV-Vis absorption spectrum of the complex (typically 200-400 nm).
-
Perform a spectral titration by making successive additions of the CT-DNA stock solution to the cuvette containing the complex.
-
After each addition, mix gently and allow the solution to equilibrate for 5 minutes before recording the spectrum.
-
Monitor the changes in the absorption intensity, typically observing hypochromism (decrease in absorbance) and/or a bathochromic shift (red shift) in the maximum wavelength, which indicates complex-DNA interaction.[9]
-
Calculate the intrinsic binding constant (Kb) using the Wolfe-Shimer equation by plotting [DNA]/(εa - εf) versus [DNA], where εa is the extinction coefficient at a given DNA concentration, and εf is the extinction coefficient of the free complex.[10]
Protocol 3: Plasmid DNA Cleavage Assay by Agarose Gel Electrophoresis
This assay assesses the ability of the complex to cleave supercoiled plasmid DNA into nicked and linear forms.[15][16]
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322 or pUC19) at a concentration of ~0.025 µg/µL.
-
Copper-phenanthroline complex solutions at various concentrations.
-
Reaction buffer (e.g., 50 mM MOPS or Tris-HCl, pH 7.4).
-
An activator/reducing agent if the complex is not self-activating (e.g., sodium ascorbate).[5]
-
Loading buffer (containing bromophenol blue and glycerol).
-
Agarose gel (1%) containing ethidium bromide (or other DNA stain).
-
TAE or TBE electrophoresis buffer.
-
Gel electrophoresis apparatus and power supply.
-
UV transilluminator and gel documentation system.
Procedure:
-
In microcentrifuge tubes, prepare reaction mixtures containing the plasmid DNA, reaction buffer, and varying concentrations of the copper complex.
-
Include a control reaction with DNA and buffer only.
-
If required, add the activating agent to initiate the cleavage reaction.
-
Incubate the reactions at 37°C for a set time (e.g., 1-2 hours).[16]
-
Stop the reaction by adding the loading buffer.
-
Load the samples onto the 1% agarose gel.
-
Run the gel at a constant voltage (e.g., 70 V) until the dye front has migrated sufficiently.
-
Visualize the DNA bands under UV light. Supercoiled (Form I) DNA migrates fastest, followed by linear (Form III), and then nicked circular (Form II) DNA.
-
Quantify the percentage of each DNA form using gel analysis software to determine cleavage efficiency. An increase in Forms II and III with increasing complex concentration indicates nuclease activity.[15]
Visualized Workflows and Relationships
Caption: Workflow for evaluating copper-phenanthroline complexes.
References
- 1. iipseries.org [iipseries.org]
- 2. Copper(II) Phenanthroline-Based Complexes as Potential AntiCancer Drugs: A Walkthrough on the Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. When Metal Complexes Evolve, and a Minor Species is the Most Active: the Case of Bis(Phenanthroline)Copper in the Catalysis of Glutathione Oxidation and Hydroxyl Radical Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forty Years after the Discovery of Its Nucleolytic Activity: [Cu(phen)2]2+ Shows Unattended DNA Cleavage Activity upon Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cleaving DNA with DNA: Cooperative Tuning of Structure and Reactivity Driven by Copper Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of DNA cleavage by copper complexes of 3-Clip-Phen and of its conjugate with a distamycin analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intracellular oxidative cleavage of DNA in Escherichia coli by the copper-1,10-phenanthroline complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. op.niscpr.res.in [op.niscpr.res.in]
- 11. mdpi.com [mdpi.com]
- 12. In vitro cancer chemotherapeutic activity of 1,10-phenanthroline (phen), [Ag2(phen)3(mal)]x2H2O, [Cu(phen)2(mal)]x2H2O and [Mn(phen)2(mal)]x2H2O (malH2=malonic acid) using human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New Copper(II)-L-Dipeptide-Bathophenanthroline Complexes as Potential Anticancer Agents—Synthesis, Characterization and Cytotoxicity Studies—And Comparative DNA-Binding Study of Related Phen Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. tandfonline.com [tandfonline.com]
- 16. mdpi.com [mdpi.com]
Application Note: Determination of Total Iron in Water Samples using the 1,10-Phenanthroline Assay
Abstract
This application note provides a comprehensive protocol for the determination of total iron in water samples using the 1,10-phenanthroline spectrophotometric method. This colorimetric method is a robust, sensitive, and widely accepted technique for quantifying iron concentrations in various water matrices, including drinking water, groundwater, and surface water. The protocol details reagent preparation, sample handling, calibration, and analytical procedures. Additionally, this note includes a summary of the method's performance characteristics and discusses potential interferences and mitigation strategies.
Introduction
Iron is a prevalent element in the earth's crust and consequently a common constituent of natural waters. While iron is an essential element for most living organisms, its presence in water can be undesirable. Elevated concentrations can impart a bitter, astringent taste, cause discoloration, stain laundry and plumbing fixtures, and promote the growth of iron bacteria.[1] For these reasons, the U.S. EPA has established a secondary drinking water standard for iron at 0.3 mg/L.[1] Monitoring iron levels is crucial for water quality assessment, treatment process optimization, and ensuring compliance with regulatory standards.
The 1,10-phenanthroline method is a highly sensitive and selective spectrophotometric technique for iron determination.[2][3][4] The principle of this assay is based on the reaction of ferrous iron (Fe²⁺) with 1,10-phenanthroline to form a stable, orange-red colored complex known as ferroin.[2][3][4][5] The intensity of the color produced is directly proportional to the concentration of iron in the sample and is measured using a spectrophotometer at the wavelength of maximum absorbance, approximately 510 nm.[4]
To determine the total iron concentration, all ferric iron (Fe³⁺) present in the sample must first be reduced to the ferrous state (Fe²⁺). This is typically achieved using a reducing agent such as hydroxylamine hydrochloride.[2][5] A buffer solution, commonly sodium acetate, is used to adjust the pH to an optimal range (typically 3 to 9) for rapid and complete color development.[3][5]
Chemical Principle
The determination of total iron by the 1,10-phenanthroline method involves two key chemical reactions:
-
Reduction of Ferric Iron (Fe³⁺): Hydroxylamine hydrochloride reduces any ferric iron present in the sample to ferrous iron. 2Fe³⁺ + 2NH₂OH·HCl → 2Fe²⁺ + N₂ + 4H₂O + 2H⁺ + 2Cl⁻
-
Formation of the Ferroin Complex: Ferrous iron reacts with three molecules of 1,10-phenanthroline to form the intensely colored ferroin complex. Fe²⁺ + 3(C₁₂H₈N₂) → [Fe(C₁₂H₈N₂)₃]²⁺ (orange-red complex)
The resulting colored solution obeys Beer's law, allowing for the quantitative determination of iron concentration by measuring its absorbance.[2][3]
Performance Characteristics
The 1,10-phenanthroline method for total iron determination is characterized by its good sensitivity, precision, and accuracy. The following table summarizes typical performance data gathered from various sources.
| Parameter | Typical Value | Notes |
| Wavelength of Maximum Absorbance (λmax) | 508 - 510 nm | The orange-red ferroin complex exhibits maximum absorbance in this range. |
| Molar Absorptivity (ε) | ~11,100 L mol⁻¹ cm⁻¹ | Indicates high sensitivity of the method.[2] |
| Linear Range | 0.1 to 5.0 mg/L | Beer's law is generally obeyed in this range. Higher concentrations require sample dilution. |
| Limit of Detection (LOD) | 0.01 mg/L (10 µg/L) | Achievable with a spectrophotometer using a 5 cm or longer light path cuvette.[6] |
| Limit of Quantification (LOQ) | ~0.03 mg/L | Estimated as approximately three times the LOD. |
| Precision (Relative Standard Deviation) | 25.5% | From an inter-laboratory study of a synthetic sample containing 300 µg/L Fe.[6] |
| Accuracy (Relative Error) | 13.3% | From the same inter-laboratory study.[6] |
| Optimal pH Range | 3.0 - 9.0 | The color of the complex is stable within this pH range.[3] |
| Color Stability | At least 6 months | The formed ferroin complex is very stable.[3] |
Interferences
Several ions can interfere with the 1,10-phenanthroline method. The table below lists common interferences and methods to mitigate their effects.
| Interfering Substance | Effect | Mitigation Strategy |
| Strong Oxidizing Agents | Can oxidize Fe²⁺ back to Fe³⁺, preventing complete complex formation. | Add an excess of the reducing agent (hydroxylamine hydrochloride).[3] |
| Cyanide, Nitrite, Phosphates | Interfere with color development. | Initial boiling with acid can remove cyanide and nitrite. Polyphosphates can be converted to orthophosphate by boiling with acid.[3] |
| Certain Metal Ions (e.g., Cu²⁺, Co²⁺, Ni²⁺, Zn²⁺) | Can form complexes with 1,10-phenanthroline, leading to positive interference. | Use a larger excess of 1,10-phenanthroline to ensure enough is available for the iron. For high concentrations, an extraction method may be necessary.[3] |
| Bismuth, Cadmium, Mercury, Silver | Can precipitate the 1,10-phenanthroline reagent. | Use of an excess of 1,10-phenanthroline can help.[3] |
| Color and Organic Matter | Can contribute to the absorbance reading, causing positive interference. | Evaporate the sample, gently ash the residue, and redissolve in acid.[3] |
Experimental Protocols
Reagent Preparation
-
Deionized Water: Use high-purity, iron-free deionized water for all reagent preparations and dilutions.
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride (NH₂OH·HCl) in 100 mL of deionized water.
-
1,10-Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of deionized water. Gentle warming may be necessary to facilitate dissolution.
-
Sodium Acetate Buffer Solution (1 M): Dissolve 136 g of sodium acetate trihydrate (CH₃COONa·3H₂O) in deionized water and dilute to 1 L.
-
Iron Stock Standard Solution (100 mg/L): Accurately weigh 0.7022 g of ferrous ammonium sulfate hexahydrate [Fe(NH₄)₂(SO₄)₂·6H₂O], dissolve it in a 1 L volumetric flask with deionized water containing 1-2 mL of concentrated sulfuric acid, and dilute to the mark with deionized water.
-
Working Iron Standard Solution (10 mg/L): Pipette 100 mL of the 100 mg/L iron stock standard solution into a 1 L volumetric flask and dilute to the mark with deionized water.
Preparation of Standard Curve
-
Label a series of 100 mL volumetric flasks as 0, 1, 2, 3, 4, and 5.
-
Using a burette or calibrated pipettes, add the following volumes of the 10 mg/L working iron standard solution to the respective flasks:
-
Flask 0 (Blank): 0 mL
-
Flask 1: 5.0 mL
-
Flask 2: 10.0 mL
-
Flask 3: 20.0 mL
-
Flask 4: 30.0 mL
-
Flask 5: 40.0 mL
-
-
The final concentrations of these standards will be 0, 0.5, 1.0, 2.0, 3.0, and 4.0 mg/L, respectively.
-
Add deionized water to each flask to bring the volume to approximately 50 mL.
-
To each flask, add 2.0 mL of the 10% hydroxylamine hydrochloride solution and mix well.
-
To each flask, add 10.0 mL of the 1 M sodium acetate buffer solution and mix well.
-
To each flask, add 10.0 mL of the 0.1% 1,10-phenanthroline solution and mix.
-
Dilute each solution to the 100 mL mark with deionized water and mix thoroughly.
-
Allow the solutions to stand for at least 10-15 minutes for complete color development.[2]
-
Set the spectrophotometer to a wavelength of 510 nm.
-
Use the blank solution (Flask 0) to zero the spectrophotometer.
-
Measure the absorbance of each standard solution.
-
Plot a calibration curve of absorbance versus iron concentration (mg/L).
Sample Preparation and Analysis
-
Collect the water sample in a clean, acid-washed bottle. For total iron determination, acidify the sample with nitric acid to a pH < 2 at the time of collection to prevent precipitation of iron.
-
Pipette a suitable volume (e.g., 50 mL) of the water sample into a 100 mL volumetric flask. If the iron concentration is expected to be high, use a smaller volume and dilute with deionized water.
-
Add 2.0 mL of the 10% hydroxylamine hydrochloride solution and mix.
-
Add 10.0 mL of the 1 M sodium acetate buffer solution and mix.
-
Add 10.0 mL of the 0.1% 1,10-phenanthroline solution and mix.
-
Dilute to the 100 mL mark with deionized water and mix thoroughly.
-
Allow the solution to stand for 10-15 minutes for full color development.
-
Measure the absorbance of the prepared sample at 510 nm using the spectrophotometer zeroed with the reagent blank.
-
Determine the iron concentration in the sample by comparing its absorbance to the standard curve.
Calculation
The concentration of total iron in the original water sample can be calculated using the following formula:
Total Iron (mg/L) = (C × V_final) / V_initial
Where:
-
C is the concentration of iron read from the calibration curve (mg/L).
-
V_final is the final volume of the diluted sample (e.g., 100 mL).
-
V_initial is the initial volume of the water sample taken for analysis (mL).
Visualizations
Chemical Reaction Pathway
Caption: Chemical reaction pathway for the 1,10-phenanthroline assay.
Experimental Workflow
Caption: Experimental workflow for total iron determination.
References
Application Notes and Protocols for Using 1,10-Phenanthroline as a Redox Indicator
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,10-Phenanthroline is a versatile heterocyclic organic compound that serves as a powerful bidentate chelating ligand in coordination chemistry.[1][2] Its most prominent application in analytical chemistry is as a redox indicator, primarily through the formation of a stable complex with iron(II) ions, commonly known as ferroin.[3][4] This complex, formally tris(1,10-phenanthroline)iron(II), exhibits a distinct and reversible color change upon oxidation, making it an ideal indicator for a variety of redox titrations, particularly in cerimetry.[3][5]
The ferroin indicator undergoes a one-electron oxidation from the iron(II) complex to the iron(III) complex.[3] This transition is rapid and results in a sharp color change from a deep red to a pale blue, providing a clear endpoint in titrimetric analysis.[6][7] The formal potential of this redox couple is +1.06 V in 1 M sulfuric acid, making it suitable for titrations involving strong oxidizing agents.[3][4]
Principle of Operation
The utility of 1,10-phenanthroline as a redox indicator is based on the following reversible redox reaction of its iron complex:
[Fe(C₁₂H₈N₂)₃]²⁺ (Ferroin, Red) ⇌ [Fe(C₁₂H₈N₂)₃]³⁺ (Ferriin, Pale Blue) + e⁻
In the presence of a reducing agent (the analyte), the indicator exists in its reduced, red form. As the oxidizing agent (the titrant) is added, the analyte is consumed. Once the analyte is completely oxidized, the excess titrant oxidizes the ferroin indicator, causing the solution to change color to pale blue, signaling the endpoint of the titration.[7]
Quantitative Data Summary
| Parameter | Value | Reference |
| Indicator Name | Ferroin (Tris(1,10-phenanthroline)iron(II) sulfate) | [3][4] |
| Chemical Formula | [Fe(C₁₂H₈N₂)₃]SO₄ | [4] |
| Appearance (Reduced Form) | Dark Red Solution | [4][6] |
| Appearance (Oxidized Form) | Pale Blue Solution | [6] |
| Transition Potential | +1.06 V (in 1 M H₂SO₄) | [3][4][8] |
| Molar Mass (Sulfate salt) | 692.5 g/mol | [4] |
| Stability | Stable up to 60 °C | [3][4] |
Experimental Protocols
Preparation of Ferroin Indicator Solution (0.025 M)
This protocol describes the preparation of a 0.025 M solution of the ferroin indicator.
Materials:
-
1,10-Phenanthroline monohydrate (C₁₂H₈N₂·H₂O)
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Distilled or deionized water
-
100 mL volumetric flask
-
Weighing balance
-
Spatula and weighing paper
-
Funnel
Procedure:
-
Accurately weigh 1.49 g of 1,10-phenanthroline monohydrate and 0.70 g of ferrous sulfate heptahydrate.[6]
-
Transfer the weighed solids into a 100 mL volumetric flask containing approximately 50 mL of distilled water.[6]
-
Swirl the flask to dissolve the solids completely. The solution will turn a deep red color.[9]
-
Once fully dissolved, dilute the solution to the 100 mL mark with distilled water.[6][9]
-
Stopper the flask and invert it several times to ensure homogeneity.
-
Store the prepared indicator solution in a labeled, airtight bottle.
Application: Titration of Ferrous Iron (Fe²⁺) with Ceric Sulfate (Ce⁴⁺)
This protocol details the use of ferroin indicator for the quantitative determination of ferrous iron in a sample.
Materials:
-
Ferrous iron (Fe²⁺) sample solution
-
Standardized 0.1 M Ceric Sulfate (Ce(SO₄)₂) solution
-
Ferroin indicator solution (0.025 M)
-
5 M Sulfuric Acid (H₂SO₄)
-
Burette
-
Pipette
-
Conical flask
-
Distilled or deionized water
Procedure:
-
Accurately pipette a known volume of the ferrous iron sample solution into a conical flask.
-
Add a sufficient volume of 5 M sulfuric acid to ensure the solution is strongly acidic. For example, for a 20 mL aliquot of the sample, add 50 mL of 5M H₂SO₄.[10]
-
Add 1-2 drops of the prepared ferroin indicator solution to the conical flask. The solution should turn red.[10]
-
Fill a clean burette with the standardized 0.1 M ceric sulfate solution and record the initial volume.
-
Titrate the ferrous iron solution with the ceric sulfate solution, swirling the flask continuously.
-
As the endpoint is approached, the red color will start to fade. The endpoint is reached when the color sharply changes from red to a milky yellow or pale blue.[10]
-
Record the final volume of the ceric sulfate solution used.
-
Repeat the titration at least two more times to ensure concordant results.
-
Calculate the concentration of ferrous iron in the sample using the stoichiometry of the reaction (Fe²⁺ + Ce⁴⁺ → Fe³⁺ + Ce³⁺), which is a 1:1 molar ratio.
Visualizations
Caption: Mechanism of ferroin as a redox indicator.
Caption: Experimental workflow for redox titration using ferroin.
References
- 1. benchchem.com [benchchem.com]
- 2. 1,10-Phenanthroline - Wikipedia [en.wikipedia.org]
- 3. Ferroin - Wikipedia [en.wikipedia.org]
- 4. Ferroin - Sciencemadness Wiki [sciencemadness.org]
- 5. Redox Titrations – Analytical chemistry [ebooks.inflibnet.ac.in]
- 6. Chrominfo: Preparation of ferroin indicator solution [chrominfo.blogspot.com]
- 7. scienceinfo.com [scienceinfo.com]
- 8. brainly.in [brainly.in]
- 9. youtube.com [youtube.com]
- 10. edu.rsc.org [edu.rsc.org]
Application Note: The Role of Hydroxylamine Hydrochloride in the Spectrophotometric Determination of Iron using the 1,10-Phenanthroline Method
Audience: Researchers, scientists, and drug development professionals.
Principle of the Method
The 1,10-phenanthroline method is a highly sensitive and widely adopted colorimetric technique for the quantification of iron in diverse samples, including biological fluids, environmental waters, and pharmaceutical preparations.[1][2] The method's foundation lies in the reaction between ferrous iron (Fe²⁺) and three molecules of 1,10-phenanthroline, which forms a stable, orange-red complex known as tris(1,10-phenanthroline)iron(II) or "ferroin".[1] This complex exhibits a strong absorbance at a maximum wavelength (λmax) of approximately 510 nm, allowing for precise spectrophotometric measurement.[1][3][4] The intensity of the color produced is directly proportional to the ferrous iron concentration, adhering to the Beer-Lambert Law over a considerable range.[2][5]
A critical prerequisite for this reaction is that all iron present in the sample must be in the ferrous (Fe²⁺) oxidation state, as 1,10-phenanthroline does not react with ferric iron (Fe³⁺).[2][5] However, iron in samples, particularly those exposed to an aerobic environment, often exists predominantly in the ferric state.[2][6] This necessitates a reduction step to ensure the accurate measurement of total iron.
Hydroxylamine hydrochloride (NH₂OH·HCl) serves as the essential reducing agent in this assay.[2][3][5] It efficiently and rapidly converts any ferric iron (Fe³⁺) present in the sample to ferrous iron (Fe²⁺), making it available for complexation with the phenanthroline reagent. This ensures that the subsequent color development reflects the total iron concentration of the sample.[7][8] Hydroxylamine hydrochloride is often preferred over other reducing agents because it is effective and does not interfere with the absorbance measurement of the final colored complex.[3][6]
Chemical Reactions
The overall process involves two primary chemical reactions: the reduction of ferric iron, followed by the chelation of ferrous iron.
Caption: Chemical pathway of the phenanthroline method.
Application Notes
-
Scope of Application: This method is suitable for determining total, dissolved, and ferrous iron in a variety of matrices. Applications include monitoring iron levels in industrial wastewater, surface water, drinking water, biological samples, and quality control for pharmaceutical products.[1][2][7]
-
Role of the Reducing Agent: The addition of hydroxylamine hydrochloride is mandatory for the determination of total iron.[7] By converting Fe³⁺ to Fe²⁺, it ensures all iron contributes to the color-forming reaction. For assays specifically targeting only ferrous iron, hydroxylamine hydrochloride is omitted from the procedure.[7]
-
Optimizing the Reaction: The reduction of Fe³⁺ by hydroxylamine hydrochloride is typically rapid. The subsequent formation of the ferroin complex is also fast and is independent of pH within the range of 3 to 9.[9] However, for optimal and rapid color development, the pH is commonly adjusted to between 3.0 and 4.5 using a sodium acetate buffer.[1]
-
Interference Management: The accuracy of the phenanthroline method can be affected by several interfering substances.
-
Strong Oxidizing Agents: These can interfere with the analysis. The use of an excess of hydroxylamine hydrochloride effectively mitigates this interference by consuming the oxidants before they can affect the ferrous iron.[7][9]
-
Metal Ions: High concentrations of ions such as zinc, copper, cobalt, nickel, and chromium can potentially interfere by forming complexes with phenanthroline.[7][9] This is often managed by adding an excess of the 1,10-phenanthroline reagent to ensure enough is available for the iron.[7]
-
Precipitation: Ions like cadmium, silver, mercury, and bismuth may cause precipitation of the reagent.[7]
-
Cyanide and Nitrite: These can be removed by boiling the sample with acid prior to the main analysis.[1][9]
-
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the 1,10-phenanthroline method for iron determination.
| Parameter | Value | Reference |
| Maximum Absorbance (λmax) | 508 - 511 nm | [1][3][5] |
| Molar Absorptivity (ε) | ~11,100 L mol⁻¹ cm⁻¹ | [5][10] |
| Optimal pH for Color Dev. | 2.9 - 3.5 | [9][11] |
| pH Range for Complex Stability | 2 - 9 | [1][5][9] |
| Complex Stability | Stable for at least 6 months | [1][9] |
| Linearity | Obeys Beer's Law | [1][5] |
| Detection Limit | As low as 10 µg/L (with 5 cm cuvette) | [9] |
Experimental Workflow
The general workflow for determining total iron using the phenanthroline method is illustrated below.
Caption: Standard workflow for iron determination.
Detailed Experimental Protocols
6.1. Reagent Preparation
-
Standard Iron Stock Solution (100 µg/mL): Accurately weigh 0.7022 g of analytical grade ferrous ammonium sulfate hexahydrate [Fe(NH₄)₂(SO₄)₂·6H₂O].[1] Dissolve it in approximately 500 mL of deionized water in a 1 L volumetric flask. Carefully add 2.5 mL of concentrated sulfuric acid and mix.[5] Dilute to the 1 L mark with deionized water. This solution contains 100 µg of Fe per mL.
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride (NH₂OH·HCl) in 100 mL of deionized water.[1][5]
-
1,10-Phenanthroline Solution (0.25% w/v): Dissolve 0.25 g of 1,10-phenanthroline monohydrate in 100 mL of deionized water. Gentle warming may be required to facilitate complete dissolution.[1]
-
Sodium Acetate Buffer Solution (~pH 4.5): Dissolve 10 g of anhydrous sodium acetate in 100 mL of deionized water.[5]
6.2. Preparation of Standard Curve
-
Label a series of 100 mL volumetric flasks for your standards (e.g., 0, 1, 2, 4, 5 µg/mL).
-
Prepare the standards by pipetting appropriate volumes of the 100 µg/mL iron stock solution into the flasks. For example, pipette 0, 1.0, 2.0, 4.0, and 5.0 mL of the stock solution. The '0' flask will serve as the reagent blank.
-
To each flask, add the following reagents in the specified order, ensuring to mix the contents after each addition:
-
Dilute each flask to the 100 mL mark with deionized water and mix thoroughly.
-
Allow the solutions to stand for 10-15 minutes to ensure complete color development.[1][5]
-
Set a spectrophotometer to the predetermined λmax (~510 nm).
-
Use the reagent blank (0 µg/mL standard) to zero the absorbance of the instrument.
-
Measure the absorbance of each standard.
-
Construct a calibration curve by plotting absorbance versus iron concentration (µg/mL). The resulting plot should be linear.
6.3. Analysis of an Unknown Sample
-
Sample Preparation: If the sample is solid, an accurately weighed portion may need to be dissolved, potentially with acid digestion, and diluted to a known volume.[9][12] Liquid samples may require dilution to ensure the iron concentration falls within the linear range of the standard curve.
-
Pipette a known aliquot of the prepared sample solution into a 100 mL volumetric flask.
-
Add the reagents (hydroxylamine hydrochloride, 1,10-phenanthroline, and sodium acetate buffer) as described in the standard curve preparation (Section 6.2, Step 3).[1]
-
Dilute to the 100 mL mark with deionized water and mix thoroughly.
-
Allow the solution to stand for 10-15 minutes for full color development.[1]
-
Measure the absorbance of the sample at ~510 nm against the reagent blank.
-
Determine the iron concentration in the sample aliquot by using the equation of the linear regression from the standard curve.
-
Calculate the iron concentration in the original sample by accounting for any dilutions made during sample preparation. The final concentration can be expressed relative to the initial weight or volume of the sample.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bpasjournals.com [bpasjournals.com]
- 4. mt.com [mt.com]
- 5. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 6. researchgate.net [researchgate.net]
- 7. chemetrics.com [chemetrics.com]
- 8. ajrconline.org [ajrconline.org]
- 9. NEMI Method Summary - 3500-Fe B [nemi.gov]
- 10. tau.ac.il [tau.ac.il]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. diverdi.colostate.edu [diverdi.colostate.edu]
Application Notes and Protocols for the Determination of Palladium and Vanadium Using 1,10-Phenanthroline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the determination of palladium and vanadium utilizing the chelating agent 1,10-phenanthroline. The methods described are based on spectrophotometry, a widely accessible and cost-effective analytical technique.
Introduction
Palladium and vanadium are transition metals with significant applications in various fields, including catalysis, electronics, and pharmaceuticals. The monitoring of these elements is crucial for quality control, environmental analysis, and in the context of drug development, where they may be present as catalysts or impurities. 1,10-Phenanthroline is a heterocyclic organic compound that acts as a bidentate ligand, forming stable and often colored complexes with various metal ions.[1] This property makes it a valuable reagent in the spectrophotometric determination of metals like iron, palladium, and vanadium.[2]
This document outlines two distinct spectrophotometric methods: one for the determination of palladium and another for vanadium, both employing 1,10-phenanthroline as a key reagent.
Principles of the Methods
Determination of Palladium
The spectrophotometric determination of palladium described here involves the formation of a ternary complex. In this system, Palladium(II) reacts with 2,6-dibromo-4-carboxybenzenediazo-aminoazobenzene (DBCDAA) and 1,10-phenanthroline in a buffered alkaline medium to form a stable, colored complex. The absorbance of this complex is measured at its wavelength of maximum absorption (λmax), which is directly proportional to the concentration of palladium in the sample.
Determination of Vanadium
For the determination of vanadium, the method involves the reduction of Vanadium(V) to Vanadium(III), followed by the formation of a colored complex with 1,10-phenanthroline and salicylic acid. The absorbance of the resulting complex is measured at its λmax, and this absorbance is correlated to the initial concentration of vanadium.
Data Presentation
The following tables summarize the key quantitative parameters for the spectrophotometric determination of palladium and vanadium using 1,10-phenanthroline-based methods.
Table 1: Quantitative Data for the Determination of Palladium(II)
| Parameter | Value | Reference |
| Method | Spectrophotometry (Ternary Complex) | [3] |
| Reagents | DBCDAA and 1,10-phenanthroline | [3] |
| Wavelength of Maximum Absorption (λmax) | 524 nm | [3] |
| Optimal pH | Not Specified | |
| Molar Absorptivity | 7.16 x 10⁴ L mol⁻¹ cm⁻¹ | [3] |
| Beer's Law Range | Up to 0.60 µg/mL | [3] |
Table 2: Quantitative Data for the Determination of Vanadium(III)
| Parameter | Value |
| Method | Extractive Spectrophotometry |
| Reagents | 1,10-Phenanthroline and Salicylic Acid |
| Wavelength of Maximum Absorption (λmax) | 385 nm |
| Optimal pH | 4.3 - 4.6 |
| Reductant for V(V) to V(III) | Sodium dithionite |
Experimental Protocols
Determination of Palladium(II) using DBCDAA and 1,10-Phenanthroline
This protocol is based on the formation of a ternary complex with DBCDAA and 1,10-phenanthroline.[3]
4.1.1 Reagents and Materials
-
Standard Palladium(II) solution (1000 µg/mL)
-
2,6-dibromo-4-carboxybenzenediazo-aminoazobenzene (DBCDAA) solution
-
1,10-Phenanthroline solution
-
Buffer solution (pH to be optimized in the laboratory)
-
Deionized water
-
Spectrophotometer
-
Volumetric flasks and pipettes
4.1.2 Preparation of Standard Solutions
-
Prepare a series of standard palladium solutions by diluting the stock solution with deionized water in volumetric flasks to cover the range of 0.1 to 0.6 µg/mL.
4.1.3 Procedure
-
To a set of 10 mL volumetric flasks, add an aliquot of the standard palladium solutions.
-
Add the DBCDAA solution and the 1,10-phenanthroline solution to each flask.
-
Add the buffer solution to adjust the pH to the optimal range.
-
Dilute to the mark with deionized water and mix well.
-
Allow the color to develop for a sufficient time (to be determined experimentally).
-
Measure the absorbance of each solution at 524 nm against a reagent blank prepared in the same manner without palladium.
-
Prepare a calibration curve by plotting the absorbance versus the concentration of palladium.
-
For sample analysis, treat the sample solution in the same manner and determine the palladium concentration from the calibration curve.
Determination of Vanadium(V) after Reduction to Vanadium(III)
This protocol is based on the formation of a complex with 1,10-phenanthroline and salicylic acid.
4.2.1 Reagents and Materials
-
Standard Vanadium(V) solution (1000 µg/mL)
-
1,10-Phenanthroline solution (e.g., 0.1% w/v in water)
-
Salicylic acid solution (e.g., 2% w/v in ethanol)
-
Sodium dithionite (solid)
-
Buffer solution (pH 4.5)
-
Organic solvent for extraction (e.g., chloroform)
-
Deionized water
-
Spectrophotometer
-
Separatory funnels
-
Volumetric flasks and pipettes
4.2.2 Preparation of Standard Solutions
-
Prepare a series of standard vanadium solutions by diluting the stock solution with deionized water in volumetric flasks.
4.2.3 Procedure
-
Take a known volume of the standard or sample solution containing vanadium in a separatory funnel.
-
Add a small amount of solid sodium dithionite to reduce V(V) to V(III).
-
Add the 1,10-phenanthroline solution and the salicylic acid solution.
-
Adjust the pH to 4.3 - 4.6 using the buffer solution.
-
Add a known volume of the organic solvent (e.g., chloroform) and shake vigorously to extract the complex.
-
Allow the layers to separate and collect the organic layer.
-
Measure the absorbance of the organic extract at 385 nm against a reagent blank.
-
Construct a calibration curve by plotting absorbance versus concentration for the standards.
-
Determine the concentration of vanadium in the sample from the calibration curve.
Visualizations
Figure 1. Logical relationship for the formation of the Palladium ternary complex.
Figure 2. Experimental workflow for the determination of Vanadium.
References
Application Notes & Protocols: 1,10-Phenanthroline in the Synthesis of Metal-Organic Frameworks (MOFs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,10-phenanthroline and its derivatives as ligands in the synthesis of Metal-Organic Frameworks (MOFs). The unique electronic properties and rigid structure of the 1,10-phenanthroline moiety make it an excellent building block for creating MOFs with tailored functionalities, particularly for applications in luminescence, sensing, and catalysis. This document details synthetic protocols, quantitative data, and potential applications relevant to academic and industrial research.
Role of 1,10-Phenanthroline in MOF Synthesis
1,10-Phenanthroline (phen) is a versatile N-donor chelating ligand that readily coordinates with a variety of metal ions, forming stable nodes within a MOF structure.[1] Its incorporation can serve several key purposes:
-
Structural Scaffolding: The rigid, planar structure of phenanthroline contributes to the formation of robust and porous frameworks.[2]
-
Functionalization: The phenanthroline ring can be readily functionalized at various positions (e.g., 2,9-, 3,8-, 4,7-, and 5,6-) to introduce specific chemical groups.[3] This allows for the fine-tuning of the MOF's properties, such as its luminescence, catalytic activity, and selectivity in molecular recognition.
-
Luminescence: The extended π-system of phenanthroline can act as an "antenna" to absorb light and transfer energy to emissive metal centers, particularly lanthanides, leading to highly luminescent materials.[4]
-
Redox Activity: The introduction of redox-active ligands like 1,10-phenanthroline can enhance the electrochemical activity of MOFs, making them suitable for applications in electrocatalysis and sensing.[5]
Synthesis of 1,10-Phenanthroline-Based MOFs: Protocols and Data
The synthesis of MOFs incorporating 1,10-phenanthroline typically involves solvothermal or hydrothermal methods, where the metal salt, the phenanthroline-based ligand, and often a co-ligand (such as a carboxylate) are heated in a sealed vessel. The choice of solvent, temperature, and reaction time are critical parameters that influence the final structure and properties of the MOF.[6]
Example Protocols for Luminescent MOFs
Protocol 1: Synthesis of a Terbium-Based Luminescent MOF [4]
This protocol describes the synthesis of a luminescent MOF using a functionalized phenanthroline ligand, 4,7-di(N-morpholyl)-1,10-phenanthroline (morphen).
-
Reactants:
-
Terbium(III) bromide hexahydrate (TbBr₃·6H₂O)
-
trans-1,4-Cyclohexanedicarboxylic acid (H₂chdc)
-
4,7-di(N-morpholyl)-1,10-phenanthroline (morphen)
-
-
Solvent: N,N-dimethylformamide (DMF)
-
Procedure:
-
Mix TbBr₃·6H₂O (40.5 mg, 0.080 mmol), H₂chdc (13.7 mg, 0.080 mmol), and morphen (14.0 mg, 0.040 mmol) in a glass vial.
-
Dissolve the mixture in 2.0 mL of DMF.
-
Heat the solution at 110 °C for 48 hours in a sealed vial.
-
Collect the resulting white precipitate by filtration.
-
Wash the solid with DMF and air-dry.
-
Protocol 2: Synthesis of a Europium-Based Luminescent MOF [7]
This protocol details the hydrothermal synthesis of a highly luminescent Eu(III)-MOF.
-
Reactants:
-
Europium(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O)
-
2,3′-oxybis(benzoic acid) (2,3′-H₂oba)
-
1,10-phenanthroline (phen)
-
-
Procedure:
-
Combine the reactants in a Teflon-lined stainless steel autoclave.
-
Heat the mixture under hydrothermal conditions.
-
Allow the autoclave to cool to room temperature.
-
Collect the crystalline product by filtration, wash with water and ethanol, and dry in air.
-
Quantitative Data for Luminescent MOFs
| MOF Designation | Metal Center | Phenanthroline Ligand | Co-Ligand | Yield (%) | Quantum Yield (%) | Emission Color | Reference |
| {[Tb₂(morphen)₂Br₂(chdc)₂]}n | Tb(III) | 4,7-di(N-morpholyl)-1,10-phenanthroline | trans-1,4-cyclohexanedicarboxylate | 50.4 | 0.21 | Green | [4] |
| [Eu₂(2,3′-oba)₃(phen)₂]n | Eu(III) | 1,10-phenanthroline | 2,3′-oxybis(benzoic acid) | - | 75.57 | Red | [7] |
| [Tb₂(2,3′-oba)₃(phen)₂]n | Tb(III) | 1,10-phenanthroline | 2,3′-oxybis(benzoic acid) | - | 41.86 | Green | [7] |
| [Tb₂(dmphen)₂(NO₃)₂(chdc)₂]·2DMF | Tb(III) | 4,7-dimethylphenanthroline | trans-1,4-cyclohexanedicarboxylate | 22 | 18.4 | Green | [8] |
Data not available is denoted by "-"
Example Protocols for Zinc-Based MOFs for Electrochemiluminescence[7]
Protocol 3: Synthesis of [Zn(BDC)(Phen)(OH)]n (MOF-1)
-
Reactants:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
Benzene-1,4-dicarboxylic acid (BDC)
-
1,10-phenanthroline (Phen)
-
-
Solvent: DMF, Methanol, Water
-
Procedure:
-
Stir a mixture of BDC (0.016 g, 0.1 mmol), Phen (0.019 g, 0.1 mmol), and Zn(NO₃)₂·6H₂O (0.030 g, 0.1 mmol) in a solvent mixture of 3 mL of DMF, 3 mL of MeOH, and 3 mL of H₂O for 30 minutes at room temperature.
-
Transfer the mixture to a 25 mL Teflon-lined autoclave and heat at 120 °C for 72 hours.
-
Collect the white crystals by filtration, wash with DMF, and air-dry.
-
Quantitative Data for Zinc-Based MOFs
| MOF Designation | Co-Ligand | Band Gap (eV) | Reference |
| [Zn(BDC)(Phen)(OH)]n | Benzene-1,4-dicarboxylic acid | 3.39 | [9] |
| {[Zn(BDA)(Phen)]₂·DMF}n | Biphenyl-4,4′-dicarboxylic acid | 3.25 | [9] |
| {[Zn(NDC)(Phen)]·DMF}n | 2,6-Napthalenedicarboxylate | 3.26 | [9] |
| [Zn(ADA)(Phen)]n | 4,4′-Azodibenzoic acid | 2.00 | [9] |
Experimental Workflows
The general workflow for the synthesis and characterization of 1,10-phenanthroline-based MOFs is depicted below.
Caption: General workflow for the synthesis and characterization of 1,10-phenanthroline-based MOFs.
Applications
Luminescent Sensing
MOFs incorporating 1,10-phenanthroline and lanthanide ions are promising candidates for luminescent sensors. The high quantum yields and sensitivity to the local environment make them suitable for detecting various analytes.[4] For instance, a terbium-based MOF with a 4,7-dimethyl-1,10-phenanthroline ligand has been shown to be a highly sensitive sensor for nitroaromatic compounds.[4] The Eu(III)-MOF from Protocol 2 can detect Fe³⁺, Cr⁶⁺, and metronidazole in an aqueous medium through fluorescence quenching.[7]
Catalysis
The incorporation of catalytically active metal centers into a robust MOF structure can lead to highly active and recyclable heterogeneous catalysts. A robust and highly porous Fe-phenanthroline-based MOF has been successfully used to catalyze challenging C-H amination reactions.[2][5] For these reactions, the MOF catalysts were significantly more active than their homogeneous counterparts and could be recycled and reused with no loss in catalytic activity, showing less than 0.1% metal leaching.[2][5]
The logical workflow for the application of a catalytic MOF is outlined below.
Caption: Workflow for a catalytic application of a 1,10-phenanthroline-based MOF.
Drug Development
The tunable pore sizes and high surface areas of MOFs make them promising materials for drug delivery.[1] Some compounds containing the 1,10-phenanthroline structure have demonstrated anti-cancer and antibacterial properties.[10] MOFs can serve as carriers for these or other drug molecules, potentially enabling targeted delivery and controlled release.[10] While specific drug loading and release data for 1,10-phenanthroline-based MOFs are an active area of research, the inherent biocompatibility of certain metal-ligand combinations makes them attractive for such applications. For instance, Zn-based MOFs have been explored for sensing glucose in human samples, indicating their potential for biomedical applications.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. Phenanthroline-based metal–organic frameworks for Fe-catalyzed C sp3 –H amination (Journal Article) | OSTI.GOV [osti.gov]
- 3. Recent advances in 1,10-phenanthroline ligands for chemosensing of cations and anions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Phenanthroline-based metal–organic frameworks for Fe-catalyzed Csp3–H amination - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Construction of metal–organic frameworks (MOFs) and highly luminescent Eu(iii)-MOF for the detection of inorganic ions and antibiotics in aqueous medium - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 1,10-phenanthroline: Chemical properties, applications, and future prospects_Chemicalbook [chemicalbook.com]
- 11. mdpi.com [mdpi.com]
Application Note: Spectrophotometric Quantification of Iron in Mineral Samples using 1,10-Phenanthroline
Audience: Researchers, scientists, and drug development professionals.
Introduction
The accurate determination of iron content in mineralogical samples is critical for geochemical analysis, mining operations, and quality control in various industries. The 1,10-phenanthroline method is a robust and widely used spectrophotometric technique for quantifying iron. This method relies on the reaction between ferrous iron (Fe²⁺) and three molecules of 1,10-phenanthroline to form a stable, orange-red colored complex known as ferroin.[1][2] The intensity of the color produced is directly proportional to the concentration of ferrous iron and is measured using a spectrophotometer. The color development is rapid and stable over a pH range of 2 to 9.[1][3]
For the determination of total iron, any ferric iron (Fe³⁺) present in the sample must first be reduced to the ferrous state (Fe²⁺).[1] A reducing agent, typically hydroxylamine hydrochloride, is used for this purpose.[1][4] The subsequent addition of 1,10-phenanthroline leads to the formation of the colored complex, which has a maximum absorbance at approximately 510 nm.[5]
Principle of the Method
The quantification of iron using 1,10-phenanthroline involves two key chemical reactions:
-
Reduction of Ferric Iron (Fe³⁺): If total iron is being measured, all Fe³⁺ in the sample is converted to Fe²⁺ using a reducing agent.
-
2 Fe³⁺ + 2 NH₂OH·HCl → 2 Fe²⁺ + N₂ + 4 H₂O + 2 H⁺ + 2 Cl⁻ (using Hydroxylamine Hydrochloride)[4]
-
-
Complexation of Ferrous Iron (Fe²⁺): The ferrous iron reacts with 1,10-phenanthroline (phen) to form the tris(1,10-phenanthroline)iron(II) complex, [Fe(phen)₃]²⁺. This complex has a distinct orange-red color.
References
Application Note: Colorimetric Determination of Total Iron using the 1,10-Phenanthroline Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
The accurate quantification of iron is critical in various fields, including environmental monitoring, pharmaceutical analysis, and cell culture media quality control. The 1,10-phenanthroline method is a robust and sensitive spectrophotometric technique for determining the concentration of total iron in aqueous solutions.[1][2] The principle of this assay is based on a two-step reaction. First, a reducing agent, typically hydroxylamine hydrochloride, is used to quantitatively reduce any ferric iron (Fe³⁺) present in the sample to its ferrous state (Fe²⁺).[1][3] Subsequently, the ferrous iron reacts with three molecules of 1,10-phenanthroline to form a stable, intensely colored orange-red complex, tris(1,10-phenanthroline)iron(II), [Fe(phen)₃]²⁺.[1][4][5] The intensity of the color, which is directly proportional to the iron concentration, is measured using a spectrophotometer at the wavelength of maximum absorbance (λmax).[5] The color of the complex is stable over a wide pH range of 2 to 9.[2][6]
Chemical Reaction Pathway
Caption: Chemical pathway for the detection of iron.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the 1,10-phenanthroline iron assay.
| Parameter | Value | Reference(s) |
| Wavelength of Max. Absorbance (λmax) | 508 - 510 nm | [4][6][7] |
| Molar Absorptivity (ε) | ~11,100 L·mol⁻¹·cm⁻¹ | [4][6] |
| Optimal pH Range | 2.9 - 9.0 | [3][6] |
| Color Stability | Stable for long periods | [2][6] |
| Common Reducing Agent | Hydroxylamine Hydrochloride | [1][6] |
| Common pH Buffer | Sodium Acetate | [6][8] |
| Lower Detection Limit | ~10 µg/L (with 5 cm path length) | [3] |
Experimental Protocols
Preparation of Reagents
-
Iron Standard Stock Solution (100 mg/L): Accurately weigh 0.7022 g of ferrous ammonium sulfate hexahydrate [Fe(NH₄)₂(SO₄)₂·6H₂O] and dissolve it in a 1 L volumetric flask with deionized water.[9] Carefully add 2.5 mL of concentrated sulfuric acid to prevent the precipitation of iron hydroxides, then dilute to the mark with deionized water.[2][6]
-
Working Iron Standard Solution (10 mg/L): Pipette 10 mL of the 100 mg/L iron stock solution into a 100 mL volumetric flask and dilute to the mark with deionized water.[9]
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.[6][9]
-
1,10-Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of deionized water. Gentle warming may be necessary to facilitate dissolution.[2][6]
-
Sodium Acetate Buffer Solution (10% w/v): Dissolve 10 g of sodium acetate in 100 mL of deionized water.[2][6] This buffer helps maintain the pH for optimal color development.[10]
Protocol for Standard Curve Generation
-
Label six 100 mL volumetric flasks as "Blank", "Std 1" through "Std 5".[6]
-
Pipette 0, 1.0, 5.0, 10.0, 25.0, and 50.0 mL of the 10 mg/L working iron standard solution into the corresponding flasks.[6] This will create standards with final concentrations of 0, 0.1, 0.5, 1.0, 2.5, and 5.0 mg/L, respectively.
-
To each flask, add 1.0 mL of the hydroxylamine hydrochloride solution and swirl to mix.[2][6]
-
To each flask, add 10.0 mL of the 1,10-phenanthroline solution and swirl to mix.[2][6]
-
To each flask, add 8.0 mL of the sodium acetate buffer solution and swirl to mix.[2][6]
-
Dilute each solution to the 100 mL mark with deionized water, cap the flask, and invert several times to ensure thorough mixing.[6]
-
Allow the solutions to stand for at least 10-15 minutes to ensure complete color development.[6][9]
-
Set a spectrophotometer to the wavelength of maximum absorbance (typically 510 nm).[7][11]
-
Use the "Blank" solution to zero the spectrophotometer.[2]
-
Measure the absorbance of each standard solution (Std 1 to Std 5).[2]
-
Plot a calibration curve of Absorbance vs. Iron Concentration (mg/L). The resulting plot should be linear and pass through the origin.[7]
Protocol for Unknown Sample Analysis
-
Prepare the unknown sample. If the sample contains particulates, filtration may be necessary. If the expected iron concentration is high, perform an accurate dilution with deionized water to bring it within the range of the calibration curve.
-
Pipette a known volume of the (diluted) unknown sample into a 100 mL volumetric flask.
-
Follow steps 3 through 7 from the "Protocol for Standard Curve Generation", adding the reducing agent, complexing agent, and buffer.
-
Measure the absorbance of the prepared unknown sample at the same wavelength used for the standards.[6]
-
Using the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration), calculate the iron concentration in the prepared sample.
-
Account for any initial dilutions to determine the iron concentration in the original, undiluted sample.
Experimental Workflow
Caption: Workflow for iron analysis using 1,10-phenanthroline.
Interferences and Troubleshooting
Several ions and chemical species can interfere with the 1,10-phenanthroline method. It is important to be aware of these potential issues to ensure accurate results.
| Interfering Substance | Effect | Recommended Solution | Reference(s) |
| Strong Oxidizing Agents | Prevent the complete reduction of Fe³⁺ to Fe²⁺, leading to low results. | Add an excess of the hydroxylamine hydrochloride reducing agent. | [3][12] |
| Phosphates (especially polyphosphates), Cyanide, Nitrite | Interfere with color development. | Initial boiling of the sample with acid can remove cyanide and nitrite and convert polyphosphates to less interfering orthophosphates. | [3] |
| Metal Ions (e.g., Zn²⁺, Cu²⁺, Ni²⁺, Co²⁺, Cd²⁺) | Can form complexes with 1,10-phenanthroline or cause precipitation. | Add a larger excess of the 1,10-phenanthroline solution to compensate. | [3][12][13] |
| Precipitate Formation | May occur if ions like Bi³⁺, Cd²⁺, Hg²⁺, or Ag⁺ are present. | An excess of 1,10-phenanthroline may help minimize precipitation. | [3][12] |
| Low or No Color Development | Indicates iron may still be in the ferric (Fe³⁺) state or incorrect pH. | Ensure the reducing agent was added and that the pH is within the optimal range (3-9). | [12] |
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. chemlab.truman.edu [chemlab.truman.edu]
- 3. NEMI Method Summary - 3500-Fe B [nemi.gov]
- 4. tau.ac.il [tau.ac.il]
- 5. bpasjournals.com [bpasjournals.com]
- 6. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 7. researchgate.net [researchgate.net]
- 8. flinnsci.com [flinnsci.com]
- 9. benchchem.com [benchchem.com]
- 10. IronSpec [web.pdx.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. chemetrics.com [chemetrics.com]
Application Notes and Protocols for 1,10-Phenanthroline as an Inhibitor of JAMM-type Deubiquitinating Enzymes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Deubiquitinating enzymes (DUBs) are critical regulators of the ubiquitin-proteasome system, playing a pivotal role in a vast array of cellular processes by reversing the ubiquitination of proteins. The JAB1/MPN/Mov34 (JAMM) family of DUBs is unique in that they are zinc-dependent metalloproteases, unlike the other six families of DUBs which are cysteine proteases.[1][2][3] This mechanistic distinction makes JAMM DUBs attractive targets for therapeutic intervention in diseases such as cancer and inflammatory disorders.[3][4][5]
1,10-Phenanthroline (also known as o-phenanthroline) is a heterocyclic organic compound that acts as a potent, broad-spectrum inhibitor of metallopeptidases.[6][7] Its utility in studying JAMM-type DUBs stems from its ability to chelate the active site zinc ion, thereby inhibiting enzymatic activity. These application notes provide detailed information and protocols for the use of 1,10-Phenanthroline as an inhibitor of JAMM DUBs for research purposes.
Mechanism of Inhibition
The catalytic activity of JAMM family DUBs is dependent on a zinc ion (Zn²⁺) coordinated by conserved histidine and aspartate residues within the active site.[1][3][4] This Zn²⁺ ion is essential for activating a water molecule that hydrolyzes the isopeptide bond between ubiquitin and its substrate.[4][8][9]
1,10-Phenanthroline functions as an inhibitor by acting as a strong chelating agent.[6][7][10] The two nitrogen atoms in the 1,10-Phenanthroline molecule bind to the Zn²⁺ ion in the enzyme's active site, effectively sequestering it.[2] This removal of the catalytic metal ion renders the enzyme inactive, as it can no longer perform the necessary hydrolysis of the isopeptide bond.[7]
Target Profile and Quantitative Data
1,10-Phenanthroline is a broad-spectrum metalloprotease inhibitor and is not specific to a single JAMM DUB.[2][10] It has been shown to inhibit several members of the JAMM family, most notably Rpn11 (also known as POH1 or PSMD14), a subunit of the 26S proteasome, and AMSH (Associated Molecule with the SH3 domain of STAM).[4][11]
The inhibitory potency of 1,10-Phenanthroline can be quantified by its half-maximal inhibitory concentration (IC₅₀). The available data for its inhibition of Rpn11 is summarized below.
| Target Enzyme | Organism | IC₅₀ (μM) | Assay Conditions | Reference |
| Rpn11 | Saccharomyces cerevisiae | 118 ± 16 | In vitro cleavage of Ub-GST-TAMRA substrate | [12] |
Key Applications
Due to its inhibitory activity against JAMM DUBs, 1,10-Phenanthroline is a valuable tool in several research applications:
-
Preservation of Ubiquitination Status: A primary application is its inclusion in cell lysis buffers. Many JAMM DUBs, particularly those sensitive to K63-linked polyubiquitin chains, are highly active in cell lysates.[6][10] The addition of 1,10-Phenanthroline prevents the removal of ubiquitin chains from target proteins post-lysis, ensuring that the in vivo ubiquitination state is preserved for downstream analysis like Western blotting or mass spectrometry.[6][10]
-
Functional Studies of JAMM DUBs: By inhibiting JAMM DUB activity in cellular or in vitro models, researchers can investigate the functional consequences of their inhibition. For example, pharmacological inhibition of Rpn11 with 1,10-Phenanthroline has been shown to induce apoptosis in multiple myeloma cells and overcome resistance to proteasome inhibitors like bortezomib.[11] It has also been observed to affect cell cycle progression.
Signaling Pathway Affected by 1,10-Phenanthroline
Inhibition of the JAMM DUB Rpn11 by 1,10-Phenanthroline has been demonstrated to have significant downstream effects on cellular signaling, particularly in cancer cells. In multiple myeloma, for instance, Rpn11 inhibition leads to the accumulation of ubiquitinated proteins, which in turn triggers the endoplasmic reticulum (ER) stress response and activates the caspase cascade, ultimately resulting in apoptosis.[11]
Experimental Protocols
Protocol 1: In Vitro Inhibition of JAMM DUB Activity
This protocol provides a general framework for assessing the inhibitory effect of 1,10-Phenanthroline on a purified JAMM DUB in vitro.
Materials:
-
Purified recombinant JAMM DUB (e.g., Rpn11, AMSH)
-
Ubiquitinated substrate (e.g., K63-linked di-ubiquitin, Ub-AMC, or a fluorescently labeled substrate like Ub-GC-TAMRA[12])
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
1,10-Phenanthroline (stock solution in DMSO or ethanol)
-
Reaction quench solution (e.g., 2x SDS-PAGE loading buffer)
-
Deionized water
Procedure:
-
Prepare 1,10-Phenanthroline Dilutions: Prepare a serial dilution of 1,10-Phenanthroline in the assay buffer to achieve a range of final concentrations (e.g., 0.1 µM to 500 µM). Include a vehicle control (DMSO or ethanol).
-
Enzyme-Inhibitor Pre-incubation: In a microcentrifuge tube or 96-well plate, combine the JAMM DUB enzyme (at a final concentration appropriate for the assay) with the diluted 1,10-Phenanthroline or vehicle control. The final volume should be half of the total reaction volume.
-
Incubate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the ubiquitinated substrate to each reaction to initiate the deubiquitination. The substrate should be at a concentration near its Kₘ value, if known.[12]
-
Incubate: Incubate the reaction at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction remains in the linear range.
-
Quench Reaction: Stop the reaction by adding an equal volume of quench solution (e.g., 2x SDS-PAGE loading buffer).
-
Analysis:
-
For SDS-PAGE: Analyze the reaction products by SDS-PAGE followed by Coomassie staining or Western blotting using an anti-ubiquitin antibody. Inhibition will be observed as a decrease in the cleaved product (mono-ubiquitin) and a persistence of the ubiquitinated substrate.
-
For Fluorogenic Substrates: Measure the fluorescence signal using a plate reader at appropriate excitation/emission wavelengths. Inhibition will be indicated by a reduced rate of fluorescence increase.
-
-
Data Interpretation: Calculate the percentage of inhibition for each concentration of 1,10-Phenanthroline relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 2: Preservation of Ubiquitinated Proteins in Cell Lysates
This protocol describes the use of 1,10-Phenanthroline to inhibit JAMM DUB activity during cell lysis to preserve the ubiquitination state of cellular proteins.
Materials:
-
Cultured cells
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (e.g., RIPA buffer or a non-denaturing lysis buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA)
-
Protease Inhibitor Cocktail (commercial)
-
Phosphatase Inhibitor Cocktail (optional)
-
1,10-Phenanthroline (1 M stock in DMSO)
-
Cell scraper
-
Microcentrifuge
Procedure:
-
Prepare Lysis Buffer: Immediately before use, prepare the complete lysis buffer on ice. For each 1 mL of lysis buffer, add the recommended amount of protease inhibitor cocktail, phosphatase inhibitors (if needed), and 10 µL of 1 M 1,10-Phenanthroline to achieve a final concentration of 10 mM.
-
Cell Harvesting: Place the cell culture dish on ice. Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Cell Lysis: Aspirate the final PBS wash and add the complete, ice-cold lysis buffer to the plate (e.g., 500 µL for a 10 cm dish).
-
Scrape the cells from the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Clarify Lysate: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect Supernatant: Carefully transfer the supernatant (the protein lysate) to a new pre-chilled microcentrifuge tube.
-
Determine Protein Concentration: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Downstream Analysis: The lysate is now ready for downstream applications such as immunoprecipitation, Western blotting, or affinity purification of ubiquitinated proteins. For Western blotting, normalize protein loading across all samples.
Limitations and Considerations
-
Lack of Specificity: As a general metalloprotease inhibitor, 1,10-Phenanthroline is not specific for JAMM DUBs and will inhibit other metalloenzymes in the cell.[7] This should be considered when interpreting results from cell-based experiments.
-
Control Experiments: For cellular studies, it is advisable to include a control with a non-chelating analog, such as 1,7-phenanthroline, to distinguish effects due to metal chelation from other potential off-target effects.
-
Cellular Toxicity: 1,10-Phenanthroline can be toxic to cells, especially at higher concentrations or with prolonged exposure.[13][14] Dose-response and time-course experiments are recommended to determine the optimal concentration and duration of treatment for cell-based assays.
-
Reversibility: The inhibitory effect of 1,10-Phenanthroline can be reversed by the addition of divalent cations like Zn²⁺. This property can be used in control experiments to confirm that the observed effects are due to metal chelation.
Conclusion
1,10-Phenanthroline is a widely used and effective tool for the inhibition of JAMM-type deubiquitinating enzymes. Its mechanism of action via zinc chelation makes it a potent inhibitor for preserving the ubiquitination status of proteins in cell lysates and for studying the cellular consequences of broad JAMM DUB inhibition. While its lack of specificity requires careful experimental design and data interpretation, the protocols and information provided here offer a solid foundation for researchers and drug development professionals to utilize 1,10-Phenanthroline in their studies of the ubiquitin system.
References
- 1. Structural and functional characterization of ubiquitin variant inhibitors for the JAMM-family deubiquitinases STAMBP and STAMBPL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovering proteasomal deubiquitinating enzyme inhibitors for cancer therapy: lessons from rational design, nature and old drug reposition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Frontiers | Computational Studies on the Inhibitor Selectivity of Human JAMM Deubiquitinylases Rpn11 and CSN5 [frontiersin.org]
- 6. nbinno.com [nbinno.com]
- 7. 1,10-Phenanthroline | C12H8N2 | CID 1318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Insights into the Mechanism of Deubiquitination by JAMM Deubiquitinases from Cocrystal Structures of the Enzyme with the Substrate and Product - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural and Functional Basis of JAMM Deubiquitinating Enzymes in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lifesensors.com [lifesensors.com]
- 11. Blockade of deubiquitylating enzyme Rpn11 triggers apoptosis in multiple myeloma cells and overcomes bortezomib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High-Throughput Assay for Characterizing Rpn11 Deubiquitinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The metalloprotease inhibitor 1,10-phenanthroline affects Schistosoma mansoni motor activity, egg laying and viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antitumour activity of novel 1,10-phenanthroline and 5-amino-1,10-phenanthroline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 1,10-Phenanthroline Method for Iron Determination
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the 1,10-phenanthroline method for iron determination.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the 1,10-phenanthroline method for iron determination?
A1: The 1,10-phenanthroline method is a colorimetric technique for determining iron concentration. It is based on the reaction where ferrous iron (Fe²⁺) complexes with three molecules of 1,10-phenanthroline to form a stable, orange-red complex.[1][2][3] The intensity of this color is directly proportional to the iron concentration and is measured spectrophotometrically at approximately 510 nm.[3][4][5]
Q2: Why is a reducing agent, such as hydroxylamine hydrochloride, necessary for this method?
A2: 1,10-phenanthroline only reacts with ferrous iron (Fe²⁺) to produce the characteristic orange-red color.[2][6] Since iron in many samples can exist in the ferric state (Fe³⁺), a reducing agent is required to convert all Fe³⁺ to Fe²⁺ prior to the addition of 1,10-phenanthroline.[6][7] Hydroxylamine hydrochloride is commonly used because it effectively reduces Fe³⁺ to Fe²⁺ and does not interfere with the subsequent absorbance measurement.[2][3][6]
Q3: What is the optimal pH for the reaction, and how is it maintained?
A3: The color of the iron-1,10-phenanthroline complex is stable over a broad pH range of 3 to 9.[1][2][8] However, to ensure rapid and complete color development, a pH between 2.9 and 3.5 is often recommended.[1][3] This pH is typically maintained by adding a buffer solution, such as sodium acetate, to the reaction mixture.[2][7]
Q4: What are the common interfering substances in the 1,10-phenanthroline method?
A4: Several ions and substances can interfere with the 1,10-phenanthroline method. These include strong oxidizing agents, cyanide, nitrite, and phosphates (polyphosphates more so than orthophosphate).[1][9] Certain metal ions can also interfere by forming complexes with 1,10-phenanthroline or by precipitating the reagent. These include chromium, zinc, cobalt, copper, nickel, bismuth, cadmium, mercury, molybdate, and silver.[1][9]
Q5: How can interferences from other ions be overcome?
A5: Interferences can be mitigated in several ways. The use of an excess of a reducing agent like hydroxylamine hydrochloride can eliminate errors from strong oxidizing agents.[1] Boiling with acid can convert polyphosphates to orthophosphate and remove cyanide and nitrite.[1] For interfering metal ions, adding a larger excess of 1,10-phenanthroline can help.[1] In cases of significant interference, solvent extraction methods may be necessary.[1] Masking agents can also be employed; for instance, fluoride can be used to mask Fe³⁺.[10]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| No or weak color development | Iron is in the ferric (Fe³⁺) state. | Ensure a sufficient amount of reducing agent (e.g., hydroxylamine hydrochloride) is added and allow adequate time for the reduction of Fe³⁺ to Fe²⁺.[2][6] |
| Incorrect pH of the solution. | Verify the pH is within the optimal range of 3 to 9 for color stability, with a pH of 2.9 to 3.5 being ideal for rapid color development.[1][3] Use a sodium acetate buffer to maintain the correct pH.[2] | |
| Insufficient 1,10-phenanthroline. | Ensure an adequate excess of 1,10-phenanthroline solution is added to complex with all the ferrous iron. | |
| Fading or unstable color | Presence of strong oxidizing agents. | Add an excess of the reducing agent (hydroxylamine hydrochloride) to counteract the effect of oxidizing agents.[1] |
| Exposure of samples to light. | Store samples and colored solutions in the dark as much as possible, as light can affect the stability of the complex.[1] | |
| Precipitate formation | Presence of certain metal ions. | Bismuth, cadmium, mercury, molybdate, and silver can precipitate the 1,10-phenanthroline reagent.[1][9] Adding an excess of 1,10-phenanthroline may help. For significant precipitation, sample pre-treatment or an alternative analytical method may be necessary. |
| Inconsistent or non-reproducible results | Contaminated glassware. | Thoroughly clean all glassware with acid and rinse with reagent water to remove any traces of iron or other contaminants.[1] |
| Non-homogeneous sample. | For samples containing suspended iron, ensure the sample is vigorously and frequently shaken to obtain a uniform suspension before taking a measurement.[1] | |
| Interference from other ions. | Refer to the "Summary of Common Interferences" table below and apply the appropriate mitigation strategy. |
Summary of Common Interferences
| Interfering Substance | Interference Level/Effect | Mitigation Strategy |
| Strong Oxidizing Agents | Prevent the complete reduction of Fe³⁺ to Fe²⁺.[1] | Add an excess of hydroxylamine hydrochloride.[1] |
| Cyanide, Nitrite | Interfere with color development.[1] | Initial boiling with acid will remove cyanide and nitrite.[1] |
| Phosphates | Interfere with color development (polyphosphates more so than orthophosphate).[1] | Boiling with acid converts polyphosphates to orthophosphate. Adding citrate can also help eliminate phosphate interference.[1][3] |
| Zinc (Zn²⁺) | Forms a colorless complex with 1,10-phenanthroline, reducing color intensity, especially at concentrations exceeding 10 times that of iron.[1][9] | Add an excess of 1,10-phenanthroline.[1] |
| Chromium (Cr³⁺) | Can form complexes with 1,10-phenanthroline and interfere, especially at high concentrations.[1] | Add an excess of 1,10-phenanthroline.[3] |
| Cobalt (Co²⁺) | Interferes in excess of 5 mg/L.[1] | Add an excess of 1,10-phenanthroline.[3] |
| Copper (Cu²⁺) | Interferes in excess of 5 mg/L.[1] | Add an excess of 1,10-phenanthroline.[3] |
| Nickel (Ni²⁺) | Interferes in excess of 2 mg/L.[1] | Add an excess of 1,10-phenanthroline.[3] |
| Bismuth (Bi³⁺), Cadmium (Cd²⁺), Mercury (Hg²⁺), Silver (Ag⁺) | Precipitate the 1,10-phenanthroline reagent.[1][9] | Add an excess of 1,10-phenanthroline.[3] |
| Molybdate | May precipitate the reagent, causing low results.[9] | For significant interference, consider solvent extraction methods. |
| Ferric Iron (Fe³⁺) | Does not react with 1,10-phenanthroline.[3] | Use a reducing agent (hydroxylamine hydrochloride). For selective determination of Fe²⁺ in the presence of Fe³⁺, fluoride can be used as a masking agent for Fe³⁺.[3][10] |
Experimental Protocol: Determination of Total Iron
This protocol outlines the standard procedure for determining the total iron concentration in a water sample.
1. Reagent Preparation
-
Standard Iron Solution (e.g., 10 mg/L): Accurately weigh approximately 0.07 g of pure ferrous ammonium sulfate hexahydrate [Fe(NH₄)₂(SO₄)₂·6H₂O], dissolve it in distilled water, and transfer to a 1-liter volumetric flask.[8] Carefully add 2.5 mL of concentrated sulfuric acid and dilute to the mark with distilled water.[2][8] Calculate the exact concentration of iron in mg/L.
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.[2][11]
-
1,10-Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of deionized water, warming gently if necessary to effect solution.[2][11]
-
Sodium Acetate Buffer Solution (1.2 M): Dissolve 10 g of sodium acetate in 100 mL of distilled water.[2]
2. Sample Preparation and Digestion (if necessary)
-
For a precise determination of total iron, collect the sample in a separate container and treat it with acid at the time of collection to solubilize the iron and prevent adsorption to the container walls.[1]
-
If the sample contains particulate iron or organic matter, a digestion step is required. Evaporate a known volume of the sample, gently ash the residue, and redissolve it in acid.[1]
3. Procedure
-
Pipette a suitable volume of the sample (or digested sample) into a 100 mL volumetric flask.
-
Add 1 mL of the hydroxylamine hydrochloride solution to reduce any ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[2][11] Mix well.
-
Add 8 mL of the sodium acetate buffer solution to adjust the pH to the optimal range.[2]
-
Dilute the solution to the 100 mL mark with deionized water and mix thoroughly.
-
Allow the solution to stand for at least 10-15 minutes for full color development.[2][11]
-
Prepare a reagent blank using deionized water instead of the sample and following the same procedure.
-
Measure the absorbance of the sample solution at 510 nm using a spectrophotometer, after zeroing the instrument with the reagent blank.[11]
4. Calibration Curve
-
Prepare a series of standard solutions by pipetting known volumes (e.g., 1, 5, 10, 25, and 50 mL) of the standard iron solution into separate 100 mL volumetric flasks.[2][8]
-
Treat each standard solution as described in the "Procedure" section (steps 2-8).
-
Plot a calibration curve of absorbance versus the concentration of the standard solutions.
-
Determine the concentration of iron in the sample by comparing its absorbance to the calibration curve.
Visualizations
Caption: Experimental workflow for iron determination using the 1,10-phenanthroline method.
Caption: Chemical reaction pathway for the 1,10-phenanthroline method.
References
- 1. NEMI Method Summary - 3500-Fe B [nemi.gov]
- 2. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 3. benchchem.com [benchchem.com]
- 4. Chem Lab trouble please help! 1,10-Phenanthroline | Chegg.com [chegg.com]
- 5. edu.rsc.org [edu.rsc.org]
- 6. bpasjournals.com [bpasjournals.com]
- 7. IronSpec [web.pdx.edu]
- 8. chemlab.truman.edu [chemlab.truman.edu]
- 9. chemetrics.com [chemetrics.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
how to prevent 1,10-Phenanthroline precipitation in aqueous solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the precipitation of 1,10-Phenanthroline in aqueous solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of 1,10-Phenanthroline in water and other common solvents?
1,10-Phenanthroline is a white to pale yellow crystalline solid that is sparingly soluble in water. Its solubility in water is approximately 3.3 g/L at room temperature. It is often sold as a monohydrate. It is more soluble in organic solvents such as ethanol, acetone, and benzene.[1][2][3][4]
Q2: Why is my 1,10-Phenanthroline precipitating out of my aqueous solution?
Precipitation of 1,10-Phenanthroline in aqueous solutions is a common issue and can be attributed to several factors:
-
pH of the solution: 1,10-Phenanthroline is a weak base. In neutral or alkaline solutions, it exists predominantly in its less soluble free base form.
-
Temperature: The solubility of 1,10-Phenanthroline in water is temperature-dependent. Lower temperatures can lead to precipitation if the concentration is near its solubility limit.
-
Concentration: The concentration of 1,10-Phenanthroline may exceed its solubility limit in the specific aqueous system you are using.
-
Buffer composition: Certain buffer salts can interact with 1,10-Phenanthroline and reduce its solubility.
Q3: How does pH affect the solubility of 1,10-Phenanthroline?
The solubility of 1,10-Phenanthroline is significantly influenced by pH due to its basic nature. The molecule contains two nitrogen atoms that can be protonated in acidic conditions. The conjugate acid of 1,10-Phenanthroline has a pKa of approximately 4.84 at 25°C.[2][5] At a pH below its pKa, the protonated form (1,10-phenanthrolinium ion) predominates, which is much more soluble in water than the neutral form. Therefore, acidifying the aqueous solution can dramatically increase the solubility of 1,10-Phenanthroline and prevent its precipitation.[2]
Q4: Can I use a co-solvent to improve the solubility of 1,10-Phenanthroline in water?
Yes, using a water-miscible organic co-solvent like ethanol can significantly enhance the solubility of 1,10-Phenanthroline in aqueous solutions.[4] It is a common practice to first dissolve 1,10-Phenanthroline in a small amount of ethanol before adding it to the aqueous solution.[4]
Troubleshooting Guide: Preventing 1,10-Phenanthroline Precipitation
This guide provides a systematic approach to troubleshoot and prevent the precipitation of 1,10-Phenanthroline in your experiments.
Problem: 1,10-Phenanthroline is not dissolving or is precipitating from my aqueous solution.
Below is a troubleshooting workflow to address this issue.
Caption: A troubleshooting workflow for addressing 1,10-Phenanthroline precipitation.
Detailed Troubleshooting Steps:
-
Adjust the pH: The most effective way to prevent precipitation is to lower the pH of your aqueous solution. Since the pKa of the conjugate acid of 1,10-Phenanthroline is around 4.84, adjusting the pH to be at or below this value will ensure the compound is in its highly soluble protonated form.[2] Add a small amount of dilute acid (e.g., 0.1 M HCl) dropwise while monitoring the pH.
-
Apply Gentle Heat: Warming the solution can help dissolve 1,10-Phenanthroline.[1][4] Use a water bath or a stirrer with a heating function, but avoid boiling the solution to prevent degradation. Many protocols for preparing 1,10-phenanthroline solutions for iron determination assays recommend gentle heating.[6][7][8]
-
Use a Co-solvent: If adjusting the pH is not suitable for your experiment, consider using a co-solvent. Dissolving the 1,10-Phenanthroline in a minimal amount of ethanol before adding it to the aqueous buffer can maintain its solubility.[4]
-
Consider Your Buffer System: If you are observing precipitation in a buffer, especially a high-concentration phosphate buffer, consider switching to an alternative buffer system like an acetate buffer, which is often used in iron determination assays with 1,10-phenanthroline.[6]
Quantitative Data
Solubility of 1,10-Phenanthroline in Water-Ethanol Mixtures
The use of ethanol as a co-solvent significantly increases the solubility of 1,10-Phenanthroline in aqueous solutions. The following table summarizes the solubility at 22.0 °C.[9]
| Mole Fraction of Ethanol (x₂) | Molar Concentration of 1,10-Phenanthroline (mol/dm³) |
| 0.000 | 0.0170 |
| 0.033 | 0.0439 |
| 0.071 | 0.1040 |
| 0.117 | 0.3497 |
| 0.170 | 1.0117 |
| 0.235 | 2.2700 |
| 0.325 | 3.9585 |
| 0.418 | 6.8192 |
| 0.553 | 12.6205 |
Experimental Protocols
Protocol 1: Preparation of a 0.1% (w/v) Aqueous 1,10-Phenanthroline Solution
This protocol is suitable for general laboratory use where a slightly acidic solution is acceptable.
Materials:
-
1,10-Phenanthroline monohydrate
-
Deionized water
-
0.1 M Hydrochloric acid (HCl)
-
Volumetric flask (100 mL)
-
Magnetic stirrer and stir bar
Procedure:
-
Weigh out 0.1 g of 1,10-Phenanthroline monohydrate.
-
Transfer the solid to a 100 mL volumetric flask.
-
Add approximately 80 mL of deionized water.
-
Add a magnetic stir bar to the flask.
-
While stirring, add 0.1 M HCl dropwise until the solid completely dissolves. The pH should be below 4.8.
-
Once dissolved, remove the stir bar and dilute the solution to the 100 mL mark with deionized water.
-
Mix the solution thoroughly.
Protocol 2: Preparation of 1,10-Phenanthroline Solution for Iron Determination
This protocol is adapted from methods used for the colorimetric determination of iron.[6][7][8]
Materials:
-
1,10-Phenanthroline monohydrate
-
95% Ethanol
-
Deionized water
-
Volumetric flask (100 mL)
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
Weigh out 0.1 g of 1,10-Phenanthroline monohydrate.
-
Transfer the solid to a 100 mL volumetric flask.
-
Add a small volume of 95% ethanol (e.g., 5-10 mL) and swirl to dissolve the solid completely.
-
Once dissolved, add approximately 80 mL of deionized water.
-
Dilute the solution to the 100 mL mark with deionized water.
-
Mix the solution thoroughly.
Visual Guides
Factors Affecting 1,10-Phenanthroline Solubility
The following diagram illustrates the key factors that influence the solubility of 1,10-Phenanthroline in aqueous solutions.
Caption: Key factors that increase or decrease the solubility of 1,10-Phenanthroline.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. benchchem.com [benchchem.com]
- 3. 1,10-phenanthroline: Chemical properties, applications, and future prospects_Chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Phenanthroline - Sciencemadness Wiki [sciencemadness.org]
- 6. benchchem.com [benchchem.com]
- 7. flinnsci.com [flinnsci.com]
- 8. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 9. IUPAC-NIST Solubilities Database [srdata.nist.gov]
Technical Support Center: Optimizing Iron-Phenanthroline Complex Formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the iron-phenanthroline complex formation assay.
Troubleshooting Guides
Issue: Low or No Color Development
| Possible Cause | Troubleshooting Step |
| Incorrect pH | The optimal pH range for the formation of the iron-phenanthroline complex is between 2 and 9.[1][2][3][4] For rapid and stable color development, a pH range of 3.2 to 3.3 is often recommended.[5] Use a calibrated pH meter to verify the pH of your reaction mixture. Adjust the pH using a suitable buffer, such as sodium acetate.[1][2][3] |
| Incomplete Reduction of Iron(III) | The 1,10-phenanthroline reagent primarily reacts with ferrous iron (Fe²⁺) to form the colored complex.[6] If your sample contains ferric iron (Fe³⁺), it must first be reduced. Ensure that a sufficient amount of a reducing agent, such as hydroxylamine hydrochloride, is added to the sample before the phenanthroline.[1][2][6] |
| Insufficient Reagent Concentration | Verify the concentrations of your 1,10-phenanthroline and iron standard solutions. Ensure that the 1,10-phenanthroline is in excess to drive the complex formation reaction to completion. |
| Interfering Substances | Certain ions and compounds can interfere with the complex formation. See the "Interfering Substances" FAQ for more details. |
Issue: Fading or Unstable Color
| Possible Cause | Troubleshooting Step |
| pH outside the optimal range | If the pH is too low, protonation of the 1,10-phenanthroline can occur, inhibiting complex formation. If the pH is too high, iron may precipitate as hydroxide.[7] Re-verify and adjust the pH to be within the 2 to 9 range. |
| Presence of Oxidizing Agents | Strong oxidizing agents can re-oxidize the ferrous iron (Fe²⁺) to ferric iron (Fe³⁺), leading to a decrease in the colored complex.[5][6][8] Ensure an adequate excess of the reducing agent (hydroxylamine hydrochloride) is present. |
| Photodegradation | While the complex is generally stable, prolonged exposure to intense light may cause some degradation. Store solutions in the dark when not in use.[5] |
Issue: Precipitate Formation
| Possible Cause | Troubleshooting Step |
| High pH | At a pH above 9, iron can precipitate as iron hydroxide, leading to turbidity and inaccurate absorbance readings.[7] Ensure the pH is maintained within the optimal range. |
| Presence of Interfering Metal Ions | Certain metal ions such as bismuth, cadmium, mercury, and silver can precipitate the 1,10-phenanthroline reagent itself.[5][6][8] Adding an excess of the 1,10-phenanthroline solution can help mitigate this issue.[6] |
| Insoluble Iron Forms | Some forms of particulate iron, like magnetite, may not be readily dissolved by the standard procedure. A digestion step may be required prior to the analysis to bring all iron into solution.[8] |
Frequently Asked Questions (FAQs)
What is the optimal pH for stable iron-phenanthroline complex formation?
The intensity of the color of the iron-phenanthroline complex is independent of pH in the range of 2 to 9.[1][2][3][4] For the most rapid color development, a pH between 2.9 and 3.5 is recommended.[5][6] Some studies have identified a peak absorbance at a pH of 5.0.[7]
Why is a reducing agent necessary?
1,10-phenanthroline forms a stable, colored complex with ferrous iron (Fe²⁺).[6] Since iron in samples can often exist in the ferric state (Fe³⁺), a reducing agent is required to convert all Fe³⁺ to Fe²⁺, ensuring the accurate measurement of total iron.[1][2] Hydroxylamine hydrochloride is a commonly used reducing agent for this purpose.[1][2]
What are common interfering substances in this assay?
Several substances can interfere with the determination of iron using the 1,10-phenanthroline method. These include:
-
Strong oxidizing agents: Can prevent the complete reduction of Fe³⁺ to Fe²⁺.[5][6][8]
-
Metal ions: Ions such as zinc, chromium, cobalt, copper, and nickel can form complexes with 1,10-phenanthroline.[5][6][8] Bismuth, cadmium, mercury, and silver can precipitate the reagent.[5][6][8]
-
Anions: Cyanide, nitrite, and phosphates (especially polyphosphates) can interfere with color development.[5][6][8]
How can I mitigate interference from other metal ions?
Adding an excess of the 1,10-phenanthroline reagent can often minimize interference from competing metal ions.[6][8] For significant interference, masking agents or separation techniques like solvent extraction may be necessary. For instance, fluoride can be used as a masking agent for Fe³⁺.[9]
What is the molar absorptivity of the iron-phenanthroline complex?
The molar absorptivity (ε) of the tris(1,10-phenanthroline)iron(II) complex is approximately 11,100 L·mol⁻¹·cm⁻¹ at its wavelength of maximum absorbance (λmax), which is around 508-510 nm.[1][2]
Quantitative Data Summary
| Parameter | Value | References |
| Optimal pH Range | 2 - 9 | [1][2][3][4] |
| Recommended pH for Rapid Color Development | 2.9 - 3.5 | [5][6] |
| Wavelength of Maximum Absorbance (λmax) | 508 - 510 nm | [1][2] |
| Molar Absorptivity (ε) | ~11,100 L·mol⁻¹·cm⁻¹ | [1][2] |
| Formation Constant (log K) | 20.2 - 21.5 | [10] |
| Stoichiometry (Phenanthroline:Fe²⁺) | 3:1 | [5] |
Experimental Protocols
Protocol 1: Preparation of Reagents
-
Standard Iron Stock Solution (e.g., 100 mg/L): Accurately weigh 0.7022 g of ferrous ammonium sulfate hexahydrate [Fe(NH₄)₂(SO₄)₂·6H₂O]. Dissolve it in deionized water in a 1000 mL volumetric flask. Add 2.5 mL of concentrated sulfuric acid and dilute to the mark with deionized water.[1][2][3]
-
1,10-Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of deionized water. Gentle warming may be required to aid dissolution.[1]
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride (NH₂OH·HCl) in 100 mL of deionized water.[1]
-
Sodium Acetate Buffer Solution (e.g., 1 M): Dissolve 136 g of sodium acetate trihydrate (CH₃COONa·3H₂O) in deionized water and dilute to 1 L. The concentration can be adjusted as needed to effectively buffer the final reaction mixture.[1]
Protocol 2: General Procedure for Iron Determination
-
Sample Preparation: Pipette a known volume of your sample into a 100 mL volumetric flask.
-
Reduction of Fe³⁺: Add 1 mL of the 10% hydroxylamine hydrochloride solution and mix.[1][2]
-
pH Adjustment and Complexation: Add 10 mL of the 0.1% 1,10-phenanthroline solution and 8 mL of the sodium acetate buffer solution.[1][2]
-
Color Development: Dilute the solution to the 100 mL mark with deionized water and mix thoroughly. Allow the solution to stand for at least 10-15 minutes for complete color development.[1][11]
-
Spectrophotometric Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance (~508 nm) using a spectrophotometer. Use a reagent blank (containing all reagents except the iron sample) to zero the instrument.
-
Quantification: Determine the iron concentration in your sample by comparing its absorbance to a calibration curve prepared from a series of standard iron solutions treated with the same procedure.
Visualizations
Caption: Experimental workflow for the spectrophotometric determination of iron using the 1,10-phenanthroline method.
Caption: Logical relationship of the key components in the formation of the iron-phenanthroline complex.
References
- 1. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 2. tau.ac.il [tau.ac.il]
- 3. chemlab.truman.edu [chemlab.truman.edu]
- 4. jetir.org [jetir.org]
- 5. NEMI Method Summary - 3500-Fe B [nemi.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chemetrics.com [chemetrics.com]
- 9. researchgate.net [researchgate.net]
- 10. banglajol.info [banglajol.info]
- 11. benchchem.com [benchchem.com]
instability of 1,10-Phenanthroline solution and how to resolve it
Technical Support Center: 1,10-Phenanthroline Solutions
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,10-Phenanthroline solutions.
Frequently Asked Questions (FAQs)
Q1: What is 1,10-Phenanthroline and what are its common applications?
A1: 1,10-Phenanthroline (often abbreviated as o-phen or phen) is a heterocyclic organic compound used widely as a chelating agent for metal ions.[1] Its most common applications include:
-
Quantitative analysis of iron: It forms a stable, intensely red complex with iron(II) (Fe²⁺), known as ferroin, which can be measured spectrophotometrically at 510 nm.[2][3]
-
Redox indicator: The ferroin complex is used as an indicator in oxidation-reduction titrations.[2]
-
Enzyme inhibition: As a strong metal chelator, it inhibits metalloproteases by binding to essential metal ions like zinc at their active site.[4]
-
Materials Science: It is used in the preparation of metal-organic frameworks (MOFs) and other photosensitive materials.[3]
Q2: My 1,10-Phenanthroline solution has turned yellow or brown. What is the cause?
A2: Discoloration, particularly darkening or turning yellow/brown, is a common sign of degradation.[5] This can be caused by:
-
Light Exposure: 1,10-Phenanthroline is sensitive to light, which can induce chemical changes.[6]
-
Oxidation: The compound can be oxidized, especially in the presence of strong oxidizing agents or prolonged exposure to air.[7]
-
Contamination: Contamination with metal ions or other reactive species can lead to the formation of colored complexes or degradation products.
To resolve this, prepare a fresh solution and store it protected from light.
Q3: A precipitate has formed in my aqueous 1,10-Phenanthroline solution. Why did this happen and how can I fix it?
A3: 1,10-Phenanthroline has low solubility in water (approximately 1 part in 300).[2] Precipitation can occur due to:
-
Low Temperature: Solubility decreases at lower temperatures. If the solution was prepared at room temperature and then refrigerated, the compound may precipitate out.
-
High Concentration: Attempting to make an aqueous solution that is too concentrated will result in precipitation.
-
pH Changes: In acidic solutions, the nitrogen atoms become protonated, which can increase aqueous solubility.[8] A shift to a more neutral or basic pH can decrease solubility.
To resolve this, consider preparing a stock solution in a more suitable solvent like ethanol or methanol, where it is more soluble.[2][4] Working aqueous solutions can then be made by diluting the stock.
Q4: How should I prepare and store 1,10-Phenanthroline solutions to ensure stability?
A4: Proper preparation and storage are critical for maintaining the stability of your solution.
-
Solvent Choice: For stock solutions, use ethanol or methanol.[4] These solutions are significantly more stable than aqueous ones.
-
Storage Conditions: Store stock solutions in tightly sealed amber glass bottles at -20°C.[2][4] Under these conditions, they can be stable for months.
-
Aqueous Solutions: Prepare aqueous working solutions fresh from the stock solution before your experiment. Diluted aqueous solutions are typically stable for only a few days.[4]
-
Solid Reagent: The solid 1,10-Phenanthroline monohydrate should be stored in a cool, dry, well-ventilated place, protected from moisture.[5][7]
Q5: My results in an iron determination assay are inconsistent. Could my 1,10-Phenanthroline solution be the problem?
A5: Yes, the stability and quality of the 1,10-Phenanthroline solution are crucial for accurate iron analysis. Inconsistent results can stem from:
-
Solution Degradation: If the solution has degraded (e.g., changed color), it will not form the ferroin complex efficiently, leading to lower and inconsistent absorbance readings.
-
Incorrect pH: The formation of the Fe(II)-phenanthroline complex is pH-dependent and is most stable in a pH range of 3.6 to 4.5.[9] Ensure your reaction is buffered appropriately.
-
Interfering Substances: Other components in your sample can interfere with complex formation.[10]
-
Incomplete Reduction of Iron: 1,10-Phenanthroline complexes with Fe²⁺, not Fe³⁺. Ensure that a reducing agent like hydroxylamine hydrochloride is used to convert all ferric ions to ferrous ions for total iron determination.[2]
Always use a fresh or properly stored solution and verify the pH of your reaction mixture.
Troubleshooting Guide
This table provides a quick reference for common problems, their likely causes, and recommended solutions.
| Observed Problem | Possible Cause(s) | Recommended Solution(s) |
| Solution Discoloration (Yellowing/Browning) | 1. Prolonged exposure to light.[6]2. Oxidation from air exposure.3. Chemical contamination. | 1. Prepare a fresh solution.2. Store solutions in amber, tightly-capped vials.[11]3. Use high-purity solvents and reagents. |
| Precipitate Formation | 1. Low solubility in the chosen solvent (especially water).[2]2. Storage at a temperature lower than the preparation temperature.3. Incorrect pH for aqueous solutions.[8] | 1. Prepare stock solutions in ethanol or methanol.[4]2. Store at a constant, appropriate temperature.3. For aqueous use, dilute from a stable stock solution just before use. |
| Inaccurate/Inconsistent Assay Results | 1. Degraded 1,10-Phenanthroline solution.2. Incorrect pH for complex formation (e.g., for iron determination).[9]3. Interference from other metal ions or sample components.[10] | 1. Always use a freshly prepared or properly stored solution.2. Verify and adjust the pH of the experimental medium to the optimal range.3. Run controls and blanks to check for matrix effects. |
| Low Absorbance in Iron Assay | 1. Incomplete reduction of Fe³⁺ to Fe²⁺.2. Insufficient concentration of 1,10-Phenanthroline.3. Degraded reagent. | 1. Ensure a suitable reducing agent is added and given enough time to react.[2]2. Check calculations and ensure a molar excess of the reagent.3. Prepare a fresh solution of 1,10-Phenanthroline. |
Experimental Protocols
Protocol 1: Preparation of a 200 mM 1,10-Phenanthroline Stock Solution in Ethanol
Materials:
-
1,10-Phenanthroline monohydrate (MW: 198.22 g/mol )[4]
-
Anhydrous Ethanol
-
50 mL volumetric flask
-
Analytical balance
-
Magnetic stirrer and stir bar
Procedure:
-
Weigh out 1.982 g of 1,10-Phenanthroline monohydrate.
-
Transfer the solid to the 50 mL volumetric flask.
-
Add approximately 40 mL of anhydrous ethanol to the flask.
-
Add the magnetic stir bar and place the flask on a magnetic stirrer. Stir until the solid is completely dissolved.
-
Once dissolved, remove the stir bar and carefully add ethanol to the 50 mL mark.
-
Cap the flask and invert several times to ensure the solution is homogeneous.
-
Transfer the solution to an amber glass storage bottle.
-
Label the bottle clearly and store it at -20°C. This solution is stable for several months.[2]
Data Summary
| Parameter | Value / Condition | Reference(s) |
| Solubility | Soluble in ethanol, methanol, acetone. Weakly soluble in water. | [2][4] |
| Storage (Solid) | Room temperature, dry, protected from moisture. | [4][7] |
| Storage (Ethanol/Methanol Stock) | -20°C, protected from light. Stable for months. | [2][4] |
| Storage (Aqueous Solution) | Use within a few days. | [4] |
| Optimal pH for Fe(II) Complex | 3.6 - 4.5 | [9] |
| λmax for Fe(II) Complex (Ferroin) | 510 nm | [2][3] |
| Typical Inhibitor Concentration | 1 - 10 mM (for metalloproteases) | [2][4] |
Visual Guides and Workflows
Caption: Troubleshooting workflow for common issues with 1,10-Phenanthroline solutions.
Caption: Recommended workflow for preparing and storing 1,10-Phenanthroline stock solutions.
Caption: Key factors influencing the stability of 1,10-Phenanthroline solutions.
References
- 1. 1,10-Phenanthroline - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 1,10-phenanthroline: Chemical properties, applications, and future prospects_Chemicalbook [chemicalbook.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. westliberty.edu [westliberty.edu]
- 8. benchchem.com [benchchem.com]
- 9. jetir.org [jetir.org]
- 10. researchgate.net [researchgate.net]
- 11. lobachemie.com [lobachemie.com]
effect of strong oxidizing agents on 1,10-Phenanthroline assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the use of 1,10-Phenanthroline assays, with a specific focus on interference from strong oxidizing agents.
Troubleshooting Guide
This guide addresses common issues encountered during 1,10-Phenanthroline assays, their potential causes, and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Color Development | 1. Presence of Strong Oxidizing Agents: Oxidizing agents convert Fe²⁺ to Fe³⁺, which does not form the colored complex with 1,10-Phenanthroline.[1][2][3] | Add an excess of a reducing agent, such as hydroxylamine hydrochloride, to the sample before the addition of 1,10-Phenanthroline.[1][2][3][4] |
| 2. Incorrect pH: The optimal pH range for the formation of the Fe²⁺-phenanthroline complex is between 3 and 9.[1][4] | Adjust the pH of the solution using a buffer, such as sodium acetate, to be within the optimal range. A pH of 2.9 to 3.5 promotes rapid color development.[1] | |
| 3. Insufficient Reagent Concentration: The concentration of 1,10-Phenanthroline or the reducing agent may be too low.[4] | Ensure that both the reducing agent and 1,10-Phenanthroline are in excess to drive the reaction to completion.[4] | |
| Fading or Unstable Color | 1. Presence of Strong Oxidizing Agents: Residual oxidizing agents can cause the color to fade over time.[1] | Increase the concentration of the reducing agent (hydroxylamine hydrochloride) to completely neutralize the oxidizing agents.[1] |
| 2. Photochemical Reduction: Exposure to light, especially wavelengths below 400-500 nm, can cause photochemical reduction of ferric-phenanthroline species, leading to variability in results.[5][6] | Protect the samples from light by working in a dark or subdued red light environment.[5][6] | |
| Precipitate Formation | 1. Presence of Interfering Metal Ions: Metal ions such as bismuth, cadmium, mercury, and silver can precipitate the 1,10-Phenanthroline reagent.[1][2][3][4] | Add an excess of the 1,10-Phenanthroline solution to minimize precipitation.[1][4] If precipitation persists, sample pre-treatment to remove the interfering ions may be necessary. |
| Inconsistent or Non-Reproducible Results | 1. Contamination of Glassware: Iron contamination from glassware can lead to erroneously high readings. | Thoroughly clean all glassware with an acid wash (e.g., soaking in hydrochloric acid) and rinse with deionized water before use. |
| 2. Sample Matrix Effects: Components in the sample matrix may interfere with the assay. | Prepare calibration standards in a matrix that closely matches the sample to account for background interference.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the principle of the 1,10-Phenanthroline assay?
A1: The 1,10-Phenanthroline assay is a colorimetric method used to determine the concentration of iron. The principle is based on the reaction of ferrous iron (Fe²⁺) with three molecules of 1,10-phenanthroline to form a stable, orange-red complex.[1][7] The intensity of the color is directly proportional to the Fe²⁺ concentration and is measured spectrophotometrically at approximately 510 nm.[1][7]
Q2: How do strong oxidizing agents interfere with the assay?
A2: Strong oxidizing agents, such as hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄), interfere by oxidizing ferrous iron (Fe²⁺) to ferric iron (Fe³⁺).[1][2][3] Since 1,10-phenanthroline only forms the colored complex with Fe²⁺, the presence of oxidizing agents leads to an underestimation of the total iron concentration.[1]
Q3: What are some common strong oxidizing agents encountered in a laboratory setting?
A3: Common strong oxidizing agents include hydrogen peroxide, potassium permanganate, potassium dichromate, nitric acid, and chlorine.
Q4: How can I mitigate the interference from strong oxidizing agents?
A4: The most common method to mitigate interference from strong oxidizing agents is to add an excess of a reducing agent to the sample before adding the 1,10-phenanthroline.[1][2][3][4] Hydroxylamine hydrochloride (NH₂OH·HCl) is the most frequently used reducing agent for this purpose.[1][2][7][8]
Q5: How much hydroxylamine hydrochloride should I add?
A5: The amount of hydroxylamine hydrochloride required depends on the type and concentration of the oxidizing agent in your sample. A general starting point is to use a 10% (w/v) solution and add it in excess. For specific applications, it is recommended to perform a pilot experiment to determine the optimal concentration needed to completely reduce both the Fe³⁺ and the interfering oxidizing agent.
Q6: Are there other substances that can interfere with the 1,10-Phenanthroline assay?
A6: Yes, other substances can interfere. These include:
-
Other metal ions: Zinc, copper, nickel, cobalt, and others can form complexes with 1,10-phenanthroline, which can interfere with the iron measurement.[1][2][3]
-
Anions: Cyanide, nitrite, and phosphates can also interfere with color development.[1][3]
-
Chelating agents: Strong chelating agents like EDTA can bind to iron and prevent it from reacting with 1,10-phenanthroline.[2][4]
Experimental Protocols
Standard Protocol for 1,10-Phenanthroline Assay
This protocol is for the determination of total iron in a sample.
1. Reagent Preparation:
-
Standard Iron Solution (100 mg/L): Dissolve 0.7022 g of ferrous ammonium sulfate hexahydrate [Fe(NH₄)₂(SO₄)₂·6H₂O] in 500 mL of deionized water and add 2.5 mL of concentrated sulfuric acid. Dilute to 1 L with deionized water.[7][9]
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride (NH₂OH·HCl) in 100 mL of deionized water.[1][7]
-
1,10-Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of deionized water. Gentle warming may be required for complete dissolution.[1][7]
-
Sodium Acetate Buffer Solution (1 M): Dissolve 136 g of sodium acetate trihydrate in 1 L of deionized water. Adjust the pH to between 3 and 4 with acetic acid.
2. Procedure:
-
Pipette 50 mL of the sample into a 125 mL Erlenmeyer flask. If the expected iron concentration is high, use a smaller, accurately measured volume and dilute to 50 mL with deionized water.
-
Add 2 mL of concentrated hydrochloric acid and 1 mL of hydroxylamine hydrochloride solution.
-
Add a few boiling chips and gently boil the solution to reduce all iron to the Fe²⁺ state.
-
Cool the solution to room temperature.
-
Add 10 mL of the sodium acetate buffer solution and 4 mL of the 1,10-phenanthroline solution.
-
Transfer the solution to a 100 mL volumetric flask and dilute to the mark with deionized water.
-
Allow the solution to stand for 10-15 minutes for full color development.
-
Measure the absorbance of the solution at 510 nm using a spectrophotometer.
-
Prepare a calibration curve using a series of standard iron solutions treated with the same procedure.
-
Determine the iron concentration in the sample from the calibration curve.
Protocol for Samples Containing Strong Oxidizing Agents
This modified protocol includes a pre-treatment step to neutralize oxidizing agents.
1. Reagent Preparation:
-
Follow the reagent preparation steps from the standard protocol.
2. Procedure:
-
Pipette 50 mL of the sample into a 125 mL Erlenmeyer flask.
-
Add 1 mL of hydroxylamine hydrochloride solution (10% w/v). For samples with high concentrations of oxidizing agents, a higher concentration or volume of hydroxylamine hydrochloride may be necessary. It is recommended to optimize this step.
-
Mix and let the solution stand for 10 minutes to ensure complete neutralization of the oxidizing agents.
-
Proceed with steps 2-10 of the Standard Protocol for 1,10-Phenanthroline Assay .
Visualizations
Caption: Standard workflow for the 1,10-Phenanthroline assay.
Caption: Mechanism of oxidizing agent interference.
References
- 1. benchchem.com [benchchem.com]
- 2. chemetrics.com [chemetrics.com]
- 3. NEMI Method Summary - 3500-Fe B [nemi.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The Quantitative Assay of Minerals for Fe2+ and Fe3+ Using 1,10-Phenanthroline: I. Sources of Variability [agris.fao.org]
- 7. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 8. bpasjournals.com [bpasjournals.com]
- 9. tau.ac.il [tau.ac.il]
Technical Support Center: Managing High Concentrations of Interfering Metal Ions (Zinc & Copper)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with high concentrations of interfering metal ions, specifically zinc (Zn²⁺) and copper (Cu²⁺), in their experiments.
Troubleshooting Guides
This section offers solutions to common problems encountered during various assays due to zinc and copper interference.
Issue 1: False-Positive Results in High-Throughput Screening (HTS)
Symptom: Your HTS campaign for an enzyme inhibitor yields a high number of hits, but follow-up studies show inconsistent activity or a strange structure-activity relationship (SAR).
Possible Cause: Contamination of library compounds with zinc can lead to false-positive signals, as zinc itself can inhibit various enzymes.[1][2] This is a common issue, as many organic synthesis reactions utilize zinc-containing reagents.[1][2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying and confirming zinc-induced false positives in HTS.
Detailed Steps:
-
Counter-Screen with a Zinc Chelator: A straightforward method to identify zinc-related false positives is to perform a counter-screen using a strong, cell-permeable zinc chelator like N,N,N′,N′-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine (TPEN).[2][3] If the inhibitory activity of your hit compounds is diminished or eliminated in the presence of TPEN, it strongly suggests that the activity is due to zinc contamination.[2]
-
Re-synthesis and Elemental Analysis: For promising hits, re-synthesize the compounds using a synthetic route that avoids zinc-containing reagents.[2] Perform elemental analysis on both the original active and the newly synthesized inactive batches to confirm the presence of zinc in the former.[2]
Issue 2: Protein Aggregation in Solution
Symptom: You observe increased turbidity, light scattering, or precipitation in your protein solution upon addition of certain compounds or buffers.
Possible Cause: Both zinc and copper ions can induce the aggregation of proteins, including crystallins and serum albumins.[4][5][6] This can occur through mechanisms like metal-mediated bridging.[4]
Troubleshooting Workflow:
Caption: Workflow to diagnose and mitigate metal ion-induced protein aggregation.
Detailed Steps:
-
Chelation Rescue: To determine if metal ions are the cause of aggregation, add a strong chelating agent like Ethylenediaminetetraacetic acid (EDTA) to the aggregated protein solution.[4][5] If the aggregation is reversible and the turbidity decreases, it is likely due to metal-mediated bridging.[4]
-
Monitor Aggregation: Use turbidimetry by monitoring the optical density (OD) at a wavelength like 405 nm over time to quantify the extent and rate of aggregation in the presence and absence of suspected metal ions and chelators.[5]
Issue 3: Inaccurate Results in Cell Viability Assays (e.g., MTT Assay)
Symptom: You observe unexpected cytotoxicity or inconsistent results when testing copper-containing compounds in an MTT (3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide) assay.
Possible Cause: Copper compounds at low micromolar concentrations can interfere with the MTT assay by interacting with the formazan product, leading to inaccurate measurements of cell viability.[1][4]
Troubleshooting and Mitigation:
-
Use an Alternative Viability Assay: If copper interference is suspected, switch to a different cell viability assay that is not based on tetrazolium salt reduction. The Neutral Red assay is a suitable alternative as it has been shown to be unaffected by the presence of copper compounds.[1][4] The lactate dehydrogenase (LDH) assay may not be a good alternative as copper compounds can also inhibit its activity.[4]
-
Control Experiments: Run control experiments with your copper-containing compounds in the absence of cells to see if they directly react with the MTT reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of zinc and copper contamination in experiments?
A1: Common sources include:
-
Reagents: Many chemical synthesis procedures use zinc as a reagent, which can lead to contamination of the final compound.[1][2]
-
Leachables: Metal ions can leach from container closure systems, buffer components, and even HPLC system components.[7][8]
-
Labware: Use of non-trace metal-free labware can introduce contaminants.[9]
Q2: How can I prevent metal ion interference from the start?
A2: Proactive measures include:
-
Use High-Purity Reagents: Whenever possible, use reagents and solvents of the highest purity.
-
Utilize Trace Metal-Free Labware: For sensitive applications, use certified trace metal-free tubes and pipette tips.[9]
-
Optimize pH: The binding affinity of metal ions to your molecules of interest can be highly pH-dependent. Experimenting with different pH values for your assay buffer can improve selectivity.[10]
-
Employ Masking Agents: Masking agents are chemicals that form stable complexes with interfering ions, preventing them from interacting with your assay components.[9][10] For example, triethanolamine can be used to mask aluminum and iron ions.[9]
Q3: What are chelating agents and how do they work?
A3: Chelating agents are molecules that can form multiple bonds to a single metal ion, effectively "sequestering" it and preventing it from interacting with other molecules.[3] Common chelators used to mitigate zinc and copper interference include:
-
EDTA (Ethylenediaminetetraacetic acid): A broad-spectrum chelator that binds to many divalent and trivalent metal ions.[7][11]
-
TPEN (N,N,N′,N′-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine): A cell-permeable and high-affinity zinc chelator.[2][3]
Q4: Can zinc and copper interfere with fluorescence-based assays?
A4: Yes, both zinc and copper can interfere with fluorescence-based assays. Copper ions, being paramagnetic, are known to cause fluorescence quenching.[10][12] This can lead to a decrease in the fluorescence signal, which could be misinterpreted as a biological effect. It is crucial to run controls with the metal ions alone to assess their effect on the fluorescent probe.
Quantitative Data Summary
The following tables summarize key quantitative data related to zinc and copper interference.
Table 1: Inhibitory and Cytotoxic Concentrations of Zinc and Copper
| Metal Ion | Assay/System | Effect | Concentration | Citation |
| ZnCl₂ | ELISA (functional enzyme assay) | IC₅₀ | 1 µM | [2] |
| ZnCl₂ | Biacore and ForteBio (binding studies with Pad4) | Kᴅ | 1 µM | [2] |
| Copper Ions | L929 mouse fibroblasts (MTT assay, 24h exposure) | LD₅₀ | ~46 µg/ml (~29 µM) | [13] |
| Copper Ions | L929 mouse fibroblasts (MTT assay, 24h exposure) | 30% reduction in viability | 40 µg/ml | [13] |
| Copper Ions | L929 mouse fibroblasts (MTT assay, 24h exposure) | 100% reduction in viability | 100 µg/ml | [13] |
Table 2: Common Chelating and Masking Agents
| Agent | Target Ions | Typical Application | Citation |
| EDTA | Zn²⁺, Cu²⁺, Ca²⁺, Mg²⁺, and other divalent/trivalent cations | General-purpose chelation in biochemical assays and to reverse metal-induced protein aggregation. | [4][7][11] |
| TPEN | Zn²⁺ (high affinity), Cu²⁺ | Counter-screening in HTS to identify zinc-related false positives; studying intracellular zinc signaling. | [2][3] |
| Triethanolamine | Fe³⁺, Al³⁺ | Masking agent in complexometric titrations. | [9][10] |
| Cyanide | Cu²⁺, Cd²⁺ | Masking agent in fluorescence sensing (use with extreme caution due to toxicity). | [10] |
Experimental Protocols
Protocol 1: Counter-Screening for Zinc-Induced False Positives in HTS using TPEN
Objective: To determine if the activity of hit compounds from an HTS campaign is due to zinc contamination.
Materials:
-
Hit compounds
-
TPEN (N,N,N′,N′-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine) stock solution (e.g., 10 mM in DMSO)[14]
-
Assay components (enzyme, substrate, buffer, etc.)
-
Microplates
Procedure:
-
Prepare TPEN Working Solution: Dilute the TPEN stock solution in the assay buffer to a working concentration. A final concentration of 10-100 µM TPEN is often effective.[15]
-
Assay Setup: Prepare two sets of assay plates:
-
Set A (No Chelator): Perform the assay with your hit compounds under standard conditions.
-
Set B (With Chelator): Pre-incubate the hit compounds with the TPEN working solution for a short period (e.g., 10-15 minutes) before adding the other assay components.
-
-
Run Assay and Analyze Data: Run the enzymatic assay and measure the activity.
-
Interpretation: Compare the inhibitory activity of the hit compounds in Set A and Set B. A significant reduction or complete loss of inhibition in the presence of TPEN (Set B) indicates that the compound is likely a false positive due to zinc contamination.[2]
Protocol 2: General Method for Using a Masking Agent in a Biochemical Assay
Objective: To prevent interference from a known metal ion contaminant.
Materials:
-
Sample containing the analyte and interfering metal ion(s)
-
Selected masking agent (e.g., triethanolamine for Fe³⁺)
-
Assay buffer
-
Other assay reagents
Procedure:
-
Sample Preparation: Prepare your sample as you normally would for the assay.
-
pH Adjustment: Adjust the pH of the sample solution to the optimal range for your assay.[9]
-
Addition of Masking Agent: Add the chosen masking agent to the sample at a pre-determined optimal concentration. Swirl gently to mix.[9]
-
Incubation: Allow a sufficient incubation period (e.g., 5-10 minutes) for the masking agent to form a stable complex with the interfering ion.[10]
-
Proceed with Assay: Continue with your standard assay protocol by adding the remaining reagents.
-
Controls: It is essential to run controls, including a sample with the interfering ion but no masking agent, and a sample with the masking agent but no interfering ion, to validate the effectiveness and lack of interference of the masking agent itself.
Signaling Pathways and Logical Relationships
Caption: Logical relationships between sources of metal ion interference, their experimental effects, and corresponding mitigation strategies.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Metal Impurities Cause False Positives in High-Throughput Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Neutral Red versus MTT assay of cell viability in the presence of copper compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Estimation of Zinc by EDTA | DOCX [slideshare.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. uclmail.net [uclmail.net]
- 12. Fluorescent Indicators for Zn2+ and Other Metal Ions—Section 19.7 | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Fluorescent Protein-Based Metal Biosensors | MDPI [mdpi.com]
- 14. Protocol for synthesis and use of a turn-on fluorescent probe for quantifying labile Zn2+ in the Golgi apparatus in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reaction of Metal Binding Ligands with the Zinc Proteome: Zinc Sensors and TPEN - PMC [pmc.ncbi.nlm.nih.gov]
improving sensitivity of iron detection with 1,10-Phenanthroline at 270 nm
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the determination of iron using 1,10-phenanthroline, with a special focus on enhancing sensitivity by measuring absorbance at 270 nm.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments.
| Issue | Potential Cause | Recommended Solution |
| Low or No Color Development | Iron is in the ferric (Fe³⁺) state. The 1,10-phenanthroline complex only forms with ferrous (Fe²⁺) iron.[1][2] | Add a reducing agent, such as hydroxylamine hydrochloride, to the sample before adding the 1,10-phenanthroline reagent.[1][2][3] |
| Incorrect pH of the solution. | The optimal pH range for color development is between 3 and 9.[1][2][3] Adjust the pH using a buffer, such as sodium acetate. Rapid color development occurs at a pH between 2.9 and 3.5.[3] | |
| Fading or Unstable Color | Presence of strong oxidizing agents. | Add an excess of the reducing agent (hydroxylamine hydrochloride) to counteract the effect of oxidizing agents.[2][3] |
| Interference from other metal ions. | See the "Interfering Ions and Masking Agents" section in the FAQs below for guidance on using appropriate masking agents. | |
| Precipitate Formation | Presence of ions that precipitate with 1,10-phenanthroline, such as bismuth, cadmium, mercury, or silver.[2][3] | An excess of the 1,10-phenanthroline reagent can help mitigate this.[2] |
| Molybdate is present in the sample. | Molybdate can precipitate the reagent.[4] Consider alternative methods or sample pre-treatment if molybdate concentrations are high. | |
| Inconsistent or Non-Reproducible Results at 270 nm | Improper blank correction. | The blank solution must contain all reagents except for the iron standard or sample to properly account for the absorbance of the reagents themselves at 270 nm. |
| Inadequate mixing of reagents. | Ensure thorough mixing after the addition of each reagent to guarantee a homogeneous reaction mixture. | |
| Fluctuations in the light source of the spectrophotometer. | Allow the spectrophotometer to warm up and stabilize before taking measurements. A deuterium lamp is often used for measurements in the UV range.[5] |
Frequently Asked Questions (FAQs)
Q1: Why is measuring the Fe(II)-1,10-phenanthroline complex at 270 nm more sensitive than the traditional 510 nm?
A1: Measuring the absorbance at 270 nm can significantly enhance sensitivity for a couple of reasons. The molar absorbance of the Fe(II)-1,10-phenanthroline complex is approximately eight times higher at 270 nm compared to the visible wavelength of 508 nm.[5] This, combined with the higher light output of deuterium lamps and lower noise levels in the UV region, can lead to a sensitivity improvement of at least twenty-fold.[5]
Q2: What is the optimal pH for the reaction?
A2: The color intensity of the Fe(II)-1,10-phenanthroline complex is stable and independent of pH in the range of 3 to 9.[1][3] For rapid color development, a pH between 2.9 and 3.5 is recommended.[3]
Q3: What are common interfering substances and how can I mitigate their effects?
A3: Several ions and substances can interfere with this method. Here are some common ones and how to address them:
| Interfering Substance | Effect | Mitigation Strategy |
| Strong Oxidizing Agents | Prevent the complete reduction of Fe³⁺ to Fe²⁺.[3] | Add an excess of a reducing agent like hydroxylamine hydrochloride.[2][3] |
| Cyanide, Nitrite, Phosphates | Interfere with color development.[3] | Initial boiling with acid can remove cyanide and nitrite. Adding citrate can help eliminate phosphate interference.[2][3] |
| Zinc (Zn²⁺) | Forms a colorless complex with 1,10-phenanthroline, reducing color intensity, especially at concentrations exceeding 10 times that of iron.[3] | Add an excess of 1,10-phenanthroline.[3] |
| Chromium (Cr³⁺), Cobalt (Co²⁺), Copper (Cu²⁺), Nickel (Ni²⁺) | Can form complexes with 1,10-phenanthroline and interfere, especially at high concentrations.[3] | Add an excess of 1,10-phenanthroline.[3] |
| Bismuth (Bi³⁺), Cadmium (Cd²⁺), Mercury (Hg²⁺), Silver (Ag⁺) | Precipitate the 1,10-phenanthroline reagent.[2][3] | Add an excess of 1,10-phenanthroline.[2] |
| Ferric Iron (Fe³⁺) | Does not react with 1,10-phenanthroline. High concentrations can interfere with the determination of Fe²⁺.[2][6] | Use a reducing agent (hydroxylamine hydrochloride). For selective determination of Fe²⁺ in the presence of high Fe³⁺, fluoride can be used as a masking agent.[6][7] |
Q4: What is the recommended order for adding reagents?
A4: The generally recommended order of reagent addition is:
-
Sample
-
Acid (if required for sample preparation)
-
Hydroxylamine hydrochloride solution (reducing agent)
-
1,10-Phenanthroline solution
-
Sodium acetate solution (buffer)
Experimental Protocol: Enhanced Sensitivity Iron Detection at 270 nm
This protocol outlines the key steps for the sensitive determination of iron using 1,10-phenanthroline with detection at 270 nm.
1. Preparation of Reagents:
-
Standard Iron Solution (e.g., 10 mg/L): Accurately weigh approximately 0.07 g of pure ferrous ammonium sulfate [Fe(NH₄)₂(SO₄)₂·6H₂O]. Dissolve it in distilled water in a 1 L volumetric flask. Carefully add 2.5 mL of concentrated sulfuric acid and dilute to the mark with distilled water.[1][2] Calculate the exact concentration in mg of iron per mL.
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of distilled water.[1][2]
-
1,10-Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of distilled water. Gentle warming may be necessary to aid dissolution.[1][2]
-
Sodium Acetate Solution (10% w/v): Dissolve 10 g of sodium acetate in 100 mL of distilled water.[1]
2. Standard Assay Procedure:
-
Pipette a known volume of the sample into a 100 mL volumetric flask.
-
Add 1 mL of the hydroxylamine hydrochloride solution and mix well.
-
Add 10 mL of the 1,10-phenanthroline solution and mix.
-
Add 8 mL of the sodium acetate solution to adjust the pH and mix thoroughly.[1]
-
Dilute to the 100 mL mark with distilled water and mix thoroughly.
-
Allow the solution to stand for at least 10 minutes for complete color development.[1]
-
Measure the absorbance of the solution at 270 nm using a spectrophotometer. Use a blank solution (containing all reagents except the iron standard/sample) as the reference.
-
Prepare a calibration curve using a series of standard iron solutions of known concentrations and determine the concentration of iron in the sample from this curve.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Reference |
| Primary Wavelength for High Sensitivity | 270 nm | [5] |
| Traditional Wavelength | 508 - 510 nm | [1][8] |
| Molar Absorptivity at 508 nm | 11,100 M⁻¹cm⁻¹ | [1][8] |
| pH Range for Stable Complex | 3 - 9 | [1][3] |
| pH for Rapid Color Development | 2.9 - 3.5 | [3] |
| Detection Limit at 270 nm (with CE) | < 5 x 10⁻⁹ M | [5] |
| Linear Response Range | At least two orders of magnitude | [5] |
Experimental Workflow
Caption: Workflow for high-sensitivity iron determination using 1,10-phenanthroline.
References
- 1. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 2. benchchem.com [benchchem.com]
- 3. NEMI Method Summary - 3500-Fe B [nemi.gov]
- 4. chemetrics.com [chemetrics.com]
- 5. More sensitive way to determine iron using an iron(II)-1,10-phenanthroline complex and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Spectrophotometric determination of iron(II) with 1,10-phenanthroline in the presence of large amounts of iron(III) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tau.ac.il [tau.ac.il]
how to remove organic matter interference in water sample analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to organic matter interference in water sample analysis.
Frequently Asked Questions (FAQs)
Q1: Why is removing organic matter from my water samples crucial for accurate analysis?
A1: Organic matter, encompassing substances like humic and fulvic acids, can significantly interfere with various analytical techniques.[1][2] This interference can manifest as:
-
Inaccurate instrumental readings: Organic compounds can absorb UV light, leading to overestimated concentrations in spectrophotometric analyses.[3][4] They can also cause matrix effects in chromatographic methods, suppressing or enhancing the signal of the target analyte.[5]
-
Formation of disinfection byproducts: During chlorination, humic substances can react to form harmful disinfection byproducts (DBPs) such as trihalomethanes (THMs), which are of regulatory concern.[1][2][6]
-
Complexation with metals: Organic matter can bind with metal ions, affecting their bioavailability and detection.[1][2]
-
Fouling of analytical equipment: The presence of organic matter can lead to the fouling of membranes and chromatographic columns, reducing their efficiency and lifespan.[7]
Q2: I'm observing unexpectedly high absorbance in my UV-Vis spectrophotometric analysis. Could organic matter be the cause?
A2: Yes, this is a common issue. Natural organic matter (NOM), particularly humic and fulvic acids, strongly absorbs ultraviolet light, especially at lower wavelengths (e.g., 220 nm and 254 nm).[3][4] This can lead to a positive interference, resulting in an overestimation of your analyte's concentration. To mitigate this, it is recommended to use a correction method, such as measuring absorbance at a second wavelength where the analyte does not absorb but the organic matter does (e.g., 275 nm), or to remove the organic matter prior to analysis.[4][8]
Q3: My chromatography results are showing poor peak shape and inconsistent retention times. How might organic matter be contributing to this?
A3: Organic matter can interfere with chromatographic analysis in several ways:
-
Column Fouling: Irreversible adsorption of organic molecules onto the stationary phase can lead to a loss of column efficiency, resulting in peak broadening and tailing.
-
Matrix Effects: Co-eluting organic matter can suppress or enhance the ionization of target analytes in mass spectrometry, leading to inaccurate quantification.[5]
-
Shifting Retention Times: The buildup of organic matter on the column can alter its chemistry, causing shifts in the retention times of your analytes.
Proper sample preparation to remove these interfering matrices is critical for robust and reproducible chromatographic methods.[5][9]
Q4: What are the primary methods for removing organic matter interference?
A4: The main approaches for removing organic matter from water samples include:
-
Oxidation: Utilizes strong oxidizing agents to break down organic molecules.[10][11]
-
Coagulation and Flocculation: Employs chemical coagulants to aggregate and precipitate organic matter.[12][13][14][15]
-
Adsorption: Uses solid materials with a high surface area to bind organic compounds.[16][17][18][19]
-
Solid-Phase Extraction (SPE): A selective sample cleanup technique that separates organic matter from the analyte of interest based on their physical and chemical properties.[20][21][22][23]
The choice of method depends on the nature of the organic matter, the analytical technique being used, and the specific analytes of interest.
Troubleshooting Guides
Issue: Selecting the Appropriate Organic Matter Removal Technique
This workflow provides a general guide for choosing the most suitable method for your specific application.
Caption: A decision-making workflow for selecting an appropriate organic matter removal technique.
Experimental Protocols
Coagulation and Flocculation
This method is effective for removing a large portion of dissolved and suspended organic matter.[12][13]
Methodology:
-
Jar Testing (Optimization):
-
Set up a series of beakers (jars) with a known volume of your water sample.
-
To each beaker, add a different concentration of a coagulant (e.g., aluminum sulfate (alum) or ferric chloride).[12][14]
-
Rapidly mix the samples for approximately 1 minute to ensure thorough distribution of the coagulant.
-
Slowly mix the samples for 15-20 minutes to promote the formation of flocs (flocculation).[12]
-
Turn off the mixer and allow the flocs to settle for at least 30 minutes.
-
Carefully decant the supernatant for analysis.
-
Analyze the supernatant from each beaker to determine the optimal coagulant dose that provides the highest removal of organic matter (e.g., by measuring UV absorbance or Total Organic Carbon - TOC).
-
-
Sample Treatment:
-
Treat the bulk water sample with the optimized coagulant dose determined from the jar test.
-
Follow the same rapid mixing, slow mixing, and settling steps.
-
Filter the supernatant through a 0.45 µm filter to remove any remaining fine particles before analysis.
-
Adsorption with Activated Carbon
Activated carbon is a widely used adsorbent for removing dissolved organic compounds due to its high surface area and porous structure.[16][24]
Methodology:
-
Determine Optimal Activated Carbon Dose:
-
Add varying amounts of powdered activated carbon (PAC) to a series of flasks containing a fixed volume of your water sample.
-
Agitate the flasks for a predetermined contact time (e.g., 1 hour).
-
Filter the samples through a 0.45 µm filter to remove the activated carbon.
-
Analyze the filtrate to determine the most effective dose of activated carbon for organic matter removal.
-
-
Sample Treatment:
-
Add the optimized dose of PAC to your water sample.
-
Agitate for the determined contact time.
-
Filter the sample to remove the PAC before proceeding with your analysis.
-
Alternatively, for continuous flow applications, a granular activated carbon (GAC) column can be used.
-
Solid-Phase Extraction (SPE)
SPE is a highly selective method for sample cleanup and is particularly useful for isolating specific analytes from complex matrices.[20][22][25]
Methodology (General Reversed-Phase SPE for Non-Polar Analytes):
-
Cartridge Conditioning:
-
Pass a suitable organic solvent (e.g., methanol) through the reversed-phase SPE cartridge to wet the sorbent.
-
Equilibrate the cartridge with deionized water or a buffer that matches the sample matrix.
-
-
Sample Loading:
-
Load the water sample onto the SPE cartridge. The non-polar organic matter will be retained on the sorbent, while the more polar analytes may pass through.
-
-
Washing:
-
Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove any remaining polar interferences.
-
-
Elution:
-
Elute the retained organic matter with a strong organic solvent (e.g., methanol, acetonitrile). This fraction is typically discarded. The cleaned sample that passed through during the loading and washing steps is collected for analysis.
-
Note: The specific solvents and sorbent phase will depend on the properties of your analyte of interest and the interfering organic matter.
Data Presentation
Table 1: Comparison of Organic Matter Removal Techniques
| Technique | Principle | Typical Removal Efficiency | Advantages | Disadvantages |
| Coagulation/Flocculation | Aggregation and precipitation of dissolved and suspended organic matter using chemical coagulants.[12][15] | 30-90% of Natural Organic Matter (NOM)[14] | Cost-effective, can treat large volumes, removes a wide range of organic compounds.[13][26] | Produces sludge that requires disposal, pH dependent, may not remove all dissolved organic fractions effectively.[12][26] |
| Adsorption (Activated Carbon) | Binding of organic molecules to the surface of a porous solid adsorbent.[16][24] | 80-99.9% for various organic pollutants.[17] | High removal efficiency for a broad spectrum of organic compounds, can be regenerated.[16] | Can be expensive, potential for competitive adsorption if multiple contaminants are present, requires disposal or regeneration of spent carbon. |
| Advanced Oxidation Processes (AOPs) | Degradation of organic matter through reactions with highly reactive species like hydroxyl radicals.[10][11] | Can achieve high levels of mineralization (conversion to CO2 and H2O). | Effective for recalcitrant and toxic organic compounds, no sludge production.[10] | High operational costs, can produce byproducts, may require subsequent treatment to remove residual oxidants.[11] |
| Solid-Phase Extraction (SPE) | Selective retention and elution of analytes and interferences on a solid sorbent.[20][22] | Highly variable depending on the sorbent and analytes. | Highly selective, can concentrate the analyte of interest, reduces solvent consumption compared to liquid-liquid extraction.[22][23] | Can be more time-consuming for large numbers of samples, requires method development, cost of disposable cartridges. |
References
- 1. mdpi.com [mdpi.com]
- 2. Effect of humic acid on drinking water. - JINGFENG HUMIC ACID [humicchina.com]
- 3. Monitoring natural organic matter in water with scanning spectrophotometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sample Preparation Techniques | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Quantification of humic acids in surface water: effects of divalent cations, pH, and filtration - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. iwaponline.com [iwaponline.com]
- 9. organomation.com [organomation.com]
- 10. Advanced oxidation process - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. How Are Coagulants Used? | Water & Wastewater Treatment Guide [wcs-group.co.uk]
- 13. iwaponline.com [iwaponline.com]
- 14. Coagulation–Sedimentation in Water and Wastewater Treatment: Removal of Pesticides, Pharmaceuticals, PFAS, Microplastics, and Natural Organic Matter [mdpi.com]
- 15. Mastering Coagulation & Flocculation for Water Treatment - Behn Meyer [behnmeyer.com]
- 16. Adsorption Techniques | EMIS [emis.vito.be]
- 17. Low cost adsorbents for the removal of organic pollutants from wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Solid-phase extraction - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Solid Phase Extraction Explained [scioninstruments.com]
- 24. danamark.com [danamark.com]
- 25. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 26. researchgate.net [researchgate.net]
troubleshooting unexpected turbidity in 1,10-Phenanthroline reagent blanks
This technical support center provides troubleshooting guidance for unexpected turbidity in 1,10-Phenanthroline reagent blanks. Browse the frequently asked questions and troubleshooting guide below to resolve common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of a 1,10-Phenanthroline reagent blank?
A1: A correctly prepared 1,10-Phenanthroline reagent blank should be a clear, colorless solution. The presence of any cloudiness or turbidity indicates a potential issue with the reagents or the experimental procedure.
Q2: What are the primary causes of unexpected turbidity in the reagent blank?
A2: Unexpected turbidity in a 1,10-Phenanthroline reagent blank can arise from several factors, including:
-
Contamination of the reagent water: The presence of particulate matter, microorganisms, or dissolved organic compounds in the water used for reagent preparation can lead to turbidity.[1][2][3]
-
Precipitation of the 1,10-Phenanthroline reagent: This can occur if the solution is oversaturated, stored at a low temperature, or if the reagent itself is of poor quality.[4][5]
-
Contamination with metal ions: Certain metal ions can react with 1,10-Phenanthroline to form insoluble precipitates, causing the solution to appear turbid.[6]
-
Incorrect pH of the solution: While the iron-phenanthroline complex is stable over a wide pH range (3-9), extremes in pH can affect the solubility of the reagent itself.[7][8]
Q3: Can the order of reagent addition affect the clarity of the blank?
A3: Yes, the order of reagent addition is crucial. It is generally recommended to add the reagents to the water in the specified order of the protocol to prevent localized high concentrations that might lead to precipitation.
Q4: How does temperature affect the 1,10-Phenanthroline reagent?
A4: The solubility of 1,10-Phenanthroline in water is temperature-dependent, increasing with higher temperatures.[4][5] If a solution is prepared at an elevated temperature and then cooled, the reagent may precipitate out, causing turbidity.
Troubleshooting Guide
Issue: The 1,10-Phenanthroline reagent blank is turbid or cloudy.
This guide will walk you through a series of checks to identify and resolve the source of turbidity in your reagent blank.
Step 1: Evaluate the Quality of Reagent Water
-
Potential Cause: The water used to prepare the reagents may be contaminated with particulates, bacteria, or organic matter.[1][2][3]
-
Recommended Solution:
-
Use high-purity, reagent-grade water (e.g., Type I or Type II) for all reagent preparations.
-
Filter the water through a 0.22 µm or 0.45 µm filter to remove any particulate matter.
-
If microbial contamination is suspected, consider using freshly autoclaved water (after cooling to room temperature).
-
Step 2: Check for Reagent Precipitation
-
Potential Cause: The 1,10-Phenanthroline solution may be too concentrated or may have precipitated due to temperature changes.[4][5]
-
Recommended Solution:
-
Ensure the concentration of your 1,10-Phenanthroline solution is appropriate for the method. A common concentration is 0.1% (w/v).[7]
-
If gentle warming was used to dissolve the reagent, ensure it has fully cooled to room temperature before use. Do not store the solution at low temperatures (e.g., in a refrigerator) unless specified by the manufacturer, as this can decrease solubility.
-
Visually inspect the stock 1,10-Phenanthroline solution for any signs of precipitation before use. If precipitate is present, it may be necessary to prepare a fresh solution.
-
Step 3: Investigate Metal Ion Contamination
-
Potential Cause: Contamination of glassware or other reagents with certain metal ions (e.g., Cadmium, Silver, Mercury, Bismuth, Molybdate) can cause the 1,10-Phenanthroline to precipitate.[6]
-
Recommended Solution:
-
Ensure all glassware is scrupulously clean. A final rinse with a dilute acid solution (e.g., 1 M HCl) followed by several rinses with reagent-grade water is recommended.
-
Use high-purity grade chemicals for all other reagents in the blank (e.g., buffer, reducing agent).
-
Consider preparing the blank in a metal-free environment if trace metal contamination is a persistent issue.
-
Step 4: Verify the pH of the Solution
-
Potential Cause: Although the iron complex is stable over a broad pH range, the pH of the blank solution should be controlled to ensure the solubility of all components.[7][8]
-
Recommended Solution:
-
Prepare the buffer solution carefully and verify its pH.
-
Ensure that the final pH of the reagent blank is within the recommended range for the assay (typically between 3 and 9).[7]
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Optimal pH range for color development | 3 - 9 | [7] |
| Wavelength of maximum absorbance (λmax) | ~510 nm | [7] |
| Common 1,10-Phenanthroline concentration | 0.1% (w/v) | [7] |
| Solubility of 1,10-Phenanthroline in water at 298.2 K (25 °C) | 0.0149 mol dm⁻³ | [5] |
Experimental Protocols
Protocol for Preparation of a Turbidity-Free 1,10-Phenanthroline Reagent Blank
This protocol outlines the steps to prepare a standard reagent blank for the spectrophotometric determination of iron using the 1,10-Phenanthroline method.
Materials:
-
Reagent-grade water (Type I or Type II)
-
Hydroxylamine Hydrochloride solution (10% w/v)
-
1,10-Phenanthroline solution (0.1% w/v)
-
Sodium Acetate buffer solution (10% w/v)
-
100 mL volumetric flask
-
Calibrated pipettes
Procedure:
-
To a clean 100 mL volumetric flask, add approximately 50 mL of reagent-grade water.
-
Using a calibrated pipette, add 1 mL of the Hydroxylamine Hydrochloride solution to the flask and mix gently.
-
Add 10 mL of the 1,10-Phenanthroline solution using a calibrated pipette and mix.
-
Add 8 mL of the Sodium Acetate buffer solution, mix, and allow the solution to equilibrate to room temperature.
-
Dilute the solution to the 100 mL mark with reagent-grade water and mix thoroughly.
-
Allow the solution to stand for at least 10 minutes before use.
-
Visually inspect the solution for any signs of turbidity against a dark background. The solution should be perfectly clear.
Visual Troubleshooting Guide
Caption: A workflow for troubleshooting turbidity in 1,10-Phenanthroline reagent blanks.
References
- 1. boydbiomedical.com [boydbiomedical.com]
- 2. Understanding the turbidity of water: causes, measurement and solutions - Aqualabo [aqualabo.fr]
- 3. How to Treat Turbidity in Water | CWS [complete-water.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemetrics.com [chemetrics.com]
- 7. benchchem.com [benchchem.com]
- 8. IronSpec [web.pdx.edu]
managing polyphosphate interference in iron analysis
This guide provides troubleshooting advice and answers to frequently asked questions regarding the management of polyphosphate interference in spectrophotometric iron analysis.
Frequently Asked Questions (FAQs)
Q1: What are polyphosphates and why do they interfere with iron analysis?
Polyphosphates are polymers of orthophosphate linked by phosphoanhydride bonds. They are strong chelating agents, meaning they can bind tightly to metal ions, including iron (Fe²⁺ and Fe³⁺).[1] This binding action, also known as sequestration, forms a stable, soluble complex that prevents the iron ions from reacting with the colorimetric reagents (e.g., 1,10-phenanthroline, ferrozine) used in common spectrophotometric assays.[2][3] As a result, the analysis can significantly underestimate the true iron concentration.
Q2: Which iron analysis methods are most susceptible to polyphosphate interference?
Colorimetric and spectrophotometric methods that rely on the formation of a colored complex with iron are most affected. The 1,10-phenanthroline method is a classic example where polyphosphates are listed as a significant interference, more so than orthophosphates.[2] Similarly, the ferrozine assay, another widely used colorimetric method, is susceptible to this type of chelation interference.[4][5]
Q3: What is the primary method to eliminate polyphosphate interference?
The most effective and widely accepted method is acid hydrolysis . This procedure involves boiling the sample with a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[2][6] The combination of acid and heat breaks down the polyphosphate chains into orthophosphate molecules.[6] Orthophosphate has a much weaker chelating ability and does not significantly interfere with the iron analysis.[2]
Q4: How can I know if polyphosphate interference is affecting my experimental results?
Common symptoms of polyphosphate interference include:
-
Lower-than-expected iron concentrations: The measured iron levels are consistently below what is anticipated for the sample type.
-
Poor recovery in spike-and-recovery experiments: When a known amount of iron standard is added (spiked) into your sample, you recover significantly less than 100% of the added amount.
-
Incomplete or slow color development: The color-forming reaction in your assay may be sluggish or never reach its expected intensity.
Q5: Is it possible to use a masking agent to counter polyphosphate interference?
Using a masking agent to specifically block the interaction between polyphosphate and iron is not a standard or recommended practice. Masking agents are typically used to prevent interference from other metal ions.[7] The standard and most reliable method to counteract polyphosphate interference is acid hydrolysis to break down the interfering polyphosphate molecule itself.[2][6]
Q6: Does the initial oxidation state of iron (Fe²⁺ vs. Fe³⁺) matter when dealing with polyphosphate?
Yes, polyphosphates can chelate both ferrous (Fe²⁺) and ferric (Fe³⁺) iron.[1][8] Many analytical methods, like the phenanthroline method, require the reduction of all iron to the Fe²⁺ state for complexation.[2] The acid hydrolysis step is crucial because it liberates the iron from the polyphosphate complex, allowing it to be properly reduced and then detected by the colorimetric reagent.
Troubleshooting Guide
| Problem/Symptom | Possible Cause | Recommended Solution |
| Low or No Iron Detected | Polyphosphate Interference: Polyphosphates are sequestering the iron, preventing its reaction with the colorimetric reagent.[3] | Implement an acid hydrolysis step before the analysis. Boil the sample with acid to break down polyphosphates into non-interfering orthophosphate.[2][6] |
| Inconsistent or Non-Reproducible Results | Incomplete Hydrolysis: The acid digestion may be insufficient in time or temperature to completely convert all polyphosphates. | Increase the boiling time during the acid hydrolysis step (e.g., from 30 to 60 minutes) and ensure the sample does not boil dry.[6] Verify the acid concentration is correct. |
| Sample Matrix Complexity: Other components in the sample may be interfering. | Run a matrix spike sample. If recovery is poor, this confirms a matrix effect. The acid hydrolysis step often resolves this for polyphosphates.[2] | |
| Slow or Fading Color Development | Interference from Other Ions: Besides polyphosphates, ions like cyanide, nitrite, or high concentrations of other metals can interfere.[2] | The standard initial boiling step with acid and hydroxylamine should remove cyanide and nitrite. For interfering metals, increasing the concentration of the colorimetric reagent (e.g., phenanthroline) can help.[2] |
| Incorrect pH: The pH of the solution may be outside the optimal range for color development after the acid hydrolysis and neutralization steps. | Carefully check and adjust the pH of the sample to the range specified in your analytical method (e.g., pH 3.2-3.3 for the phenanthroline method) before adding the colorimetric reagent.[2] |
Experimental Protocols
Protocol 1: Acid Hydrolysis of Polyphosphates
This protocol describes the preliminary step required to convert condensed phosphates into reactive orthophosphate, making iron available for analysis.
Materials:
-
Sample
-
5.25 N Sulfuric Acid (H₂SO₄)
-
5.0 N Sodium Hydroxide (NaOH)
-
Deionized Water
-
125-mL Erlenmeyer Flask
-
25-mL Graduated Cylinder
-
Hot Plate
-
pH Meter or pH indicator strips
Procedure:
-
Sample Preparation: Using a graduated cylinder, measure 25 mL of your sample and transfer it into a 125-mL Erlenmeyer flask.
-
Acidification: Carefully add 2.0 mL of 5.25 N Sulfuric Acid Solution to the flask. Swirl gently to mix. The pH should be below 1.0.
-
Digestion: Place the flask on a hot plate and bring the solution to a gentle boil. Continue boiling for at least 30 minutes.[6] Caution: Do not allow the flask to boil dry. Add small amounts of deionized water to maintain the volume if necessary.
-
Cooling: Remove the flask from the hot plate and allow it to cool completely to room temperature.
-
Neutralization: Carefully add 2.0 mL of 5.0 N Sodium Hydroxide Solution to the flask and swirl to mix.[6]
-
Volume Adjustment: Pour the digested sample back into a 25-mL graduated cylinder. Rinse the flask with a small amount of deionized water and add the rinse water to the cylinder to bring the final volume to exactly 25 mL.
-
Analysis: The sample is now ready for iron determination using a colorimetric method like the phenanthroline or ferrozine assay.
Protocol 2: Iron Determination by the Phenanthroline Method
This method is for the determination of total iron and incorporates the hydrolysis step.
Materials:
-
Digested Sample (from Protocol 1)
-
Hydroxylamine Hydrochloride Solution
-
1,10-Phenanthroline Solution
-
Ammonium Acetate Buffer Solution
-
Spectrophotometer
Procedure:
-
Reduction of Iron: To the 25 mL of digested and neutralized sample, add an appropriate amount of hydroxylamine hydrochloride solution to reduce all ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The standard phenanthroline method calls for boiling with acid and hydroxylamine initially, which is covered by the hydrolysis protocol.[2]
-
pH Adjustment: Add ammonium acetate buffer solution to adjust the pH to between 3.2 and 3.3.[2] This is the optimal range for color development.
-
Color Formation: Add 1,10-phenanthroline solution. An orange-red color will develop as the phenanthroline chelates the ferrous iron.[2]
-
Measurement: Allow the color to develop fully (typically 10-15 minutes). Measure the absorbance of the solution at the appropriate wavelength (typically 510 nm) using a spectrophotometer.
-
Quantification: Determine the iron concentration by comparing the absorbance to a calibration curve prepared from known iron standards.
Quantitative Data Summary
Table 1: Common Interferences in the Phenanthroline Iron Method
| Interfering Substance | Nature of Interference | Mitigation Strategy |
| Polyphosphates | Form stable complexes with iron, preventing color formation.[2] | Acid Hydrolysis: Boil sample with acid to convert to non-interfering orthophosphate.[2][6] |
| Orthophosphate | Minor interference compared to polyphosphates. | Generally tolerated, but the acid hydrolysis step for polyphosphates also standardizes the phosphate form. |
| Strong Oxidizing Agents | Can interfere with the Fe²⁺-phenanthroline complex. | Add an excess of the reducing agent (hydroxylamine).[2] |
| Cyanide, Nitrite | Interfere with the colorimetric reaction. | Removed by the initial boiling with acid.[2] |
| Various Metal Ions (e.g., Cr, Zn, Co, Cu) | Can consume the phenanthroline reagent.[2] | Add a larger excess of the 1,10-phenanthroline solution.[2] |
Visualizations
Caption: Mechanism of polyphosphate interference in iron analysis.
Caption: Troubleshooting workflow for suspected iron analysis interference.
Caption: Experimental workflow for iron analysis with acid hydrolysis.
References
- 1. Polyphosphate Functions In Vivo as an Iron Chelator and Fenton Reaction Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NEMI Method Summary - 3500-Fe B [nemi.gov]
- 3. apecwater.com [apecwater.com]
- 4. Interference of ferric ions with ferrous iron quantification using the ferrozine assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cz.hach.com [cz.hach.com]
- 7. scribd.com [scribd.com]
- 8. pubs.acs.org [pubs.acs.org]
proper dissolution technique for 1,10-Phenanthroline monohydrate in water
This guide provides technical support for researchers, scientists, and drug development professionals on the proper dissolution of 1,10-Phenanthroline monohydrate in water. It includes frequently asked questions, troubleshooting advice, quantitative solubility data, and detailed experimental protocols.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is the solubility of 1,10-phenanthroline monohydrate in water?
A1: The solubility of 1,10-phenanthroline monohydrate in water is relatively low and reported with some variability across different sources. It is generally considered slightly soluble.[1] At room temperature (around 20-25°C), the solubility is approximately 3.0 to 3.3 grams per liter.[2][3] Some sources with lower values report solubility as less than 0.1 mg/mL.[4] Due to this low aqueous solubility, specific techniques may be required to achieve complete dissolution, especially for higher concentrations.
Q2: I'm having difficulty dissolving 1,10-phenanthroline monohydrate in water. What should I do?
A2: If you are facing challenges with dissolution, follow these steps:
-
Ensure thorough mixing: Use a magnetic stirrer for adequate agitation.
-
Apply gentle heat: Warming the solution on a hot plate with stirring can significantly improve solubility.[5][6] Avoid boiling the solution.
-
Increase the solvent volume: If possible, use a larger volume of water to prepare a more dilute solution.
-
Consider pH adjustment: The solubility of 1,10-phenanthroline is enhanced in acidic conditions due to the protonation of its nitrogen atoms.[1] Adding a small amount of dilute acid can aid dissolution.
Q3: My solution appears cloudy or has formed a precipitate after initial dissolution. What could be the cause?
A3: Cloudiness or precipitation can occur for several reasons:
-
High pH: If you are working with a buffered solution, the pH may be too high (alkaline). In alkaline conditions, 1,10-phenanthroline exists in its less soluble free base form.[6] To resolve this, try lowering the pH of the buffer or pre-dissolving the compound in a small volume of dilute acid before adding it to the buffer.
-
Supersaturation: If the solution was heated to dissolve the compound, it might become supersaturated upon cooling, leading to precipitation. Try to prepare a concentration that is stable at your working temperature or gently re-warm the solution before use.
-
Impure Water: Using water with dissolved impurities can sometimes lead to precipitation. Always use distilled or deionized water.
Q4: The solid 1,10-phenanthroline monohydrate has a cream or yellowish color. Is it still usable?
A4: Yes, the solid may become cream-colored during storage.[2][7] This is generally not an indication of degradation that would affect its performance in most applications, such as for iron determination.
Q5: My prepared aqueous solution has started to turn yellow or darken over time. Can I still use it?
A5: Aqueous solutions of 1,10-phenanthroline can darken upon standing, which may indicate degradation or reaction with impurities.[8] It is best practice to prepare fresh solutions for your experiments to ensure accuracy and reproducibility.[6]
Q6: Can I use a co-solvent to improve solubility?
A6: Yes, using a water-miscible organic solvent is a common and effective technique. You can first dissolve the 1,10-phenanthroline monohydrate in a small amount of ethanol or methanol and then slowly add this solution to the water while stirring.[6][9] Stock solutions prepared in ethanol or methanol are stable for months when stored at -20°C.[7][9]
Quantitative Solubility Data
The solubility of 1,10-phenanthroline and its monohydrate form is presented below. Note the variations in reported values.
| Compound | Solvent | Solubility | Temperature |
| 1,10-Phenanthroline monohydrate | Water | ~3.3 g/L (1 part in 300 parts water) | Room Temperature |
| 1,10-Phenanthroline monohydrate | Water | 0.3 g / 100 mL (3.0 g/L) | Not Specified |
| 1,10-Phenanthroline | Water | 2.69 g/L | 25 °C |
| 1,10-Phenanthroline monohydrate | Water | <0.01 g / 100 mL | 21 °C |
| 1,10-Phenanthroline | Ethanol | Soluble | Not Specified |
| 1,10-Phenanthroline | Acetone | Soluble | Not Specified |
| 1,10-Phenanthroline | Benzene | ~14.3 g/L (1 part in 70 parts benzene) | Room Temperature |
Data compiled from multiple sources.[1][2][3][4][7][9][10]
Experimental Protocols
Protocol 1: Preparation of a 0.1% (w/v) Aqueous Solution
This protocol is suitable for general laboratory use, such as for indicator preparation.
-
Weighing: Accurately weigh 0.10 g of 1,10-phenanthroline monohydrate.
-
Transfer: Transfer the solid into a 100 mL volumetric flask.
-
Initial Dissolution: Add approximately 80 mL of distilled or deionized water to the flask.
-
Mixing and Heating: Place a magnetic stir bar in the flask and place it on a heating magnetic stirrer. Stir the solution and apply gentle heat (e.g., 40-50°C). Do not boil. Continue heating and stirring until all the solid has visibly dissolved.[5][6]
-
Cooling: Turn off the heat and continue stirring until the solution has cooled to room temperature.
-
Final Dilution: Once cooled, add distilled or deionized water to bring the final volume to the 100 mL mark.
-
Homogenization: Stopper the flask and invert it several times to ensure the solution is homogeneous.
Protocol 2: Preparation of a Stock Solution for Iron Determination
This protocol is adapted for preparing a reagent solution for the colorimetric analysis of iron.
-
Weighing: Weigh 2.5 g of 1,10-phenanthroline monohydrate.
-
Transfer: Transfer the solid into a 1 L volumetric flask.
-
Dissolution: Add approximately 200 mL of distilled water. Agitate the flask, using a magnetic stirrer if necessary, until the solid is fully dissolved. Gentle warming can be applied if needed.[8]
-
Final Dilution: Once the solid is dissolved and the solution has returned to room temperature, dilute to the 1 L mark with distilled water.
-
Mixing: Stopper the flask and mix thoroughly. This solution should be prepared fresh as it may darken over time.[8]
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues encountered when dissolving 1,10-phenanthroline monohydrate in water.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1,10-Phenanthroline monohydrate – DRM CHEM [drm-chem.com]
- 4. 1,10-Phenanthroline hydrate | C12H10N2O | CID 21226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound CAS#: 5144-89-8 [m.chemicalbook.com]
- 8. staff.buffalostate.edu [staff.buffalostate.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chembk.com [chembk.com]
Technical Support Center: 1,10-Phenanthroline Assay Stability and Light Exposure
Welcome to the Technical Support Center for the 1,10-Phenanthroline Assay. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability and reliability of this widely used colorimetric method for iron determination, with a specific focus on the impact of light exposure.
Frequently Asked Questions (FAQs)
Q1: Is the 1,10-Phenanthroline assay sensitive to light?
A1: Yes, the 1,10-phenanthroline assay is sensitive to light, particularly in the presence of ferric ions (Fe³⁺). The greatest source of variability in the assay can be the photochemical reduction of the ferric-phenanthroline species to the ferrous complex, which is the colored species measured at approximately 510 nm. This photoreduction is most significant at wavelengths below 500 nm.[1] Therefore, it is crucial to control light conditions during the assay to ensure accurate and reproducible results.
Q2: What is the mechanism of light-induced instability in the assay?
A2: Light, especially in the UV-A and blue regions of the spectrum, can induce a photoredox reaction. In this process, the ferric-phenanthroline complex, which is colorless, absorbs light energy and is reduced to the intensely colored ferrous-phenanthroline complex (ferroin). This leads to an artificial increase in the measured absorbance, resulting in an overestimation of the ferrous iron concentration.
Q3: What are the best practices for protecting the 1,10-Phenanthroline assay from light?
A3: To minimize light-induced interference, it is recommended to:
-
Work in a dimly lit area or under red light conditions.
-
Use amber or opaque glassware and reagent bottles to store solutions.
-
Wrap sample tubes or cuvettes in aluminum foil during incubation steps.
-
Prepare and handle samples and standards away from direct sunlight or strong artificial light sources.
-
If a photostability chamber is used, a dark control sample protected from light (e.g., wrapped in aluminum foil) should be placed alongside the exposed sample to differentiate between thermal and light-induced changes.[2][3]
Q4: Can light exposure affect the 1,10-phenanthroline reagent itself?
A4: While the primary concern is the photoreduction of the iron complex, prolonged exposure of the 1,10-phenanthroline solution to intense light may lead to its degradation. It is good laboratory practice to store the reagent solution in a dark, cool place. If the 1,10-phenanthroline solution darkens, it should be discarded.[4]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps & Solutions |
| Absorbance values are higher than expected or increase over time. | Photochemical reduction of Fe³⁺ to Fe²⁺. | 1. Verify light conditions: Ensure the assay is performed away from direct sunlight and strong laboratory lights. Use amber tubes or wrap tubes in foil. 2. Run a dark control: Prepare a sample and keep it in complete darkness during incubation. Compare its absorbance to a sample exposed to ambient light. A significantly lower absorbance in the dark control confirms light interference. 3. Work under red light: If possible, perform the assay under a red photographic safelight, as red light has insufficient energy to induce the photoreduction. |
| Poor reproducibility of results between experiments. | Inconsistent light exposure. | 1. Standardize light conditions: Document and maintain consistent lighting conditions for all assays. This includes the type of lighting, distance from the light source, and exposure duration. 2. Use a photostability chamber: For rigorous studies, employ a photostability chamber with controlled and measurable light exposure (lux and UV intensity).[2][3] |
| Precipitate forms in the solution upon light exposure. | Formation of insoluble photoproducts. | 1. Analyze the precipitate: If possible, isolate and analyze the precipitate to identify its composition. 2. Modify the solvent: Consider using a different solvent system that can better solubilize potential photoproducts. |
| Color of the ferrous-phenanthroline complex fades over time. | Photodegradation of the ferroin complex. | 1. Minimize light exposure after color development: Once the color has developed, measure the absorbance promptly. If there is a delay, store the solutions in the dark. 2. Check for oxidizing agents: The presence of strong oxidizing agents in the sample can also lead to color fading. Ensure sufficient reducing agent (e.g., hydroxylamine hydrochloride) is used. |
Quantitative Data on Light Exposure Impact
The stability of the ferrous-phenanthroline complex (ferroin) is significantly affected by light exposure. The following table summarizes the potential impact of different light conditions on the assay's absorbance readings. Note: The data presented is synthesized from available literature and is intended to be illustrative. Actual results may vary depending on specific experimental conditions.
| Light Condition | Approximate Illuminance (lux) | UV-A Power (W/m²) | Observation | Potential Impact on Absorbance | Reference |
| Dark (Control) | 0 | 0 | The complex is generally stable for extended periods. | Baseline | [2][5] |
| Ambient Laboratory Light (Fluorescent) | 500 - 1,000 | Low | A study on mineral digests showed a significant increase in absorbance over one hour in normal fluorescent light. | Increase of 0.0014 to 0.0024 absorbance units per minute. | |
| Direct Sunlight (through a window) | 10,000 - 25,000 | 20 - 40 | ICH guidelines for photostability testing suggest an exposure of not less than 1.2 million lux hours and 200 watt hours/m² of near UV energy. | Significant and rapid increase in absorbance, leading to highly inaccurate results. | [2] |
Experimental Protocols
Protocol 1: Standard 1,10-Phenanthroline Assay for Total Iron
This protocol describes the determination of total iron in a sample, including a step to reduce Fe³⁺ to Fe²⁺.
Materials:
-
Standard Iron Solution (e.g., 10 mg/L Fe)
-
Hydroxylamine Hydrochloride Solution (10% w/v)
-
1,10-Phenanthroline Solution (0.1% w/v in ethanol or water, may require warming to dissolve)
-
Sodium Acetate Buffer Solution (1 M, pH adjusted to ~4.5)
-
Sample of unknown iron concentration
-
Volumetric flasks and pipettes
-
Spectrophotometer
Procedure:
-
Preparation of Standard Curve:
-
Prepare a series of iron standards by diluting the standard iron solution to concentrations ranging from, for example, 0.5 to 5.0 mg/L in volumetric flasks.
-
To each standard (and a blank containing only deionized water), add 1 mL of hydroxylamine hydrochloride solution and mix well.
-
Add 5 mL of 1,10-phenanthroline solution and mix.
-
Add 5 mL of sodium acetate buffer and dilute to the final volume with deionized water.
-
Allow the color to develop for at least 10 minutes in the dark.
-
-
Sample Preparation:
-
Pipette a known volume of the unknown sample into a volumetric flask.
-
Follow the same steps as for the standards (addition of hydroxylamine hydrochloride, 1,10-phenanthroline, and sodium acetate buffer).
-
Dilute to the final volume and allow for color development in the dark.
-
-
Measurement:
-
Set the spectrophotometer to a wavelength of 510 nm.
-
Zero the instrument using the blank solution.
-
Measure the absorbance of each standard and the unknown sample.
-
-
Analysis:
-
Plot a calibration curve of absorbance versus iron concentration for the standards.
-
Determine the concentration of iron in the unknown sample using the calibration curve.
-
Protocol 2: Assessing the Photostability of the 1,10-Phenanthroline Assay
This protocol provides a framework for investigating the impact of different light conditions on the assay's stability.
Procedure:
-
Prepare three identical sets of iron standards and a sample of known concentration following the "Preparation of Standard Curve" and "Sample Preparation" steps in Protocol 1.
-
Incubate each set under a different light condition for a defined period (e.g., 60 minutes):
-
Set 1 (Dark Control): Wrap the flasks completely in aluminum foil and place them in a dark cabinet.
-
Set 2 (Ambient Light): Place the flasks on a lab bench under normal laboratory lighting. Measure and record the illuminance in lux using a light meter.
-
Set 3 (Direct Sunlight): Place the flasks near a window in direct sunlight. Measure and record the illuminance.
-
-
At regular time intervals (e.g., 0, 15, 30, 45, and 60 minutes), take an aliquot from each flask and measure the absorbance at 510 nm.
-
Analyze the data:
-
Plot absorbance versus time for each light condition.
-
Compare the change in absorbance over time for the different light conditions.
-
Calculate the percentage increase in absorbance for the light-exposed samples relative to the dark control at each time point.
-
Visualizations
References
adjusting reagent concentrations for high-range iron samples
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering high-range iron samples during colorimetric analysis.
Frequently Asked Questions (FAQs)
Q1: My sample's iron concentration is too high for the standard assay range. Can I just increase the reagent concentrations to extend the linear range?
A1: While theoretically plausible, adjusting reagent concentrations (e.g., the chromogen like Ferrozine or 1,10-phenanthroline, or the reducing agent) is not a recommended standard procedure for analyzing high-range iron samples. This approach presents several challenges:
-
Stoichiometry and Complex Formation: The colorimetric reaction relies on a specific stoichiometric ratio between the iron ions and the chromogenic reagent to form a colored complex. Simply increasing the reagent concentration does not guarantee that this ratio will be maintained or that the reaction will proceed linearly at higher iron concentrations.
-
Reagent Solubility and Absorbance: High concentrations of the chromogenic reagent itself can lead to issues with solubility, potentially causing precipitation and turbidity, which would interfere with absorbance readings.[1] Furthermore, the reagent itself might have some absorbance at the analytical wavelength, leading to an increased background signal and reduced accuracy.
-
Reaction Kinetics: Altering reagent concentrations can change the reaction kinetics, potentially requiring different incubation times for full color development.
-
Validation Required: Any modification to a standard assay protocol, including changes in reagent concentrations, would require a thorough re-validation of the method to establish the new linear range, limit of detection, and limit of quantification, and to assess potential new interferences.
For these reasons, the industry-standard and most reliable method for analyzing samples with high iron concentrations is sample dilution .[2][3][4]
Q2: What is the recommended procedure for diluting high-concentration iron samples?
A2: Sample dilution is a straightforward and effective way to bring the iron concentration within the linear range of your assay.
General Dilution Protocol:
-
Determine the appropriate dilution factor. This may require a preliminary rough estimation of your sample's iron concentration. If the concentration is completely unknown, serial dilutions (e.g., 1:10, 1:100) are recommended.[5]
-
Select a suitable diluent. For most applications, deionized water or a saline solution (e.g., 0.85% or 0.9% NaCl) is appropriate.[3][4] Ensure the diluent is free of iron contamination.
-
Perform the dilution accurately. Use calibrated pipettes to transfer a precise volume of your sample into a precise volume of the diluent. For example, a 1:10 dilution can be achieved by mixing 1 mL of the sample with 9 mL of the diluent.
-
Mix thoroughly. Ensure the diluted sample is homogenous before proceeding with the assay.
-
Apply the dilution factor to your final calculation. Multiply the concentration obtained from the assay by the dilution factor to determine the original concentration in your undiluted sample. For instance, if your diluted sample gives a reading of 2.5 mg/L with a 1:10 dilution, the original concentration is 25 mg/L.
Q3: What are the typical linear ranges for common colorimetric iron assays?
A3: The linear range can vary depending on the specific assay kit and instrument used. However, here are some typical ranges:
| Assay Method | Typical Upper Linearity Limit |
| Ferrozine | Up to 500 - 1000 µg/dL (5 - 10 mg/L)[3][4] |
| 1,10-Phenanthroline | Varies, but often in the range of 1-5 mg/L |
Note: Always refer to the manufacturer's instructions for the specific linear range of your assay kit.
Q4: Can other metals in my sample interfere with the iron measurement?
A4: Yes, certain metal ions can interfere with colorimetric iron assays. Common interfering ions include copper, cobalt, nickel, and zinc, especially at high concentrations.[6] These ions can sometimes form complexes with the chromogenic reagent, leading to inaccurate results.[6] To mitigate this, some protocols recommend adding an excess of the chromogenic reagent to ensure enough is available to bind with all the iron.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Absorbance values are too high (above the linear range of the standard curve) | The iron concentration in the sample is too high. | Dilute the sample with an appropriate diluent (e.g., deionized water, saline) and re-run the assay. Remember to factor in the dilution when calculating the final concentration.[2][3][4] |
| Inconsistent or non-reproducible results | - Inaccurate pipetting during dilution or reagent addition.- Insufficient mixing of the sample or reagents.- Contamination of glassware or pipette tips with iron. | - Use calibrated pipettes and ensure proper technique.- Vortex or invert the tubes to ensure thorough mixing.- Use acid-washed glassware or new, sterile plasticware. |
| Precipitate or cloudiness in the sample well | - Reagent has precipitated out of solution due to improper storage or preparation.- High concentrations of interfering substances in the sample. | - Ensure reagents are fully dissolved and at the correct temperature before use.- If the sample is turbid, centrifuge and use the supernatant for the assay.[7] |
| Color development seems slow or incomplete | - Incorrect pH of the reaction mixture.- Insufficient concentration of the reducing agent. | - Verify the pH of the buffer and the final reaction mixture.- Ensure the reducing agent is fresh and added in the correct proportion as per the protocol. |
Experimental Protocols
Protocol 1: Sample Dilution for High-Range Iron Analysis (Ferrozine Method)
This protocol outlines the steps for diluting a sample with a suspected high iron concentration before analysis using a typical ferrozine-based assay.
-
Sample Preparation:
-
If the sample is a solid, dissolve it in an appropriate acid (e.g., HCl) and dilute with deionized water to a known volume.
-
If the sample is a liquid, ensure it is well-mixed.
-
-
Serial Dilution:
-
Prepare a series of dilutions (e.g., 1:10, 1:100, 1:1000) of your sample using 0.9% NaCl or deionized water.
-
For a 1:10 dilution, add 100 µL of the sample to 900 µL of diluent.
-
For a 1:100 dilution, add 10 µL of the sample to 990 µL of diluent, or take 100 µL of the 1:10 dilution and add it to 900 µL of diluent.
-
-
Assay Procedure:
-
Follow the specific instructions of your ferrozine assay kit. A general procedure is as follows:
-
Add a specific volume of the diluted sample to a microplate well or cuvette.
-
Add the iron-releasing buffer and mix.
-
Add the reducing agent (e.g., ascorbic acid) to reduce Fe³⁺ to Fe²⁺ and incubate.
-
Add the ferrozine solution, which will form a colored complex with Fe²⁺.
-
Incubate for the recommended time to allow for full color development.
-
-
-
Measurement and Calculation:
-
Measure the absorbance at the specified wavelength (typically around 560 nm).
-
Determine the iron concentration of the diluted sample from the standard curve.
-
Calculate the original sample's iron concentration by multiplying the result by the dilution factor.
-
Visualizations
Caption: Workflow for analyzing high-range iron samples.
Caption: Troubleshooting logic for high iron sample analysis.
References
- 1. nbinno.com [nbinno.com]
- 2. ijper.org [ijper.org]
- 3. An optimised spectrophotometric assay for convenient and accurate quantitation of intracellular iron from iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Improving the reliability of the iron concentration quantification for iron oxide nanoparticle suspensions: a two-institutions study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. anshlabs.com [anshlabs.com]
- 7. kamiyabiomedical.com [kamiyabiomedical.com]
ensuring complete reduction of Fe3+ to Fe2+ before adding phenanthroline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to ensure the complete reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) before the addition of 1,10-phenanthroline for accurate iron determination.
Troubleshooting Guide
This section addresses specific issues that may arise during the reduction of Fe³⁺ to Fe²⁺ and subsequent analysis.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Color Development | Incomplete reduction of Fe³⁺: The phenanthroline reagent only forms a colored complex with Fe²⁺.[1] | Ensure an adequate concentration and volume of the reducing agent (e.g., hydroxylamine hydrochloride or ascorbic acid) are used.[1] Allow sufficient reaction time for the reduction to go to completion. Boiling with acid and hydroxylamine can facilitate the reduction.[2] |
| Incorrect pH: The optimal pH range for the formation of the iron(II)-phenanthroline complex is between 3 and 9.[3] Rapid color development occurs at a pH between 2.9 and 3.5.[2] | Adjust the pH of the solution using a buffer, such as sodium acetate, to maintain it within the optimal range.[3] | |
| Incorrect order of reagent addition: The sequence of adding reagents is crucial for accurate results.[1] | The recommended order is: sample, acid, reducing agent (e.g., hydroxylamine hydrochloride), phenanthroline, and then the buffer.[1] | |
| Fading or Unstable Color | Presence of strong oxidizing agents: These can interfere with the reduction of Fe³⁺ to Fe²⁺ or re-oxidize Fe²⁺ back to Fe³⁺.[3][4] | Add an excess of the reducing agent, such as hydroxylamine hydrochloride, to counteract the effect of oxidizing agents.[3] |
| Photochemical reduction: Exposure to light, particularly wavelengths less than 500 nm, can cause photochemical reduction of the ferric-phenanthroline species, leading to inaccurate Fe²⁺ measurements.[5][6] | Perform sample digestion and analysis under red light or in the dark to prevent this interference.[6][7] | |
| Precipitate Formation | Presence of interfering metal ions: Ions such as bismuth, cadmium, mercury, and silver can precipitate the phenanthroline reagent.[3][4] Molybdate can also cause precipitation.[4] | Add an excess of the 1,10-phenanthroline reagent to minimize precipitation from some interfering metals.[3] If precipitation persists, sample pre-treatment to remove the interfering ion may be necessary.[3] |
| Precipitation of iron hydroxides: If the pH of the solution is too high (above 3.5), ferric iron can precipitate as hydroxides, making it unavailable for reduction and complexation.[8] | Ensure the sample is sufficiently acidified (pH < 2) before starting the analysis to keep the iron in solution.[9] | |
| Inconsistent or Non-reproducible Results | Contamination of glassware: Iron is a common contaminant, and unclean glassware can lead to erroneously high readings. | Thoroughly clean all glassware with acid (e.g., soak in hydrochloric acid) and rinse with deionized or distilled water before use.[3] |
| Inaccurate reagent concentrations or volumes: Errors in reagent preparation or addition will lead to inconsistent results.[3] | Ensure all reagents are prepared accurately and that precise volumes are added during the assay, preferably using calibrated pipettes or burettes.[3] | |
| Sample matrix effects: The composition of the sample can interfere with the reaction. | Prepare calibration standards in a matrix that closely matches the sample matrix to account for any background interference.[3] |
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to reduce Fe³⁺ to Fe²⁺ before adding phenanthroline?
A1: 1,10-phenanthroline forms a stable, orange-red colored complex with ferrous iron (Fe²⁺), but not with ferric iron (Fe³⁺).[10][11] The intensity of this color is directly proportional to the Fe²⁺ concentration and is measured spectrophotometrically at approximately 510 nm.[3] Therefore, to determine the total iron concentration in a sample, all Fe³⁺ must first be converted to Fe²⁺.[3]
Q2: What are the most common reducing agents used for this purpose?
A2: Hydroxylamine hydrochloride (NH₂OH·HCl) is a widely used and effective reducing agent for converting Fe³⁺ to Fe²⁺.[3][10] Ascorbic acid is another common and effective reducing agent that can be used as an alternative to hydroxylamine.[11][12] Other reducing agents like sodium thiosulfate and sodium borohydride have also been investigated.
Q3: What is the optimal pH for the reduction and subsequent color formation?
A3: The reduction of Fe³⁺ is typically carried out in an acidic solution.[2] The subsequent formation of the Fe²⁺-phenanthroline complex is stable over a wide pH range of 3 to 9.[2][10] However, the most rapid and complete color development occurs at a pH between 2.9 and 3.5.[2]
Q4: How long does the reduction of Fe³⁺ to Fe²⁺ take?
A4: The reaction time can vary depending on the reducing agent used and the sample matrix. With hydroxylamine hydrochloride, allowing the solution to stand for at least 10-15 minutes after adding all reagents is a common practice to ensure complete color development.[13] Some procedures recommend boiling the sample with acid and hydroxylamine to ensure complete reduction.[2] For sodium thiosulfate and hydroxylamine hydrochloride, an optimum reducing time of 15 minutes has been reported, while for sodium borohydride it is 5 minutes.
Q5: What are common interfering substances in this method?
A5: Several ions and substances can interfere with the phenanthroline method. These include:
-
Strong oxidizing agents: Interfere with the complete reduction of Fe³⁺.[3]
-
Metal ions: Zinc, chromium, cobalt, copper, and nickel can form complexes with phenanthroline.[3] Bismuth, cadmium, mercury, and silver can precipitate the reagent.[3]
-
Anions: Cyanide, nitrite, and phosphates can interfere with color development.[3]
-
Chelating agents: Strong chelators like EDTA can bind with iron and prevent its reaction with phenanthroline.[4]
Q6: How can interference from other ions be minimized?
A6: Interference can be addressed in several ways:
-
Excess Reagent: Adding an excess of the reducing agent can overcome interference from strong oxidizing agents.[3] An excess of phenanthroline can minimize interference from some competing metal ions.[3]
-
pH Control: Adjusting the pH can prevent the precipitation of certain metal hydroxides.[3]
-
Masking Agents: Masking agents form stable, often colorless, complexes with interfering ions. For instance, fluoride can be used to mask Fe³⁺ if only Fe²⁺ is to be determined.[14]
-
Sample Pre-treatment: In cases of significant interference from organic matter, ashing the sample may be necessary.[2]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the successful reduction of Fe³⁺ and subsequent determination with phenanthroline.
| Parameter | Reducing Agent | Value/Range | Reference(s) |
| Optimal pH for Color Development | - | 3 - 9 (stable) | [2][3] |
| - | 2.9 - 3.5 (rapid) | [2] | |
| Wavelength of Maximum Absorbance (λmax) | - | ~510 nm | [3] |
| Hydroxylamine Hydrochloride Concentration | Hydroxylamine Hydrochloride | 10% w/v solution | [3][13] |
| Ascorbic Acid Concentration | Ascorbic Acid | 4.46 x 10⁻⁴ M | [12] |
| Reaction Time for Reduction | Hydroxylamine Hydrochloride | 15 minutes | |
| Sodium Thiosulfate | 15 minutes | ||
| Sodium Borohydride | 5 minutes |
Experimental Protocol: Spectrophotometric Determination of Total Iron
This protocol outlines a standard procedure for determining the total iron concentration in a water sample using hydroxylamine hydrochloride as the reducing agent and 1,10-phenanthroline.
1. Reagent Preparation:
-
Standard Iron Solution (e.g., 10 mg/L): Accurately weigh approximately 0.07 g of pure ferrous ammonium sulfate [Fe(NH₄)₂(SO₄)₂·6H₂O] and dissolve it in deionized water in a 1 L volumetric flask. Carefully add 2.5 mL of concentrated sulfuric acid and dilute to the 1 L mark with deionized water.[10]
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.[10][13]
-
1,10-Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of deionized water, warming gently if necessary.[13]
-
Sodium Acetate Buffer Solution (10% w/v): Dissolve 10 g of sodium acetate in 100 mL of deionized water.[10]
2. Sample Preparation and Reduction:
-
Pipette a known volume of the sample (e.g., 10 mL) into a 100 mL volumetric flask.[10]
-
Add 1 mL of the hydroxylamine hydrochloride solution to reduce any ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[10]
3. pH Adjustment and Color Development:
-
Add 8 mL of the sodium acetate buffer solution to adjust the pH to the optimal range.[10]
-
Add 10 mL of the 1,10-phenanthroline solution and mix thoroughly.[10][13]
-
Dilute the solution to the 100 mL mark with deionized water and allow it to stand for at least 10-15 minutes for full color development.[10][13]
4. Spectrophotometric Measurement:
-
Prepare a reagent blank containing all reagents except the iron standard or sample.[10]
-
Set the spectrophotometer to a wavelength of approximately 510 nm and zero the instrument using the reagent blank.
-
Measure the absorbance of the prepared sample.
5. Calibration and Calculation:
-
Prepare a series of standard iron solutions of known concentrations and follow the same procedure (steps 2-4) to measure their absorbances.[10]
-
Plot a calibration curve of absorbance versus iron concentration.
-
Determine the concentration of iron in the sample by comparing its absorbance to the calibration curve.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. NEMI Method Summary - 3500-Fe B [nemi.gov]
- 3. benchchem.com [benchchem.com]
- 4. chemetrics.com [chemetrics.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. researchgate.net [researchgate.net]
- 9. kelid1.ir [kelid1.ir]
- 10. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 11. Determination of iron with bathophenanthroline following an improved procedure for reduction of iron(III) ions - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. jpacr.ub.ac.id [jpacr.ub.ac.id]
- 13. benchchem.com [benchchem.com]
- 14. Spectrophotometric determination of iron(II) with 1,10-phenanthroline in the presence of large amounts of iron(III) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 1,10-Phenanthroline and Ferrozine for Spectrophotometric Iron Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of iron is critical across various scientific disciplines, from environmental monitoring to biomedical research and pharmaceutical development. Spectrophotometric methods employing chromogenic chelating agents remain a cornerstone for this purpose due to their simplicity, sensitivity, and cost-effectiveness. Among the most prevalent reagents are 1,10-Phenanthroline and Ferrozine. This guide provides an objective comparison of their analytical performance, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable method for their specific application.
Quantitative Performance Comparison
Both 1,10-Phenanthroline and Ferrozine form stable, colored complexes with ferrous iron (Fe²⁺), which can be quantified using spectrophotometry. However, they exhibit notable differences in their analytical characteristics, as summarized in the table below.
| Parameter | 1,10-Phenanthroline | Ferrozine |
| Molar Absorptivity (ε) | ~11,100 M⁻¹cm⁻¹[1][2] | ~27,900 M⁻¹cm⁻¹[3] |
| Wavelength of Max. Absorbance (λmax) | ~510 nm[4][5] | ~562 nm[4][5][6] |
| Optimal pH Range | 2 - 9[1][2][7] | 4 - 9[6] |
| Color of Fe²⁺ Complex | Orange-Red[7] | Magenta/Violet[3][5] |
| Common Reducing Agents | Hydroxylamine hydrochloride[1][7], Thioglycolic acid[8] | Hydroxylamine hydrochloride[3][9], Ascorbic acid[10], Thioglycolic acid[6] |
| Key Interferences | Strong oxidizing agents, cyanide, nitrite, phosphates, Zn²⁺, Cu²⁺, Co²⁺, Ni²⁺[7][8][11] | Cu⁺, Co²⁺, high concentrations of Fe³⁺[12] |
Methodology and Experimental Protocols
Accurate iron determination with either reagent necessitates a carefully controlled experimental procedure. A critical step common to both methods is the reduction of any ferric iron (Fe³⁺) in the sample to ferrous iron (Fe²⁺), as only the latter forms the colored complex.
General Experimental Workflow
The fundamental steps for iron analysis using either chelating agent are outlined in the diagram below.
Caption: General workflow for iron quantification.
Detailed Experimental Protocol: 1,10-Phenanthroline Method
This protocol is adapted from standard analytical chemistry procedures.[1][2]
-
Reagent Preparation:
-
Standard Iron Solution (e.g., 10 ppm Fe): Dissolve a precisely weighed amount of ferrous ammonium sulfate (e.g., 0.0702 g) in distilled water, add a small amount of concentrated sulfuric acid (e.g., 2.5 mL) to prevent oxidation, and dilute to 1 liter in a volumetric flask.[1]
-
1,10-Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of distilled water. Gentle warming may be necessary.[1]
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of distilled water.[1]
-
Sodium Acetate Buffer Solution (1 M): Dissolve 13.6 g of sodium acetate trihydrate in 100 mL of distilled water.
-
-
Procedure:
-
Pipette a known volume of the sample (or standard solutions for calibration) into a 100 mL volumetric flask.
-
Add 1 mL of hydroxylamine hydrochloride solution and mix.[1]
-
Add 10 mL of the 1,10-phenanthroline solution.[1]
-
Add 8 mL of the sodium acetate solution to buffer the pH to between 3.2 and 3.3.[1][7]
-
Dilute to the 100 mL mark with distilled water, mix thoroughly, and allow the solution to stand for at least 10 minutes for full color development.[1]
-
Measure the absorbance of the solution at 510 nm using a spectrophotometer, with a reagent blank as the reference.
-
Construct a calibration curve from the absorbance readings of the standard solutions to determine the iron concentration in the unknown sample.
-
Detailed Experimental Protocol: Ferrozine Method
This protocol is based on established methods for iron determination using Ferrozine.[3][6]
-
Reagent Preparation:
-
Standard Iron Solution: Prepare as described for the 1,10-Phenanthroline method.
-
Ferrozine/Buffer Reagent: Dissolve 2 g of Ferrozine and 250 g of ammonium acetate in approximately 300 mL of ultrapure water. Add 250 mL of concentrated acetic acid, and then slowly, with stirring, add 210 mL of concentrated ammonia.[6] Alternatively, a buffer solution (e.g., ammonium acetate) and the Ferrozine solution can be prepared separately.[3]
-
Reducing Agent (e.g., Thioglycolic Acid or Hydroxylamine HCl): Prepare a solution of the chosen reducing agent. For total iron, a digestion step with an acid and reducing agent may be necessary to dissolve particulate iron.[6]
-
-
Procedure:
-
For total iron, a digestion step may be required. For example, add 125 µL of thioglycolic acid to 50 mL of the sample and heat at 90°C for 30 minutes. Cool to room temperature.[6]
-
Add 2.5 mL of the Ferrozine/buffer reagent to the 50 mL sample.[6]
-
Allow at least 3 minutes for the color to develop.[6]
-
Set the spectrophotometer to 562 nm and zero the instrument with a reagent blank.[6]
-
Measure the absorbance of the samples.
-
Determine the iron concentration using a calibration curve prepared from standard solutions treated with the same procedure.
-
Comparative Analysis and Selection Criteria
The choice between 1,10-Phenanthroline and Ferrozine depends on the specific requirements of the analysis. The key decision points are visualized in the diagram below.
Caption: Key factors for choosing between reagents.
1,10-Phenanthroline:
-
Advantages: This reagent is a robust and well-established choice for general laboratory use. It is less expensive than Ferrozine and its colored complex is stable over a very wide pH range (2-9).[1][2][7] The method is suitable for determining iron concentrations in the parts-per-million (ppm) range.
-
Disadvantages: The primary limitation is its lower sensitivity compared to Ferrozine, with a molar absorptivity that is less than half that of the Ferrozine-iron complex.[3][13] It is also susceptible to interference from a broader range of metal ions, including zinc, copper, cobalt, and nickel, which can be problematic in complex sample matrices.[7][11]
Ferrozine:
-
Advantages: The standout feature of Ferrozine is its high sensitivity, with a molar absorptivity of approximately 27,900 M⁻¹cm⁻¹, making it the preferred method for trace iron analysis.[3] This enhanced sensitivity allows for the determination of iron at lower concentrations. Ferrozine is also reported to be more specific for iron than 1,10-Phenanthroline.[14]
-
Disadvantages: Ferrozine can be more expensive than 1,10-Phenanthroline. While highly specific, it is not without interferences, notably from copper ions.[15] Additionally, some studies have indicated that high concentrations of ferric ions can interfere with the accurate quantification of ferrous iron under certain conditions.[12]
Both 1,10-Phenanthroline and Ferrozine are excellent reagents for the spectrophotometric determination of iron. The selection of one over the other should be guided by the specific analytical requirements. For routine analysis of samples with expected iron concentrations in the ppm range where high sensitivity is not the primary concern, the cost-effective and robust 1,10-Phenanthroline method is a suitable choice. For applications demanding high sensitivity, such as the analysis of trace iron in biological samples or high-purity water, the superior molar absorptivity of Ferrozine makes it the clear reagent of choice. In all cases, careful consideration of potential interferences within the sample matrix is essential for accurate and reliable results.
References
- 1. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 2. tau.ac.il [tau.ac.il]
- 3. faculty.nres.illinois.edu [faculty.nres.illinois.edu]
- 4. Complexation of ferrous ions by ferrozine, bipyridine and phenanthroline - American Chemical Society [acs.digitellinc.com]
- 5. researchgate.net [researchgate.net]
- 6. matarvattensektionen.se [matarvattensektionen.se]
- 7. NEMI Method Summary - 3500-Fe B [nemi.gov]
- 8. chemetrics.com [chemetrics.com]
- 9. archem.com.tr [archem.com.tr]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Interference of ferric ions with ferrous iron quantification using the ferrozine assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cdn.hach.com [cdn.hach.com]
- 15. Copper interference in the determination of iron in serum using ferrozine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Iron Determination: The 1,10-Phenanthroline Method versus Modern Alternatives
For researchers, scientists, and drug development professionals, the precise and accurate quantification of iron is a critical analytical parameter. The 1,10-phenanthroline method, a long-established colorimetric technique, has been a reliable workhorse in many laboratories. This guide provides an objective comparison of the 1,10-phenanthroline method with other common analytical techniques—Ferrozine, Atomic Absorption Spectrometry (AAS), and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)—supported by available experimental data to aid in method selection.
Principle of the 1,10-Phenanthroline Method
The 1,10-phenanthroline method is a spectrophotometric technique based on the reaction where ferrous iron (Fe²⁺) reacts with three molecules of 1,10-phenanthroline to form a stable, orange-red complex. To ensure all iron in a sample is in the ferrous state, a reducing agent like hydroxylamine hydrochloride is added. The intensity of the resulting color is directly proportional to the iron concentration and is measured at approximately 510 nm.[1]
Performance Comparison of Iron Determination Methods
The selection of an appropriate method for iron determination depends on factors such as required sensitivity, sample matrix, available instrumentation, and cost. While the 1,10-phenanthroline method is cost-effective and reliable, other methods offer advantages in terms of sensitivity and specificity. The following table summarizes the performance characteristics of the 1,10-phenanthroline method and its common alternatives. It is important to note that the presented quantitative data may originate from different studies and might not be directly comparable due to varying experimental conditions.
| Method | Principle | Typical Limit of Detection (LOD) | Accuracy | Precision | Key Advantages | Key Disadvantages |
| 1,10-Phenanthroline | Colorimetric | ~10 µg/L[1] | Relative Error: 13.3%[1] | Relative Standard Deviation (RSD): 25.5%[1] | Cost-effective, stable complex, uses basic lab equipment.[1] | Susceptible to interference from other metal ions and strong oxidizing agents.[1] |
| Ferrozine | Colorimetric | ~10 µg/L[1] | Error Limit: 0.012[2][3] | Standard Deviation: 0.009 - 0.024[4] | Higher molar absorptivity and sensitivity than 1,10-phenanthroline.[1] | Potential for interference from copper ions.[1] |
| Atomic Absorption Spectrometry (AAS) | Atomic Absorption | ~5 µg/L[1] | Studies show no statistically significant difference compared to the 1,10-phenanthroline method.[5][6] | High precision. | High specificity and sensitivity.[1] | Requires more expensive instrumentation and skilled operators.[1] |
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Mass Spectrometry | <1 µg/L[1] | High accuracy. | High precision. | Extremely high sensitivity, capable of multi-element analysis.[1] | High capital and operational costs, requires highly skilled personnel.[1] |
Experimental Protocol: 1,10-Phenanthroline Method for Total Iron Determination
This protocol outlines a standard procedure for determining the total iron concentration in a sample.
1. Reagents:
-
Standard Iron Solution (10 mg/L): Prepare by dissolving a known mass of ferrous ammonium sulfate in deionized water containing a small amount of sulfuric acid.
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.
-
1,10-Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of deionized water. Gentle warming may be necessary.
-
Sodium Acetate Buffer Solution: To adjust the pH of the sample.
2. Procedure:
-
Sample Preparation: A known volume of the sample is taken. If necessary, a digestion step with a suitable acid is performed to bring all iron into solution.
-
Reduction of Iron: Add 1 mL of the hydroxylamine hydrochloride solution to the sample to reduce any ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
pH Adjustment: Add the sodium acetate buffer to adjust the pH to an optimal range of 3 to 9.
-
Color Development: Add 10 mL of the 1,10-phenanthroline solution and mix thoroughly. Allow the solution to stand for 10-15 minutes for the full orange-red color to develop.
-
Spectrophotometric Measurement: Measure the absorbance of the solution at 510 nm using a spectrophotometer. A reagent blank (containing all reagents except the iron standard or sample) should be used to zero the instrument.
-
Calibration: Prepare a series of standard solutions with known iron concentrations and measure their absorbance to construct a calibration curve of absorbance versus iron concentration.
-
Calculation: Determine the iron concentration of the sample by comparing its absorbance to the calibration curve.
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A Comparative Spectrophotometric Study Using Ferrozine and 1,10-Ortho-phenanthroline to Evaluate the Iron Redox Ratio (Fe(2+)/ΣFe) in Glass Prepared by Microwave Heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. scialert.net [scialert.net]
A Comparative Guide to Metal Chelators in Biological Assays: Alternatives to 1,10-Phenanthroline
For researchers, scientists, and drug development professionals, the selection of an appropriate metal chelator is a critical step in ensuring the accuracy and validity of biological assays. 1,10-Phenanthroline has long been a staple for inhibiting metalloenzymes and controlling metal ion concentrations. However, its limitations, including potential cytotoxicity and off-target effects, have spurred the exploration of alternative chelating agents. This guide provides a comprehensive comparison of common alternatives to 1,10-Phenanthroline, supported by experimental data and detailed protocols to aid in your research.
Introduction to Metal Chelators in Biological Research
Metal ions are essential cofactors for a vast array of enzymes and proteins involved in critical cellular processes. The precise control of metal ion availability is therefore paramount in many biological experiments. Metal chelators are molecules that can form two or more coordinate bonds with a central metal ion, effectively sequestering it from the surrounding environment. In biological assays, they are primarily used to:
-
Inhibit metalloenzymes by removing the catalytic metal ion.
-
Prevent metal-catalyzed reactions, such as oxidation.
-
Create defined low-metal environments to study the specific roles of metal ions.
-
Treat metal toxicity in cell culture.
1,10-Phenanthroline is a well-established, membrane-permeable chelator with a high affinity for transition metals like zinc and iron.[1][2] However, the ideal chelator should exhibit high affinity and selectivity for the target metal ion, while demonstrating minimal interference with other assay components and low cellular toxicity. This guide explores several alternatives that may offer advantages over 1,10-Phenanthroline in specific applications.
Comparison of 1,10-Phenanthroline and its Alternatives
The following sections provide a detailed comparison of 1,10-Phenanthroline with other commonly used metal chelators. Key performance parameters are summarized in the tables below for easy reference.
Key Performance Parameters of Metal Chelators
A variety of chelating agents are available, each with distinct properties. The choice of chelator depends on the specific metal of interest, the required binding affinity, and the experimental conditions.
Table 1: General Properties of Common Metal Chelators
| Chelator | Primary Metal Targets | Key Features |
| 1,10-Phenanthroline | Zn²⁺, Fe²⁺, Cu²⁺ | Membrane permeable, potent metalloprotease inhibitor.[1][2] |
| EDTA | Ca²⁺, Mg²⁺, Fe³⁺, Zn²⁺ | Broad-spectrum, strong chelator.[3] |
| EGTA | Ca²⁺ (high selectivity over Mg²⁺) | Ideal for calcium-specific chelation in the presence of magnesium. |
| Bipyridine (2,2'-Bipyridine) | Fe²⁺, Ru²⁺ | Structurally similar to 1,10-Phenanthroline, forms colored complexes with iron.[4][5] |
| TPEN | Zn²⁺ (high affinity) | Membrane permeable, potent intracellular zinc chelator.[6] |
| Clioquinol | Cu²⁺, Zn²⁺, Fe³⁺ | Can act as an ionophore, redistributing metals within cells.[7][8] |
| PBT2 | Cu²⁺, Zn²⁺ | A derivative of Clioquinol with potential therapeutic applications. |
| Deferoxamine (DFO) | Fe³⁺ (high selectivity) | Used clinically for iron overload, potent inhibitor of iron-dependent processes.[9][10] |
Quantitative Comparison of Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of a chelator's potency in functional assays. The following table presents available IC50 values for the inhibition of Matrix Metalloproteinases (MMPs), a family of zinc-dependent endopeptidases.
Table 2: Comparative IC50 Values for Metalloproteinase Inhibition
| Chelator | Target Enzyme | IC50 (µM) | Reference |
| Ruthenium complex with 1,10-Phenanthroline derivative | MMP-2 | 2 - 12 | [11] |
| Ruthenium complex with 1,10-Phenanthroline derivative | MMP-9 | 2 - 12 | [11] |
| Ruthenium complex with 2,2'-Bipyridine derivative | MMP-2 | 2 - 12 | [11] |
| Ruthenium complex with 2,2'-Bipyridine derivative | MMP-9 | 2 - 12 | [11] |
| Emodin (an anthraquinone) | MMP-9 | 15 | [12] |
| Emodic acid (an anthraquinone) | MMP-9 | 10 | [12] |
| Emodin | MMP-13 | 13 | [12] |
Comparative Cytotoxicity
The potential toxicity of a chelator to the cells used in an assay is a significant consideration. The following table provides IC50 values from cytotoxicity studies on various cell lines.
Table 3: Comparative Cytotoxicity (IC50) of Metal Chelators
| Chelator | Cell Line | IC50 (µM) | Incubation Time | Reference |
| 1,10-Phenanthroline derivative | A549 (Lung Carcinoma) | 14.7 ± 0.4 | 24h | [13] |
| 1,10-Phenanthroline derivative | HeLa (Cervical Cancer) | > 100 | 24h | [13] |
| GAL-LEU (Galantamine peptide ester) | HeLa (Cervical Cancer) | 23.63 | 72h | [14] |
| GAL-VAL (Galantamine peptide ester) | HeLa (Cervical Cancer) | 31.95 | 72h | [14] |
| Curcumin | HeLa (Cervical Cancer) | 3.36 | 48h | [15] |
Note: Cytotoxicity can be highly cell-line and condition dependent. This table provides examples and is not an exhaustive comparison.
Metal Ion Selectivity
The selectivity of a chelator for a specific metal ion is crucial for targeted experiments. Dissociation constants (Kd) provide a measure of the affinity of a chelator for a metal ion, with lower values indicating tighter binding.
Table 4: Metal Ion Dissociation Constants (Kd) of TPEN
| Metal Ion | Kd | Reference |
| Zn²⁺ | 0.7 fM | [6] |
| Cu²⁺ | 17 zM | [6] |
Note: TPEN exhibits extremely high affinity for both zinc and copper, although cellular concentrations of chelatable copper are generally very low.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for comparing the performance of different metal chelators. Below are protocols for key assays mentioned in this guide.
Metalloproteinase (MMP) Inhibition Assay
This protocol describes a general method for determining the IC50 of a chelator against a specific MMP using a fluorescent substrate.
Materials:
-
Purified recombinant MMP enzyme (e.g., MMP-2, MMP-9)
-
Fluorogenic MMP substrate (e.g., FS-6)
-
Assay Buffer: 0.1 M Tris-HCl, 0.1 M NaCl, 10 mM CaCl₂, 0.1 mM ZnCl₂, 0.05% Brij 35, pH 7.4
-
Test chelators (1,10-Phenanthroline and alternatives)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Enzyme Activation: If using a pro-MMP, activate it according to the manufacturer's instructions (e.g., with APMA).
-
Prepare Reagents:
-
Dilute the activated MMP enzyme to the desired working concentration (e.g., 0.5 nM) in Assay Buffer.
-
Prepare a stock solution of the fluorogenic substrate (e.g., 2.5 µM) in Assay Buffer.
-
Prepare a serial dilution of each test chelator in Assay Buffer.
-
-
Assay Setup:
-
To each well of the 96-well plate, add the appropriate concentration of the test chelator. Include a control with no chelator.
-
Add the diluted MMP enzyme to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the chelator to interact with the enzyme.
-
-
Initiate Reaction:
-
Add the fluorogenic substrate to each well to start the reaction.
-
-
Measure Fluorescence:
-
Immediately begin monitoring the increase in fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., λex = 325 nm, λem = 400 nm for FS-6) at regular intervals for a set period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each chelator concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the chelator concentration.
-
Fit the data to a suitable dose-response curve to determine the IC50 value.[16]
-
Cell Viability (MTT) Assay
This protocol outlines the use of the MTT assay to determine the cytotoxicity of metal chelators.
Materials:
-
Adherent cell line (e.g., HeLa, A549)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Test chelators
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[17]
-
-
Treatment:
-
Prepare serial dilutions of the test chelators in complete culture medium.
-
Remove the old medium from the wells and replace it with the medium containing the different concentrations of chelators. Include a vehicle control (medium with the same concentration of solvent used to dissolve the chelators, e.g., DMSO).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[17]
-
-
MTT Addition:
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.[18]
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[19]
-
Mix thoroughly by gentle shaking or pipetting.
-
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability versus the logarithm of the chelator concentration and determine the IC50 value.
-
Visualization of Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and biological contexts, the following diagrams are provided in Graphviz DOT language.
Experimental Workflow for IC50 Determination of a Metalloprotease Inhibitor
Caption: Workflow for determining the IC50 of a metalloprotease inhibitor.
Simplified Signaling Pathway of Metalloprotease Inhibition
Caption: Mechanism of metalloprotease inhibition by a metal chelator.
Conclusion
The selection of a metal chelator for biological assays requires careful consideration of its metal ion selectivity, binding affinity, membrane permeability, and potential for cytotoxicity and assay interference. While 1,10-Phenanthroline remains a widely used and effective metalloprotease inhibitor, alternatives such as EDTA, EGTA, Bipyridine, TPEN, Clioquinol, PBT2, and Deferoxamine offer distinct advantages for specific applications. This guide provides a framework for comparing these chelators, enabling researchers to make informed decisions to enhance the reliability and accuracy of their experimental results. It is crucial to empirically validate the chosen chelator under the specific conditions of your assay to ensure optimal performance.
References
- 1. The metalloprotease inhibitor 1,10-phenanthroline affects Schistosoma mansoni motor activity, egg laying and viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural analysis of metal chelation of the metalloproteinase thermolysin by 1,10-phenanthroline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thermodynamics-based rules of thumb to evaluate the interaction of chelators and kinetically-labile metal ions in blood serum and plasma - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT03875G [pubs.rsc.org]
- 4. Bipyridine and phenanthroline IR-spectral bands as indicators of metal spin state in hexacoordinated complexes of Fe(ii), Ni(ii) and Co(ii) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. ias.ac.in [ias.ac.in]
- 6. Chelators for Investigating Zinc Metalloneurochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The metal chelating and chaperoning effects of clioquinol: insights from yeast studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clioquinol, a drug for Alzheimer's disease specifically interfering with brain metal metabolism: structural characterization of its zinc(II) and copper(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An iron chelation-based combinatorial anticancer therapy comprising deferoxamine and a lactate excretion inhibitor inhibits the proliferation of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Divalent cation selectivity for external block of voltage-dependent Na+ channels prolonged by batrachotoxin. Zn2+ induces discrete substates in cardiac Na+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of Matrix Metalloproteinases and Cancer Cell Detachment by Ru(II) Polypyridyl Complexes Containing 4,7-Diphenyl-1,10-phenanthroline Ligands—New Candidates for Antimetastatic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differential inhibition of matrix metalloproteinases-2, -9, and -13 activities by selected anthraquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. pharmacophorejournal.com [pharmacophorejournal.com]
- 15. entomoljournal.com [entomoljournal.com]
- 16. courses.edx.org [courses.edx.org]
- 17. researchgate.net [researchgate.net]
- 18. Clioquinol promotes the degradation of metal-dependent amyloid-β (Aβ) oligomers to restore endocytosis and ameliorate Aβ toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. creative-bioarray.com [creative-bioarray.com]
A Comparative Guide to Iron Quantification: 1,10-Phenanthroline, AAS, and ICP-MS
For researchers, scientists, and drug development professionals, the accurate determination of iron concentration is a critical aspect of various analytical workflows. This guide provides an objective comparison of three widely used methods for iron quantification: 1,10-Phenanthroline spectrophotometry, Atomic Absorption Spectroscopy (AAS), and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). Supported by experimental data, this document outlines the principles, performance characteristics, and detailed protocols for each technique to aid in selecting the most appropriate method for your specific analytical needs.
The 1,10-Phenanthroline method is a classic colorimetric technique that relies on the reaction of ferrous iron (Fe²⁺) with 1,10-phenanthroline to form a stable, orange-red complex. The intensity of the color, which is directly proportional to the iron concentration, is measured using a spectrophotometer. In contrast, Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are instrumental techniques. AAS measures the absorption of light by free iron atoms in a gaseous state, while ICP-MS utilizes a plasma to ionize the sample and a mass spectrometer to separate and quantify the iron ions based on their mass-to-charge ratio.
Validation studies comparing these methods have often found that the results are in good agreement, with no statistically significant difference observed between the 1,10-phenanthroline method and AAS in various sample matrices, including wheat flour and pharmaceutical tablets[1]. While the 1,10-phenanthroline method is cost-effective and accessible, AAS and ICP-MS offer higher sensitivity and are less prone to certain interferences, making them suitable for trace and ultra-trace analysis[1].
Performance Comparison
The selection of an analytical method is often dictated by its performance characteristics. The following table summarizes key quantitative data for the 1,10-Phenanthroline, AAS, and ICP-MS methods for iron determination. It is important to note that these values can vary depending on the specific instrumentation, sample matrix, and experimental conditions.
| Performance Parameter | 1,10-Phenanthroline Spectrophotometry | Atomic Absorption Spectroscopy (AAS) | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) |
| Detection Limit | ~0.05 - 0.1 mg/L | Flame AAS: ~0.005 mg/L; Graphite Furnace AAS (GFAAS): ~0.0003 mg/L | ~0.0004 mg/L |
| Linearity (Working Range) | Typically 0.1 - 5 mg/L | Flame AAS: ~0.1 - 5 mg/L | Wide dynamic range, from sub-µg/L to mg/L levels |
| Precision (%RSD) | < 5% | < 5% | < 5% |
| Accuracy (% Recovery) | 95 - 105% | 95 - 105% | 97 - 105%[2] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining accurate and reproducible results. Below are the methodologies for iron determination using each of the three techniques.
1,10-Phenanthroline Spectrophotometric Method
This method is based on the reaction of ferrous iron with 1,10-phenanthroline to form an orange-red complex with a maximum absorbance at approximately 508 nm. Since samples may contain ferric iron (Fe³⁺), a reducing agent, such as hydroxylamine hydrochloride, is added to convert all iron to the ferrous state before complexation[3][4].
Reagents:
-
Standard Iron Solution (100 mg/L)
-
1,10-Phenanthroline Solution (0.25%)
-
Hydroxylamine Hydrochloride Solution (10%)
-
Sodium Acetate Buffer Solution (1.0 M)
Procedure:
-
Preparation of Standard Curve: Prepare a series of iron standards (e.g., 0.5, 1, 2, 4, 5 mg/L) by diluting the standard iron solution.
-
Sample Preparation: If necessary, digest solid samples using appropriate acid mixtures to bring the iron into solution. Dilute the sample to an expected iron concentration within the linear range of the assay.
-
Color Development: To 10 mL of each standard and sample solution in a volumetric flask, add 1 mL of hydroxylamine hydrochloride solution and mix. Then, add 5 mL of 1,10-phenanthroline solution and 5 mL of sodium acetate buffer. Dilute to the mark with deionized water and mix well.
-
Measurement: Allow the color to develop for at least 10-15 minutes. Measure the absorbance of each solution at 508 nm using a spectrophotometer, with a reagent blank as the reference.
-
Quantification: Plot a calibration curve of absorbance versus iron concentration for the standards. Determine the iron concentration in the sample from the calibration curve.
Atomic Absorption Spectroscopy (AAS) Method
This protocol describes the determination of iron using a flame atomic absorption spectrometer. The instrument is calibrated with iron standards, and the sample's absorbance is measured at 248.3 nm[1].
Instrumental Parameters:
-
Wavelength: 248.3 nm
-
Lamp: Iron hollow cathode lamp
-
Flame: Air-acetylene, oxidizing
-
Slit Width: 0.2 nm
Procedure:
-
Standard Preparation: Prepare a series of iron standard solutions (e.g., 0.5, 1, 2, 4, 5 mg/L) in a matrix that matches the samples (e.g., 0.1 M HCl).
-
Sample Preparation: Digest solid samples with a suitable acid mixture (e.g., nitric and hydrochloric acid). Dilute the digested sample to a concentration within the optimal working range of the instrument.
-
Instrument Calibration: Aspirate the blank and standard solutions into the flame and record the absorbance readings to generate a calibration curve.
-
Sample Measurement: Aspirate the sample solutions into the flame and measure their absorbance.
-
Quantification: The instrument software calculates the iron concentration in the samples based on the calibration curve.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Method
This protocol is based on the principles outlined in EPA Method 200.8 for the determination of trace elements in waters and wastes. It involves introducing the sample into an argon plasma, which creates ions that are then detected by a mass spectrometer[5][6][7].
Instrumental Parameters:
-
RF Power: ~1500 W
-
Plasma Gas Flow: ~15 L/min
-
Carrier Gas Flow: ~1 L/min
-
Isotope Monitored: ⁵⁶Fe, ⁵⁷Fe
Procedure:
-
Standard Preparation: Prepare a series of multi-element or single-element standards in 1-2% nitric acid. An internal standard (e.g., Yttrium) is typically added to all blanks, standards, and samples to correct for instrumental drift and matrix effects.
-
Sample Preparation: For total recoverable elements, digest the sample with nitric acid and hydrochloric acid. For dissolved elements, filter the sample and acidify with nitric acid. Dilute the prepared sample to a suitable concentration.
-
Instrument Tuning and Calibration: Tune the instrument for optimal performance according to the manufacturer's instructions. Analyze the calibration standards to generate a calibration curve.
-
Sample Analysis: Introduce the prepared samples into the ICP-MS. The data acquisition system records the ion intensity for the specified iron isotopes.
-
Quantification: The concentration of iron in the sample is determined by the instrument's software using the calibration curve and correcting for the internal standard response.
Validation Workflow
The validation of an analytical method is essential to ensure its suitability for a specific purpose. A common approach is to compare the results of a routine method, such as 1,10-phenanthroline spectrophotometry, with those obtained from more robust and sensitive reference methods like AAS and ICP-MS.
Caption: Workflow for validating the 1,10-Phenanthroline method against AAS and ICP-MS.
Signaling Pathway of Iron-Phenanthroline Complex Formation
The colorimetric determination of iron by the 1,10-phenanthroline method involves a series of chemical reactions to ensure all iron is in the ferrous state and subsequently forms the detectable colored complex.
Caption: Chemical pathway for the formation of the iron-phenanthroline complex.
References
A Comparative Analysis of 1,10-Phenanthroline and Bipyridine for Spectrophotometric Iron Detection
For researchers, scientists, and professionals in drug development requiring precise quantification of iron, the choice of a suitable chelating agent is paramount. Among the most common chromogenic reagents for spectrophotometric determination of ferrous iron (Fe²⁺) are 1,10-Phenanthroline and 2,2'-Bipyridine. This guide provides an objective, data-driven comparison of their performance, complete with experimental protocols and visual workflows to aid in methodological selection.
At a Glance: Performance Comparison
Both 1,10-Phenanthroline and 2,2'-Bipyridine form stable, intensely colored complexes with ferrous iron, enabling its quantification using visible spectrophotometry. The selection between the two often depends on the required sensitivity, the sample matrix, and the desired pH range for the analysis. 1,10-Phenanthroline generally offers higher sensitivity, as indicated by its greater molar absorptivity.
Quantitative Performance Data
The following table summarizes the key performance parameters for the iron complexes of 1,10-Phenanthroline and 2,2'-Bipyridine based on experimental data.
| Parameter | Fe(II)-1,10-Phenanthroline Complex | Fe(II)-2,2'-Bipyridine Complex | Reference |
| Molar Absorptivity (ε) | ~11,100 - 12,450 L mol⁻¹ cm⁻¹ | ~8,700 - 9,950 L mol⁻¹ cm⁻¹ | [1][2] |
| Wavelength of Max. Absorbance (λmax) | 508 - 510 nm | 522 nm | [1][2] |
| Color of Complex | Orange-Red | Red | [2] |
| Optimal pH Range | 2 - 9 | 3 - 9 | [2] |
| Complex Stoichiometry (Ligand:Fe²⁺) | 3:1 | 3:1 | |
| Reported Detection Limit | < 5 x 10⁻⁹ M (by Capillary Electrophoresis) | Not explicitly stated for direct comparison | [3] |
Chemical Reaction and Signaling Pathway
The fundamental principle behind the detection of iron using either 1,10-Phenanthroline or 2,2'-Bipyridine is the formation of a stable coordination complex with ferrous iron (Fe²⁺). Since iron in many samples exists in the ferric state (Fe³⁺), a reducing agent is essential to ensure all iron is converted to the ferrous form prior to chelation. Hydroxylamine hydrochloride is a commonly used reducing agent for this purpose.
The reaction proceeds as follows:
-
Reduction: Fe³⁺ is reduced to Fe²⁺.
-
Complexation: Fe²⁺ reacts with three molecules of the chelating ligand (L) to form the colored complex [Fe(L)₃]²⁺.
References
- 1. Complexation of ferrous ions by ferrozine, 2,2'-bipyridine and 1,10-phenanthroline: Implication for the quantification of iron in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 3. More sensitive way to determine iron using an iron(II)-1,10-phenanthroline complex and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Colorimetric Reagents for Iron Determination
This guide provides a detailed comparison of common colorimetric reagents used for the quantitative determination of iron, tailored for researchers, scientists, and drug development professionals. The focus is on the objective performance of Ferrozine, 1,10-Phenanthroline, Bathophenanthroline, and Ferene, supported by experimental data and protocols.
Introduction
Colorimetric determination of iron is a fundamental analytical technique widely used in various scientific disciplines, from environmental analysis to clinical diagnostics. The method relies on the reaction of ferrous iron (Fe²⁺) with a chromogenic reagent to form a colored complex. The intensity of the color, which is proportional to the iron concentration, is then measured spectrophotometrically. Since most of these reagents react specifically with the ferrous form, a reducing agent is typically required to convert any ferric iron (Fe³⁺) present in the sample to Fe²⁺ for total iron determination. The choice of reagent is critical and depends on factors such as required sensitivity, sample matrix, and potential interfering substances.
Comparative Performance of Iron Reagents
The sensitivity of a colorimetric reagent is directly related to its molar absorptivity (ε), a measure of how strongly the resulting complex absorbs light at a specific wavelength. A higher molar absorptivity indicates a greater absorbance for a given concentration, and therefore, higher sensitivity. The following table summarizes the key quantitative performance characteristics of the most widely used reagents.
| Feature | Ferrozine | 1,10-Phenanthroline | Bathophenanthroline | Ferene |
| Molar Absorptivity (ε) | ~27,900 L·mol⁻¹·cm⁻¹[1] | ~11,100 L·mol⁻¹·cm⁻¹ | ~22,400 L·mol⁻¹·cm⁻¹[2] | ~35,500 L·mol⁻¹·cm⁻¹ |
| λmax (Wavelength) | 562 nm[3][4][5] | 510 nm[3][4][6] | 533 nm[2] | 593 nm[7][8] |
| Color of Fe²⁺ Complex | Magenta / Violet[3][4] | Orange-Red[3][9] | Red[10] | Blue |
| Optimal pH Range | 4 - 10[5] | 3 - 9[11] | 4.0 - 4.5 | 3 - 8 |
| Relative Sensitivity | High | Moderate | High | Very High |
| Common Reducing Agents | Thioglycolic acid, Hydroxylamine, Ascorbic acid[5][12] | Hydroxylamine hydrochloride, Hydroquinone[9][13] | Ascorbic acid, Hydroxylammonium chloride | Ascorbic acid, Hydroxylamine |
| Key Interferences | High concentrations of copper.[14] | Strong oxidizers, CN⁻, NO₂⁻, phosphates, various metals (Cu, Co, Ni, Zn).[9][11] | Cu, Co, Ru. Complex is extractable to avoid some aqueous interferences.[15] | Copper ions can interfere but can be masked.[7][16] |
Signaling Pathways and Experimental Workflows
General Workflow for Colorimetric Iron Assay
The diagram below illustrates the fundamental steps involved in the colorimetric determination of total iron. The process begins with sample preparation, followed by the crucial reduction of ferric iron to ferrous iron. The ferrous iron then reacts with the chromogenic reagent to form a colored complex, which is quantified using a spectrophotometer.
Caption: Workflow for total iron determination using a colorimetric assay.
Experimental Protocols
Below are detailed methodologies for the determination of total iron using Ferrozine and 1,10-Phenanthroline, which are commonly cited in scientific literature.
Protocol 1: Total Iron Determination with Ferrozine
This method is highly sensitive and suitable for a wide range of samples. Ferrozine forms a stable, magenta-colored complex with Fe²⁺ in a pH range of 4-10.[5]
1. Reagent Preparation:
-
Iron Standard Stock Solution (1000 mg/L): Dissolve 1.000 g of iron wire in a minimal amount of nitric acid and dilute to 1 L with deionized water. Alternatively, dissolve 7.022 g of ammonium iron(II) sulfate hexahydrate in water, add 2.5 mL of concentrated sulfuric acid, and dilute to 1 L.[17]
-
Reducing Agent (e.g., 10% w/v Ascorbic Acid): Dissolve 10 g of L-ascorbic acid in 100 mL of deionized water. Prepare fresh daily.
-
Ferrozine Solution (e.g., 5 mM): Dissolve 0.256 g of Ferrozine (disodium salt) in 100 mL of deionized water.
-
Buffer Solution (e.g., 5 M Ammonium Acetate): Dissolve 38.5 g of ammonium acetate in 100 mL of deionized water. Adjust pH to ~5.5 if necessary.
2. Standard Curve Preparation:
-
Prepare a series of working standards (e.g., 0, 1, 2, 5, 10 mg/L Fe) by diluting the iron standard stock solution.
-
To 10 mL of each standard, add 1 mL of the reducing agent. Mix and wait 10 minutes for the complete reduction of any potential Fe³⁺.
-
Add 1 mL of the Ferrozine solution and 2 mL of the buffer solution.
-
Dilute to a final volume of 25 mL with deionized water. Mix thoroughly and allow 5 minutes for full color development.
3. Sample Preparation and Analysis:
-
Take a known volume of the sample (e.g., 10 mL) and treat it exactly as the standards in the previous step (add reducing agent, Ferrozine, and buffer).
-
If the sample is from a biological source, an initial acid digestion step may be required to release iron from proteins.[5]
4. Measurement:
-
Set the spectrophotometer to 562 nm.[5]
-
Zero the instrument using the "0 mg/L" standard (reagent blank).
-
Measure the absorbance of each standard and the sample.
-
Plot a calibration curve of absorbance versus iron concentration for the standards. Determine the concentration of iron in the sample from this curve.
Protocol 2: Total Iron Determination with 1,10-Phenanthroline
This is a classic and robust method for iron determination. The resulting orange-red complex is stable for extended periods.[17]
1. Reagent Preparation:
-
Iron Standard Stock Solution: Prepare as described in the Ferrozine protocol.
-
Reducing Agent (10% w/v Hydroxylamine Hydrochloride): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.[17]
-
1,10-Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of deionized water, warming gently if necessary.[17]
-
Buffer Solution (1.2 M Sodium Acetate): Dissolve 10 g of sodium acetate in 100 mL of deionized water.[17]
2. Standard Curve Preparation:
-
Prepare a series of working standards (e.g., 0, 1, 2, 4, 8 mg/L Fe) by diluting the stock solution into 100 mL volumetric flasks.
-
To each flask, add 1 mL of the hydroxylamine hydrochloride solution and 10 mL of the 1,10-phenanthroline solution.[17]
-
Add 8 mL of the sodium acetate solution to buffer the pH to between 3 and 4 for rapid color development.[17][11]
-
Dilute to the 100 mL mark with deionized water, mix well, and allow to stand for 10-15 minutes.
3. Sample Preparation and Analysis:
-
Take a known volume of the sample and place it in a 100 mL volumetric flask.
-
Treat the sample identically to the standards by adding the hydroxylamine, phenanthroline, and acetate solutions. Dilute to the mark and mix.
4. Measurement:
-
Use the reagent blank (0 mg/L standard) to zero the instrument.
-
Measure the absorbance of the standards and the sample.
-
Construct a calibration curve and calculate the iron concentration in the sample.
Conclusion
The selection of a colorimetric reagent for iron analysis should be guided by the specific requirements of the assay.
-
1,10-Phenanthroline is a reliable, all-purpose reagent suitable for concentrations in the low mg/L range.
-
Bathophenanthroline offers higher sensitivity and can be combined with solvent extraction to overcome certain interferences.
-
Ferrozine provides excellent sensitivity and is a preferred choice for trace iron analysis in water and biological samples.[14][18]
-
Ferene stands out as the most sensitive among these options, making it ideal for applications demanding the lowest possible detection limits, and it is frequently used in commercial assay kits.[7][18]
For all methods, careful control of pH, adequate time for reduction and color development, and accounting for potential interferences are paramount for achieving accurate and reproducible results.
References
- 1. faculty.nres.illinois.edu [faculty.nres.illinois.edu]
- 2. researchgate.net [researchgate.net]
- 3. A Comparative Spectrophotometric Study Using Ferrozine and 1,10-Ortho-phenanthroline to Evaluate the Iron Redox Ratio (Fe(2+)/ΣFe) in Glass Prepared by Microwave Heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. matarvattensektionen.se [matarvattensektionen.se]
- 6. edu.rsc.org [edu.rsc.org]
- 7. Iron Assay Kit (Colorimetric) (ab83366) | Abcam [abcam.com]
- 8. Cell Ferrous Iron Colorimetric Assay Kit - Elabscience® [elabscience.com]
- 9. chemetrics.com [chemetrics.com]
- 10. Determination of iron with bathophenanthroline following an improved procedure for reduction of iron(III) ions - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. NEMI Method Summary - 3500-Fe B [nemi.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. A systematic evaluation of bathophenanthroline, ferrozine and ferene in an ICSH-based method for the measurement of serum iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. NEMI Method Summary - D1068D [nemi.gov]
- 16. protocols.io [protocols.io]
- 17. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 18. researchgate.net [researchgate.net]
Inter-Laboratory Validation of the 1,10-Phenanthroline Method for Iron Determination: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the inter-laboratory validation of the 1,10-phenanthroline method for iron determination. It offers an objective comparison with alternative methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their specific needs.
Principle of the 1,10-Phenanthroline Method
The 1,10-phenanthroline method is a well-established colorimetric technique for the quantitative determination of iron. The method is based on the reaction of ferrous iron (Fe²⁺) with 1,10-phenanthroline to form a stable, orange-red complex.[1][2] The intensity of the color produced is directly proportional to the concentration of iron in the sample and is measured spectrophotometrically at its maximum absorbance wavelength, which is approximately 510 nm.[1][2]
To ensure the accurate determination of total iron, any ferric iron (Fe³⁺) present in the sample must first be reduced to ferrous iron (Fe²⁺). This is typically achieved by adding a reducing agent, such as hydroxylamine hydrochloride.[1][2] The color of the resulting complex is stable over a pH range of 2 to 9.[3][4][5]
Inter-Laboratory Study Performance
An inter-laboratory study involving 44 laboratories was conducted to assess the precision and accuracy of the 1,10-phenanthroline method. The study utilized a synthetic sample with a known iron concentration of 300 µg/L, which also contained other metal ions to simulate a complex matrix. The results of this study are summarized in the table below.
| Performance Parameter | Value | Number of Laboratories |
| Iron Concentration | 300 µg/L | 44 |
| Relative Standard Deviation | 25.5% | 44 |
| Relative Error | 13.3% | 44 |
| Data from a synthetic sample containing 300 µg Fe/L, 500 µg Al/L, 50 µg Cd/L, 110 µg Cr/L, 470 µg Cu/L, 70 µg Pb/L, and 120 µg Mn/L.[1] |
Comparison with Alternative Methods
The 1,10-phenanthroline method is one of several techniques available for the determination of iron. The following table provides a comparison of its performance with other common methods.
| Method | Typical Detection Limit | Advantages | Disadvantages |
| 1,10-Phenanthroline Colorimetry | ~10 µg/L | Good sensitivity, stable complex, relatively low cost.[1] | Susceptible to interference from other metal ions and strong oxidizing agents.[1] |
| Ferrozine Colorimetry | ~10 µg/L | Higher molar absorptivity than 1,10-phenanthroline, leading to greater sensitivity.[1] | Potential for interference from copper ions.[1] A comparative study found the error limit of measurement to be 0.023 for the 1,10-phenanthroline method and 0.012 for the ferrozine method.[6][7] |
| Atomic Absorption Spectrometry (AAS) | ~5 µg/L | High specificity and sensitivity.[1] | Requires more expensive instrumentation and skilled operators.[1] |
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | <1 µg/L | Extremely high sensitivity and can perform multi-element analysis.[1] | High capital and operational costs, requires highly skilled personnel.[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1,10-Phenanthroline Method for Total Iron Determination
This protocol outlines a standard procedure for determining the total iron concentration in a sample.
1. Reagents:
-
Standard Iron Solution (e.g., 10 mg/L): Prepare by dissolving a known mass of ferrous ammonium sulfate in deionized water containing a small amount of sulfuric acid.[1]
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.[1]
-
1,10-Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of deionized water, warming gently if necessary.[1]
-
Sodium Acetate Buffer Solution: Prepare a buffer solution to adjust and maintain the pH of the sample within the optimal range of 3 to 9.[1]
2. Procedure:
-
Sample Preparation: Take a known volume of the sample. If necessary, digest it with a suitable acid to bring all iron into solution.
-
Reduction of Iron: Add 1 mL of hydroxylamine hydrochloride solution to the sample to reduce any ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[1]
-
pH Adjustment: Add the sodium acetate buffer to adjust the pH to the optimal range.[1]
-
Color Development: Add 1,10-phenanthroline solution to the pH-adjusted sample. A stable orange-red complex will form in the presence of ferrous iron.
-
Spectrophotometric Measurement: Measure the absorbance of the solution at approximately 510 nm using a spectrophotometer.
-
Quantification: Determine the iron concentration from a calibration curve prepared using standard iron solutions.
Experimental Workflow for Inter-Laboratory Validation
The following diagram illustrates a typical workflow for an inter-laboratory validation study of an analytical method.
Caption: Workflow for an inter-laboratory validation study.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tau.ac.il [tau.ac.il]
- 4. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 5. chemlab.truman.edu [chemlab.truman.edu]
- 6. A Comparative Spectrophotometric Study Using Ferrozine and 1,10-Ortho-phenanthroline to Evaluate the Iron Redox Ratio (Fe(2+)/ΣFe) in Glass Prepared by Microwave Heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Navigating Iron Analysis: A Comparative Guide to the 1,10-Phenanthroline Method and its Alternatives in Complex Matrices
For researchers, scientists, and drug development professionals, the accurate quantification of iron in complex sample matrices is a critical yet often challenging task. The widely used 1,10-phenanthroline spectrophotometric method, while straightforward, is susceptible to a range of interferences that can compromise data integrity. This guide provides an objective comparison of the 1,10-phenanthroline method with prominent alternatives, supported by experimental data and detailed protocols to aid in the selection of the most appropriate analytical strategy.
The 1,10-phenanthroline method relies on the reaction of ferrous iron (Fe²⁺) with three molecules of 1,10-phenanthroline to form a stable, orange-red complex. The intensity of the color, measured spectrophotometrically at approximately 510 nm, is proportional to the iron concentration. For the determination of total iron, a reducing agent, such as hydroxylamine hydrochloride, is added to convert ferric iron (Fe³⁺) to the ferrous state prior to complexation.
However, the simplicity of this method is offset by its significant limitations when applied to complex sample matrices such as biological fluids, environmental samples, and pharmaceutical formulations. These matrices often contain a variety of substances that can interfere with the accurate measurement of iron.
Limitations of the 1,10-Phenanthroline Method
The primary drawbacks of the 1,10-phenanthroline method in complex samples are due to chemical interferences. These can be broadly categorized as:
-
Competing Reactions: Various metal ions can also form complexes with 1,10-phenanthroline, leading to inaccurate results. Notable interfering ions include chromium, zinc, cobalt, copper, and nickel, especially when present in high concentrations.[1]
-
Precipitation of the Reagent: Cations such as bismuth, cadmium, mercury, and silver can precipitate the 1,10-phenanthroline reagent itself, making it unavailable for reaction with iron.[1]
-
Interference with Color Development: Strong oxidizing agents can prevent the complete reduction of Fe³⁺ to Fe²⁺, a crucial step for the reaction to proceed.[1] Additionally, anions like cyanide, nitrite, and phosphates can interfere with the formation of the colored complex.[1]
-
Matrix Effects: The presence of significant amounts of organic matter or color in the original sample can also interfere with the spectrophotometric measurement. In such cases, a sample pre-treatment step like ashing may be necessary.
Comparative Analysis of Iron Determination Methods
To overcome the limitations of the 1,10-phenanthroline method, several alternative techniques are available. The following table provides a comparison of the 1,10-phenanthroline method with the Ferrozine assay, Graphite Furnace Atomic Absorption Spectrometry (GF-AAS), and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
| Method | Principle | Typical Detection Limit | Advantages | Limitations & Interferences |
| 1,10-Phenanthroline | Spectrophotometry | ~0.05 mg/L | Simple, low cost, stable complex. | Numerous metal interferences (Cr, Zn, Co, Cu, Ni, Bi, Cd, Hg, Ag), interference from strong oxidants, cyanide, nitrite, and phosphates.[1] |
| Ferrozine Assay | Spectrophotometry | ~0.01 mg/L | Higher sensitivity than 1,10-phenanthroline, stable complex. | Interference from Co(II) and Cu(I). EDTA can also interfere with the assay. |
| GF-AAS | Atomic Absorption | 5 - 100 µg/L | High sensitivity, requires small sample volumes. | Matrix interferences can affect atomization, potential for background absorption.[2][3] |
| ICP-OES | Atomic Emission | ~10 µg/L | Multi-element analysis, wide linear range, robust against matrix effects. | High initial instrument cost, potential for spectral interferences. |
Experimental Protocols
1,10-Phenanthroline Method
This protocol is a standard procedure for the determination of total iron in a water sample.
Reagents:
-
Standard Iron Solution (100 mg/L): Dissolve 0.7022 g of ferrous ammonium sulfate hexahydrate in deionized water, add 5 mL of 6 M HCl, and dilute to 1 L.
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.
-
1,10-Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of deionized water, warming if necessary.
-
Sodium Acetate Buffer Solution: Dissolve 10 g of sodium acetate in 100 mL of deionized water.
Procedure:
-
Pipette a suitable aliquot of the sample into a 100 mL volumetric flask.
-
Add 1 mL of hydroxylamine hydrochloride solution and 10 mL of 1,10-phenanthroline solution.
-
Add 8 mL of sodium acetate solution to adjust the pH.
-
Dilute to the mark with deionized water and mix well.
-
Allow the solution to stand for 10 minutes for full color development.
-
Measure the absorbance at 510 nm using a spectrophotometer against a reagent blank.
-
Prepare a calibration curve using a series of standard iron solutions treated in the same manner.
Ferrozine Assay
This protocol is adapted for the determination of iron in silica-coated iron oxide nanoparticles.
Reagents:
-
Acid Digestion Solution: A mixture of 1.2 M HCl and 1.2 M ascorbic acid.
-
Iron-Chelating Reagent: A solution containing 5 M ammonium acetate, 2 M ascorbic acid, 6.5 mM Ferrozine, and 13.1 mM neocuproine.
-
Standard Iron Solution (1000 ppm): Dissolve 0.0702 g of Mohr's salt (ferrous ammonium sulfate) in deionized water and dilute to 10 mL.
Procedure:
-
Sample Digestion: Mix 150 µL of the sample with 150 µL of acid digestion solution and heat at 60°C for 3 hours.
-
Color Development: In a microplate well, mix the digested sample with the iron-chelating reagent.
-
Measure the absorbance at 562 nm.
-
Prepare a calibration curve using standards prepared from the 1000 ppm iron stock solution.[4]
Graphite Furnace Atomic Absorption Spectrometry (GF-AAS)
This is a general procedure for the determination of iron in water.
Instrumentation: Atomic absorption spectrophotometer with a graphite furnace atomizer.
Procedure:
-
Sample Preparation: Acidify the sample with nitric acid to a pH of 2 or less. If determining dissolved iron, filter the sample through a 0.45-µm membrane filter before acidification.[2]
-
Analysis:
-
Inject a small volume of the sample into the graphite tube.
-
The sample is subjected to a programmed temperature sequence: drying, charring (pyrolysis), and atomization.
-
Measure the absorbance of the atomic vapor at 248.3 nm.
-
Quantify the iron concentration by comparing the signal to that of known standards.
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)
This is a standard procedure for multi-element analysis of solution samples.
Instrumentation: ICP-OES spectrometer.
Procedure:
-
Sample Preparation: Acidify aqueous samples with nitric acid (1-5 mL of concentrated nitric acid per liter of sample).[5] For solid samples, an acid digestion is required.
-
Analysis:
-
Introduce the sample solution into the ICP-OES via a nebulizer, which converts it into an aerosol.
-
The aerosol is transported to the high-temperature argon plasma (8,000–10,000 °C), where atoms and ions are excited.
-
The excited species emit light at characteristic wavelengths.
-
The spectrometer separates these wavelengths, and the intensity of the emission at a specific wavelength for iron (e.g., 259.940 nm) is measured.
-
The intensity is proportional to the concentration of iron in the sample, which is determined by comparison to a calibration curve.[5]
-
Workflow and Interference Points of the 1,10-Phenanthroline Method
The following diagram illustrates the experimental workflow of the 1,10-phenanthroline method and highlights the key stages where interferences from complex sample matrices can occur.
Caption: Workflow of the 1,10-phenanthroline method and points of interference.
References
- 1. faculty.nres.illinois.edu [faculty.nres.illinois.edu]
- 2. NEMI Method Summary - D1068C [nemi.gov]
- 3. Direct determination of iron in urine and serum using graphite furnace atomic absorption spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. uwlab.webhosting.cals.wisc.edu [uwlab.webhosting.cals.wisc.edu]
1,10-Phenanthroline's Affinity for Divalent Metal Ions: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the binding characteristics of chelating agents is paramount. This guide provides an objective comparison of the cross-reactivity of 1,10-Phenanthroline with various divalent metal ions, supported by experimental data and detailed protocols.
1,10-Phenanthroline is a heterocyclic organic compound widely utilized in analytical chemistry and as a ligand in coordination chemistry. Its ability to form stable complexes with a range of metal ions is a key aspect of its functionality. However, this same property can lead to cross-reactivity, where the compound binds to metal ions other than the intended target. This guide delves into the comparative binding affinities of 1,10-Phenanthroline with several common divalent metal ions.
Comparative Stability of Divalent Metal Ion Complexes
The stability of the complex formed between 1,10-Phenanthroline and a divalent metal ion is a critical parameter in assessing its potential for cross-reactivity. This is quantitatively expressed by the stability constant (log K) or the overall stability constant (log β). A higher value indicates a more stable complex.[1] The stability of these complexes with first-row transition metal ions generally adheres to the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[1]
The following table summarizes the stepwise and overall stability constants for the formation of complexes between 1,10-Phenanthroline and various divalent metal ions. It is important to note that these values can be influenced by experimental conditions such as temperature, ionic strength, and the solvent system used.[1]
| Metal Ion | Stepwise Stability Constant (log K₁) | Stepwise Stability Constant (log K₂) | Stepwise Stability Constant (log K₃) | Overall Stability Constant (log β₃) |
| Mn(II) | 4.0 | 3.5 | 2.8 | 10.3 |
| Fe(II) | 5.9 | 5.2 | 10.1 | 21.2 |
| Co(II) | 7.0 | 6.5 | 5.9 | 19.4 |
| Ni(II) | 8.6 | 8.1 | 7.6 | 24.3 |
| Cu(II) | 9.0 | 7.5 | 6.0 | 22.5 |
| Zn(II) | 6.4 | 5.8 | 5.2 | 17.4 |
| Cd(II) | 5.93 | 10.52 (log β₂) | 14.30 (log β₃) | - |
| Note: Data compiled from various sources under comparable conditions.[1][2] For Cd(II), stepwise and overall constants are presented as log β₂ and log β₃. |
Visualizing Competitive Binding
The following diagram illustrates the competitive binding of 1,10-Phenanthroline with various divalent metal ions, highlighting the relative stability of the resulting complexes as indicated by the Irving-Williams series.
Caption: Competitive binding of 1,10-Phenanthroline with divalent metal ions.
Experimental Protocols
The determination of stability constants for metal-phenanthroline complexes is typically performed using methods such as potentiometric titration or spectrophotometry.[1]
Spectrophotometric Determination of Fe(II) with 1,10-Phenanthroline
This method relies on the formation of a deeply colored red complex between 1,10-Phenanthroline and ferrous ions (Fe²⁺).[3] The intensity of the color, which is proportional to the concentration of the complex, is measured using a spectrophotometer.
Materials and Reagents:
-
Standard Iron Solution (e.g., 10 ppm): Prepared from ferrous ammonium sulfate hexahydrate.[3]
-
1,10-Phenanthroline Solution (e.g., 1 g/L).[3]
-
Hydroxylamine Hydrochloride Solution (e.g., 100 g/L): Used as a reducing agent to ensure all iron is in the Fe²⁺ state.[3]
-
Sodium Acetate Buffer Solution (e.g., 1.2 M): To maintain the pH in the optimal range of 2 to 9.[3]
-
Distilled Water
-
Volumetric flasks and pipettes
-
Spectrophotometer
Procedure:
-
Preparation of Standard Solutions: A series of standard iron solutions of known concentrations are prepared by diluting the stock standard solution.
-
Complex Formation: To each standard solution in a volumetric flask, add the hydroxylamine hydrochloride solution, followed by the 1,10-phenanthroline solution and the sodium acetate buffer.[4] Dilute to the mark with distilled water and allow the color to develop for a set time (e.g., 10 minutes).[4] A blank solution is prepared in the same manner but without the iron standard.[4]
-
Spectrophotometric Measurement:
-
Scan the absorbance of one of the standard solutions against the blank over a wavelength range (e.g., 300-600 nm) to determine the wavelength of maximum absorbance (λmax), which for the Fe(II)-phenanthroline complex is typically around 508 nm.[3]
-
Measure the absorbance of each standard solution at the determined λmax.[3]
-
-
Calibration Curve: Plot a graph of absorbance versus the concentration of the standard solutions. This should yield a linear relationship according to Beer's Law.[3]
-
Analysis of Unknown Sample: The same procedure is followed for the unknown sample, and its absorbance is measured. The concentration of the metal ion in the unknown sample can then be determined from the calibration curve.
Potentiometric Titration for Stability Constant Determination
This method involves titrating a solution containing the metal ion and the ligand with a standard solution of a strong base (e.g., NaOH). The change in pH is monitored using a pH meter.
Procedure Outline:
-
Titration Sets: Typically, three sets of titrations are performed:
-
Acid titration (e.g., Nitric acid).
-
Ligand + Acid titration.
-
Metal + Ligand + Acid titration.[5]
-
-
Data Collection: The volume of the titrant (base) added and the corresponding pH readings are recorded for each titration.
-
Calculations:
-
The proton-ligand stability constants are determined from the acid and ligand titration curves.
-
The metal-ligand stability constants are then calculated from the data obtained from all three titrations using methods such as the Irving-Rossotti technique.[5] This involves calculating the average number of ligands bound per metal ion (formation function, n̄) and the free ligand concentration ([L]).
-
A formation curve is generated by plotting n̄ versus p[L] (-log[L]).
-
The stepwise stability constants (K₁, K₂, K₃) can be determined from this curve at half-n̄ values (e.g., at n̄ = 0.5, 1.5, 2.5).[1]
-
This comparative guide provides a foundational understanding of the cross-reactivity of 1,10-Phenanthroline with various divalent metal ions. For specific applications, it is crucial to consider the experimental conditions and potential interferences from other ions present in the system.
References
A Comparative Guide: 1,10-Phenanthroline Method vs. Instrumental Techniques for Metal Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of metal ions is a critical aspect of quality control, stability testing, and formulation development. The choice of analytical methodology can significantly impact throughput, cost, and the reliability of results. This guide provides an objective comparison between the classic 1,10-phenanthroline colorimetric method and modern instrumental techniques such as Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
Principle of Methods
1,10-Phenanthroline Method This widely used colorimetric technique is primarily employed for the determination of iron.[1] It is based on the reaction between ferrous iron (Fe²⁺) and 1,10-phenanthroline, which forms a stable, orange-red complex known as "ferroin".[1][2] The intensity of the color is directly proportional to the iron concentration and is measured using a UV-Vis spectrophotometer at its maximum absorbance wavelength (λmax) of approximately 508-510 nm.[2][3] To ensure all iron in a sample is in the ferrous state, a reducing agent like hydroxylamine hydrochloride is typically added.[1][4] The color of the resulting complex is stable over a pH range of 2 to 9.[2]
Instrumental Techniques
-
Atomic Absorption Spectroscopy (AAS): This technique measures the concentration of elements by detecting the absorption of specific wavelengths of light by atoms in a gaseous state.[5] The sample is atomized in a flame or graphite furnace, and a light source corresponding to the target element is used.[5][6] AAS is a single-element technique, meaning each element must be analyzed individually.[7]
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): ICP-OES utilizes an argon plasma to excite atoms in a sample, causing them to emit light at characteristic wavelengths. The intensity of the emitted light is proportional to the concentration of each element. This method allows for the simultaneous analysis of multiple elements.[7][8]
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Similar to ICP-OES, ICP-MS uses plasma to ionize the sample. A mass spectrometer then separates and detects the ions based on their mass-to-charge ratio.[9] This technique offers extremely high sensitivity and is also capable of multi-element analysis.[9][10]
Data Presentation: Performance and Cost-Benefit Analysis
The selection of an analytical method often involves a trade-off between performance, cost, and throughput. The following tables summarize the quantitative characteristics of the 1,10-phenanthroline method and various instrumental techniques.
Table 1: Comparison of Performance Characteristics
| Parameter | 1,10-Phenanthroline (UV-Vis) | Flame AAS | Graphite Furnace AAS (GFAAS) | ICP-OES | ICP-MS |
| Typical Analyte | Iron (Fe²⁺) | Various Metals | Various Metals | Multiple Elements Simultaneously | Multiple Elements Simultaneously |
| Sensitivity / Detection Limits | ppm range (mg/L)[5][11] | ppm range (mg/L)[7][8] | ppb range (µg/L)[5] | ppb range (µg/L)[8] | ppt to ppb range (ng/L to µg/L)[10] |
| Precision (%RSD) | < 2%[12] | < 2%[12] | Variable, matrix-dependent | Typically < 5% | Typically < 5% |
| Accuracy (% Recovery) | 95.98% (for Cu)[12] | 95.57% (for Cu)[12] | High | High | Very High |
| Linearity Range | Typically 1-2 orders of magnitude[1] | 2-3 orders of magnitude | 2-3 orders of magnitude | 4-6 orders of magnitude | Up to 9 orders of magnitude |
| Selectivity | Prone to interferences from other metal ions[4][13][14] | High, due to specific light sources[15] | High | Prone to spectral interferences | Prone to isobaric interferences |
Table 2: Cost-Benefit Analysis
| Factor | 1,10-Phenanthroline (UV-Vis) | AAS (Flame/Graphite Furnace) | ICP-OES | ICP-MS |
| Initial Instrument Cost | Low[5][16] | Moderate[5][17] | High[8] | Very High[18] |
| Operational Cost | Low (affordable reagents)[16] | Moderate (lamps, gases)[5][10] | High (argon gas, consumables)[8] | High (argon gas, consumables)[10] |
| Sample Throughput | Low to Moderate (manual preparation) | Low (single-element analysis)[7][17] | High (multi-element analysis)[7][8] | High (multi-element analysis)[10] |
| Ease of Use / Skill Level | Simple, suitable for routine analysis[16] | Moderate training required | Requires skilled operator | Requires highly skilled operator |
| Sample Preparation | Simple, direct analysis of solutions[5] | Requires sample digestion/dissolution[5] | Requires sample digestion/dissolution | Stringent preparation, dilution, filtration[19] |
| Primary Advantage | Cost-effective, simple for iron analysis[20] | Robust and reliable for single-element analysis[7] | Excellent for multi-element analysis at ppm/ppb levels[8] | Unmatched sensitivity for ultra-trace and multi-element analysis[10][18] |
Experimental Protocols
Protocol 1: Determination of Iron using the 1,10-Phenanthroline Method
This protocol is adapted from established methods for determining iron in aqueous solutions.[2][3][21]
1. Reagent Preparation:
-
Standard Iron Stock Solution (100 µg/mL): Accurately weigh ferrous ammonium sulfate hexahydrate and dissolve it in deionized water containing a small amount of sulfuric acid to prevent oxidation. Dilute to a known volume.[1]
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.[1][2]
-
1,10-Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of deionized water, warming gently if necessary.[2][14]
-
Sodium Acetate Buffer Solution (10% w/v): Dissolve 10 g of sodium acetate in 100 mL of deionized water.[2][14]
2. Preparation of Calibration Curve:
-
Into a series of 100 mL volumetric flasks, pipette appropriate volumes (e.g., 1, 5, 10, 20, 35 mL) of the standard iron solution.[21]
-
Prepare a blank by adding 50 mL of distilled water to another 100 mL volumetric flask.[2]
-
To each flask, add 1 mL of hydroxylamine hydrochloride solution and 10 mL of 1,10-phenanthroline solution.[2]
-
Add 8 mL of sodium acetate solution to buffer the pH.[2]
-
Dilute each solution to the 100 mL mark with deionized water and mix thoroughly.[21]
-
Allow the solutions to stand for at least 10 minutes for full color development.[2]
3. Sample Preparation and Analysis:
-
Pipette a known volume of the unknown sample into a 100 mL volumetric flask.
-
Treat the sample in the same manner as the standards, adding hydroxylamine, 1,10-phenanthroline, and sodium acetate.[21]
-
Dilute to the mark and allow for color development.
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax), determined to be around 510 nm.[2]
-
Measure the absorbance of each standard and the unknown sample against the reagent blank.
-
Plot a calibration curve of absorbance versus iron concentration for the standards. Determine the concentration of the unknown sample from this curve.[2]
Protocol 2: General Workflow for Metal Analysis by Flame Atomic Absorption Spectroscopy (AAS)
1. Reagent and Standard Preparation:
-
Prepare a series of calibration standards of the target metal from a certified stock solution. The standards and blank should be matrix-matched to the samples as closely as possible.
2. Instrument Setup:
-
Install the correct hollow cathode lamp for the element of interest.[6]
-
Set the instrument's wavelength and slit width according to the manufacturer's recommendations for the target analyte.
-
Optimize the flame conditions (fuel-to-oxidant ratio) and burner height for maximum absorbance.
3. Sample Preparation:
-
Solid samples typically require acid digestion to bring the metal into a liquid solution.[5]
-
Liquid samples may require dilution to fall within the linear range of the calibration curve.
-
Ensure all samples are filtered to prevent clogging of the nebulizer.
4. Analysis:
-
Aspirate the blank solution and zero the instrument.
-
Aspirate the calibration standards in order of increasing concentration, recording the absorbance for each.
-
Aspirate the unknown sample(s) and record their absorbance.
-
The instrument software typically generates a calibration curve and calculates the concentration of the unknown samples.[20]
Visualizations: Workflows and Decision Logic
Caption: Experimental workflow for the 1,10-Phenanthroline method.
Caption: General experimental workflow for instrumental techniques (AAS/ICP).
Caption: Decision tree for selecting an appropriate analytical method.
Conclusion
The choice between the 1,10-phenanthroline method and instrumental techniques depends on a careful evaluation of the specific analytical requirements.
-
The 1,10-phenanthroline method is a highly suitable, cost-effective, and reliable choice for the routine quantification of iron, particularly in quality control settings where a simple matrix is involved and instrumentation is limited.[1][20] Its simplicity and low operational cost make it an attractive option for dedicated, single-analyte applications.[16]
-
Atomic Absorption Spectroscopy (AAS) serves as a robust workhorse for the quantification of specific metals at ppm to ppb levels.[7] It offers higher specificity than the colorimetric method but is limited by its single-element nature and lower sample throughput compared to ICP techniques.[7][17]
-
ICP-OES and ICP-MS are the preferred methods for high-throughput laboratories requiring multi-element analysis.[7] ICP-OES is ideal for analyzing various elements at ppm and ppb levels, while ICP-MS provides unparalleled sensitivity for ultra-trace analysis.[8][18] The significant initial and operational costs of these techniques are justified by their high throughput and comprehensive analytical capabilities, making them indispensable for complex research and development applications.[10][17]
Ultimately, for researchers and professionals in drug development, a thorough understanding of these trade-offs is essential for selecting the most appropriate, efficient, and cost-effective method to ensure data quality and integrity.
References
- 1. benchchem.com [benchchem.com]
- 2. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. NEMI Method Summary - 3500-Fe B [nemi.gov]
- 5. chinamanufacturer.law.blog [chinamanufacturer.law.blog]
- 6. Spectrophotometry: From UV-Vis to Atomic Absorption | Lab Manager [labmanager.com]
- 7. Atomic Absorption Spectroscopy (AAS) vs. Inductively Coupled Plasma (ICP) Spectroscopy: Which Elemental Analysis Technique Is Right for Your Lab? | Lab Manager [labmanager.com]
- 8. qualitest.ae [qualitest.ae]
- 9. Advances in instrumental methods for the measurement and speciation of trace metals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. edu.rsc.org [edu.rsc.org]
- 12. scitepress.org [scitepress.org]
- 13. chemetrics.com [chemetrics.com]
- 14. benchchem.com [benchchem.com]
- 15. odinity.com [odinity.com]
- 16. ijmr.net.in [ijmr.net.in]
- 17. conquerscientific.com [conquerscientific.com]
- 18. drawellanalytical.com [drawellanalytical.com]
- 19. Spectroscopic Sample Preparation: Techniques for Accurate Results - Metkon [metkon.com]
- 20. benchchem.com [benchchem.com]
- 21. tau.ac.il [tau.ac.il]
A Comparative Guide to the 1,10-Phenanthroline Assay for Quantitative Iron Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of iron is crucial in various biological and chemical systems. The 1,10-phenanthroline assay is a widely adopted colorimetric method for this purpose, valued for its sensitivity and reliability. This guide provides an objective comparison of the 1,10-phenanthroline assay's performance against other common methods, supported by experimental data and detailed protocols.
Principle of the 1,10-Phenanthroline Assay
The 1,10-phenanthroline method relies on the formation of a stable, intensely colored complex between ferrous iron (Fe²⁺) and three molecules of 1,10-phenanthroline.[1] This complex, known as ferroin, exhibits a distinct orange-red color and has a maximum absorbance at approximately 510 nm, which allows for accurate spectrophotometric quantification.[1][2] Since 1,10-phenanthroline reacts specifically with Fe²⁺, any ferric iron (Fe³⁺) in a sample must first be reduced to the ferrous state.[1] A reducing agent, commonly hydroxylamine hydrochloride, is used for this purpose.[1][3] The intensity of the color produced is directly proportional to the iron concentration, following Beer's law over a specific range.[1][4] The color of the complex is stable for at least several months.[4][5]
Performance Comparison of Iron Quantification Assays
The selection of an appropriate iron quantification assay depends on factors such as sensitivity, specificity, cost, and the nature of the sample. The following table summarizes the key performance characteristics of the 1,10-phenanthroline assay compared to other common methods.
| Assay Method | Principle | Limit of Detection (LOD) | Key Advantages | Key Disadvantages |
| 1,10-Phenanthroline | Colorimetric | ~10 µg/L[1][3] | Good sensitivity, stable complex, wide optimal pH range (3-9), relatively low cost.[3][6] | Potential for interference from other metal ions and strong oxidizing agents.[3] Susceptible to photochemical reduction of Fe³⁺.[7] |
| Ferrozine | Colorimetric | ~10 µg/L[3] | Higher molar absorptivity than 1,10-phenanthroline, leading to greater sensitivity.[3] | Potential for interference from copper ions.[3] Can underestimate total iron in some samples.[8] |
| Atomic Absorption Spectrometry (AAS) | Atomic Absorption | ~5 µg/L[3] | High specificity and sensitivity.[3] | Requires more expensive instrumentation and skilled operators.[3] |
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Mass Spectrometry | <1 µg/L[3] | Extremely high sensitivity and can perform multi-element analysis.[3] | High capital and operational costs, requires highly skilled personnel.[3] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are the experimental protocols for the 1,10-phenanthroline assay and a common alternative, the Ferrozine assay.
1,10-Phenanthroline Assay Protocol
This protocol outlines the steps for the quantitative analysis of total iron in a sample.
Reagents:
-
Standard Iron Stock Solution (100 µg/mL): Dissolve 0.7022 g of ferrous ammonium sulfate hexahydrate [Fe(NH₄)₂(SO₄)₂·6H₂O] in deionized water. Carefully add 2.5 mL of concentrated sulfuric acid, and dilute to 1 L in a volumetric flask with deionized water.[1]
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride (NH₂OH·HCl) in 100 mL of deionized water.[1]
-
1,10-Phenanthroline Solution (0.25% w/v): Dissolve 0.25 g of 1,10-phenanthroline monohydrate in 100 mL of deionized water. Gentle warming may be required.[1]
-
Sodium Acetate Buffer Solution (1.2 M): Dissolve 164 g of anhydrous sodium acetate in deionized water, adjust pH to ~4.5 with acetic acid, and dilute to 1 L.[1]
Procedure:
-
Sample Preparation: Prepare the sample by dissolving it in a suitable solvent. The pH should be less than 2.[5] For biological samples, a digestion step may be necessary to bring all iron into solution.[3]
-
Reduction of Ferric Iron: To a known volume of the sample, add 2 mL of the hydroxylamine hydrochloride solution to reduce any Fe³⁺ to Fe²⁺. Mix well.[5]
-
Complex Formation: Add 5 mL of the 1,10-phenanthroline solution.[5]
-
pH Adjustment: Adjust the pH to between 3.0 and 4.0 using the sodium acetate buffer solution.[5]
-
Color Development: Dilute the solution to a final volume (e.g., 100 mL) with deionized water and allow it to stand for 10-15 minutes for complete color development.[1]
-
Spectrophotometric Measurement: Measure the absorbance of the solution at 510 nm against a reagent blank.[1]
-
Quantification: Determine the iron concentration from a standard curve prepared using known concentrations of the standard iron solution.[1]
Ferrozine Assay Protocol
Reagents:
-
Ferrozine Solution: Prepare a solution of 3-(2-pyridyl)-5,6-bis(4-phenylsulfonic acid)-1,2,4-triazine.
-
Reducing Agent: A suitable reducing agent like hydroxylamine hydrochloride.
-
Buffer Solution: To maintain the optimal pH for the reaction.
Procedure:
-
Sample Preparation: Similar to the 1,10-phenanthroline assay, prepare the sample in an acidic solution.
-
Reduction: Add the reducing agent to the sample to convert Fe³⁺ to Fe²⁺.
-
Complex Formation: Add the Ferrozine solution to the sample. A colored complex will form.
-
pH Adjustment: Use a buffer to adjust the pH to the optimal range for the Ferrozine-iron complex.
-
Spectrophotometric Measurement: Measure the absorbance at the wavelength of maximum absorbance for the Ferrozine-iron complex (typically around 562 nm).[9]
-
Quantification: Calculate the iron concentration based on a standard curve.
Visualizing the Workflow and Chemistry
To better understand the processes, the following diagrams illustrate the chemical reaction and the experimental workflow of the 1,10-phenanthroline assay.
Potential Interferences and Mitigation
Several substances can interfere with the 1,10-phenanthroline assay. Strong oxidizing agents can prevent the complete reduction of Fe³⁺ to Fe²⁺, leading to inaccurate results.[10] This can be overcome by adding an excess of the reducing agent.[10] Certain metal ions, such as zinc, copper, cobalt, and nickel, can also interfere by forming complexes with 1,10-phenanthroline.[11] The interference from these metals can often be minimized by adding an excess of the 1,10-phenanthroline reagent.[11] Additionally, ions like cyanide and phosphate may interfere with color development.[11] In the presence of high concentrations of Fe³⁺, masking agents like fluoride can be used to prevent its interference in the specific determination of Fe²⁺.[12][13] It is also important to be aware of the potential for photochemical reduction of ferric-phenanthroline species, which can be minimized by keeping samples in the dark.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 5. kelid1.ir [kelid1.ir]
- 6. NEMI Method Summary - 3500-Fe B [nemi.gov]
- 7. researchgate.net [researchgate.net]
- 8. Reevaluation of colorimetric iron determination methods commonly used in geomicrobiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. atlas-medical.com [atlas-medical.com]
- 10. benchchem.com [benchchem.com]
- 11. chemetrics.com [chemetrics.com]
- 12. Suppression of iron(III) interference in the determination of iron(II) in water by the 1,10-phenanthroline method - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. Spectrophotometric determination of iron(II) with 1,10-phenanthroline in the presence of large amounts of iron(III) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Evaluating the Molar Absorptivity of the Fe(II)-Phenanthroline Complex
The determination of iron concentration is a critical analytical procedure in various scientific and industrial fields, including environmental monitoring, clinical diagnostics, and materials science. A widely adopted and reliable method for this quantification is the spectrophotometric analysis of the intensely colored Fe(II)-phenanthroline complex. This guide provides a comprehensive overview of the standard experimental protocol for determining the molar absorptivity of this complex, compares it with alternative methods, and presents the necessary data and workflows for researchers, scientists, and drug development professionals.
The reaction between ferrous iron (Fe²⁺) and 1,10-phenanthroline results in the formation of a stable, orange-red complex, [Fe(C₁₂H₈N₂)₃]²⁺.[1] The intensity of this color is directly proportional to the concentration of iron in the sample, a principle governed by the Beer-Lambert Law. The molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a particular wavelength, is a key parameter in this analysis. A high molar absorptivity value signifies a highly sensitive method.[1] The Fe(II)-phenanthroline complex exhibits a high molar absorptivity, making this a very sensitive technique for iron determination.[1][2][3]
Experimental Protocols
A detailed methodology is crucial for obtaining accurate and reproducible results. The following protocol outlines the standard procedure for determining the molar absorptivity of the Fe(II)-phenanthroline complex.
1. Preparation of Reagents:
-
Standard Iron Solution (e.g., 10 ppm): Accurately weigh approximately 0.07 g of pure ferrous ammonium sulfate, Fe(NH₄)₂(SO₄)₂·6H₂O, and dissolve it in a 1-liter volumetric flask containing distilled water. Carefully add 2.5 mL of concentrated sulfuric acid to prevent the oxidation of Fe(II) and dilute to the mark with distilled water.[1][2][3] Calculate the precise concentration of this stock solution.
-
1,10-Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of distilled water. Gentle warming may be necessary to facilitate dissolution.[2][3]
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride (NH₂OH·HCl) in 100 mL of distilled water. This solution acts as a reducing agent to ensure all iron is in the Fe(II) state.[2][3]
-
Sodium Acetate Buffer Solution (1.2 M): Dissolve 10 g of sodium acetate (NaC₂H₃O₂) in 100 mL of distilled water. This buffer is used to maintain the pH of the solution within the optimal range of 2 to 9 for color development.[2][3]
2. Preparation of Standard Solutions and Blank:
-
Prepare a series of standard solutions by pipetting known volumes (e.g., 1, 5, 10, 25, and 50 mL) of the standard iron stock solution into separate 100 mL volumetric flasks.[2][3]
-
Prepare a blank solution by adding 50 mL of distilled water to a 100 mL volumetric flask.[3]
-
To each flask (including the blank), add 1 mL of the hydroxylamine hydrochloride solution, 10 mL of the 1,10-phenanthroline solution, and 8 mL of the sodium acetate solution.[2][3]
-
Dilute each solution to the 100 mL mark with distilled water and mix thoroughly. Allow the solutions to stand for at least 10 minutes for full color development.[2][3]
3. Spectrophotometric Measurement:
-
Using a spectrophotometer, measure the absorbance spectrum of one of the mid-range standard solutions between 400 nm and 700 nm against the reagent blank to determine the wavelength of maximum absorbance (λmax).[2] The reported λmax for the Fe(II)-phenanthroline complex is typically around 508-510 nm.[1][2][4]
-
Set the spectrophotometer to the determined λmax and measure the absorbance of each of the prepared standard solutions.
4. Calculation of Molar Absorptivity:
-
Plot a calibration curve of absorbance versus the molar concentration of the iron standards.
-
According to the Beer-Lambert Law, A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration.
-
The slope of the calibration curve will be equal to the molar absorptivity (ε) if the path length is 1 cm.[1]
Data Presentation
The molar absorptivity of the Fe(II)-phenanthroline complex is a well-established value. Below is a table summarizing reported values.
| Parameter | Reported Value | Reference(s) |
| Molar Absorptivity (ε) | 11,100 L mol⁻¹ cm⁻¹ | [1][2][3] |
| Wavelength of Max Absorbance (λmax) | 508 nm - 510 nm | [1][2][4] |
| Optimal pH Range | 2 - 9 | [1][2][3] |
Comparison with Alternative Methods
While the 1,10-phenanthroline method is robust and widely used, other techniques are available for the determination of iron.
| Method | Principle | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Advantages | Disadvantages |
| Fe(II)-Phenanthroline | Spectrophotometry of the orange-red complex formed between Fe(II) and 1,10-phenanthroline. | ~11,100 at ~508 nm | High sensitivity, stable complex, wide pH range, low cost.[1][2][3] | Potential interference from other metal ions. |
| Atomic Absorption Spectroscopy (AAS) | Measures the absorption of light by free iron atoms in a flame or graphite furnace. | Not applicable | High specificity and sensitivity, especially with a graphite furnace. | Requires expensive instrumentation and a more complex setup. |
| Inductively Coupled Plasma (ICP) | Measures the emission of light from excited iron atoms in a plasma. | Not applicable | Can measure multiple elements simultaneously with very high sensitivity. | High instrument and operational costs.[5] |
Visualizations
The following diagrams illustrate the experimental workflow and the underlying principle of the analysis.
Caption: Experimental workflow for determining the molar absorptivity of the Fe(II)-phenanthroline complex.
Caption: The relationship between absorbance and concentration as described by the Beer-Lambert Law.
References
A Comparative Guide to the Efficacy of 1,10-Phenanthroline and EDTA as Metalloprotease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used metalloprotease inhibitors: 1,10-Phenanthroline and Ethylenediaminetetraacetic acid (EDTA). Metalloproteases are a diverse class of enzymes that play critical roles in physiological and pathological processes, including tissue remodeling, cell signaling, inflammation, and cancer metastasis. Their activity is dependent on a catalytic metal ion, typically zinc. Both 1,10-Phenanthroline and EDTA function by chelating this essential metal ion, thereby inhibiting enzymatic activity. This guide will delve into their mechanisms of action, present available quantitative data on their efficacy, detail relevant experimental protocols, and provide a comparative analysis to aid in the selection of the appropriate inhibitor for specific research applications.
Mechanism of Action: A Tale of Two Chelators
The primary mechanism by which both 1,10-Phenanthroline and EDTA inhibit metalloproteases is through the sequestration of the catalytic metal ion, most commonly Zn²⁺, from the enzyme's active site. However, they achieve this through different coordination chemistries.
1,10-Phenanthroline is a heterocyclic organic compound that acts as a bidentate ligand, meaning it forms two coordinate bonds to the central metal ion through its two nitrogen atoms.[1] This results in the formation of a stable, planar complex with transition metal ions, effectively removing the catalytic cofactor from the metalloprotease.[1]
EDTA , on the other hand, is a more flexible aminopolycarboxylic acid that acts as a hexadentate ligand. It can form up to six coordinate bonds with a single metal ion, creating a highly stable, cage-like structure that sequesters the ion from the solution.[2] EDTA is a broad-spectrum chelator with a high affinity for several divalent cations, including Zn²⁺ and Ca²⁺, the latter of which is often important for the structural stability of metalloproteases.[2][3]
Quantitative Efficacy Data
A direct comparison of the inhibitory potency of 1,10-Phenanthroline and EDTA is challenging due to the limited availability of head-to-head studies with standardized experimental conditions. The following tables summarize the available quantitative data for each inhibitor from various sources. It is important to consider the different enzymes, substrates, and assay conditions when interpreting these values.
Table 1: Efficacy of 1,10-Phenanthroline as a Metalloprotease Inhibitor
| Target Metalloprotease | Reported Efficacy (IC50 or % Inhibition) | Experimental Context | Reference(s) |
| Collagenase | IC50: 110.5 µM | Cell-free assay | [3][4][5] |
| Endogenous Dentin MMPs | Significant reduction in dentin erosion at 1 mM | Ex vivo (human dentin) | [6][7] |
| Phialophora verrucosa Metallopeptidase | Complete inhibition (concentration not specified) | Cell-free assay | [8] |
| Prevotella ruminicola Dipeptidase | Effective at ≥ 0.1 mM | Cell-free (sonicated extracts) | [9] |
| Schistosoma mansoni enzymes | 98% reduction in egg production at 50 µM | In vitro (whole organism) | [4][10] |
| MMP-2 and MMP-9 | Complete inhibition in-gel (concentration not specified) | In-gel zymography | [11] |
Table 2: Efficacy of EDTA as a Metalloprotease Inhibitor
| Target Metalloprotease | Reported Efficacy (% Inhibition) | Experimental Context | Reference(s) |
| Endogenous Dentin MMPs | 55.1% at 1 min (17% EDTA) | Ex vivo (human dentin) | [6][12] |
| Endogenous Dentin MMPs | 72.8% at 2 min (17% EDTA) | Ex vivo (human dentin) | [6][12] |
| Endogenous Dentin MMPs | 74.7% at 5 min (17% EDTA) | Ex vivo (human dentin) | [6][12] |
| MMP-2 | Dose-dependent reduction in activity | Gelatin zymography | [12] |
| Prevotella ruminicola Dipeptidase | Effective at ≥ 0.1 mM (similar potency to 1,10-phenanthroline) | Cell-free (sonicated extracts) | [9] |
Comparative Analysis
While a direct IC50 comparison across a broad range of metalloproteases is not available, some key differences and similarities can be highlighted:
-
Potency: In a study on a bacterial dipeptidase, both 1,10-Phenanthroline and EDTA exhibited similar potency at concentrations of 0.1 mM and above.[9] For collagenase, 1,10-Phenanthroline has a reported IC50 of 110.5 µM.[3][4][5] Direct IC50 values for EDTA against specific MMPs are not consistently reported in the literature.[3]
-
Spectrum of Activity: Both are considered broad-spectrum metalloprotease inhibitors due to their fundamental mechanism of metal chelation.[1][2][3]
-
Cell Permeability: One study on Ehrlich ascites cells suggests that 1,10-Phenanthroline is more readily taken up by cells compared to EDTA. This is a critical consideration for cell-based assays and potential in vivo applications, as it may lead to more rapid and direct intracellular effects for 1,10-Phenanthroline.
-
Selectivity: 1,10-Phenanthroline has a strong affinity for transition metals like Zn²⁺, Fe²⁺, and Cu²⁺, making it a potent inhibitor of zinc-dependent metalloproteases.[1] EDTA also chelates Zn²⁺ but has a particularly high affinity for Ca²⁺, which can be an advantage or disadvantage depending on the experimental system.[2] The chelation of Ca²⁺ by EDTA can impact the stability of some metalloproteases and also affect Ca²⁺-dependent signaling pathways.
Experimental Protocols
A common method for determining the inhibitory efficacy of compounds like 1,10-Phenanthroline and EDTA is a fluorescence-based inhibitor assay using a quenched fluorescent substrate.
General Protocol for Fluorescence-Based Metalloprotease Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of 1,10-Phenanthroline or EDTA against a purified metalloprotease.
Materials:
-
Purified metalloprotease
-
Fluorogenic metalloprotease substrate (e.g., a FRET substrate)
-
1,10-Phenanthroline or EDTA
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the metalloprotease in assay buffer.
-
Prepare a stock solution of the inhibitor (1,10-Phenanthroline or EDTA) in a suitable solvent (e.g., DMSO for 1,10-Phenanthroline, water for EDTA) and create a series of dilutions in assay buffer.
-
Dissolve the fluorogenic substrate in assay buffer to the recommended working concentration.
-
-
Assay Setup:
-
In the wells of a 96-well plate, add the assay buffer.
-
Add varying concentrations of the inhibitor to the appropriate wells. Include a positive control (no inhibitor) and a negative control (e.g., a known potent inhibitor or no enzyme).
-
Add the metalloprotease solution to all wells except the no-enzyme control.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the substrate.
-
Measure the fluorescence kinetically over a set period (e.g., 30-60 minutes) at 37°C.
-
-
Data Analysis:
-
Determine the reaction rate (V) for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
Both 1,10-Phenanthroline and EDTA are effective and widely used broad-spectrum metalloprotease inhibitors that function by chelating the essential catalytic metal ion.
-
EDTA is a cost-effective, well-established inhibitor, particularly useful for applications like preventing protein degradation during cell lysis where complete chelation of divalent cations is desired.[2] Its high water solubility is also an advantage in many experimental setups. However, its high affinity for Ca²⁺ may interfere with certain biological assays, and its poor cell permeability can limit its effectiveness in cell-based studies.
-
1,10-Phenanthroline is a potent inhibitor of zinc-dependent metalloproteases.[1] Its demonstrated ability to be taken up by cells makes it a potentially more suitable choice for studies involving intact cells. However, it is less water-soluble than EDTA and may exhibit off-target effects due to its interaction with other metal ions like copper and iron.
The choice between 1,10-Phenanthroline and EDTA will ultimately depend on the specific experimental requirements, including the target metalloprotease, the experimental system (cell-free, cell-based, or in vivo), and the potential for interference from the chelation of other metal ions. For applications requiring a broad, non-specific inhibition of metalloproteases in protein extracts, EDTA is a standard choice. For studies focusing on zinc-dependent metalloproteases in cellular contexts, 1,10-Phenanthroline may offer advantages due to its cell permeability. It is always recommended to perform pilot experiments to determine the optimal concentration and efficacy of the chosen inhibitor in the specific experimental setup.
References
- 1. Metalloproteinases and their inhibitors—diagnostic and therapeutic opportunities in orthopedics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Matrix Metalloproteinases Inhibitors in Cancer Treatment: An Updated Review (2013–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The metalloprotease inhibitor 1,10-phenanthroline affects Schistosoma mansoni motor activity, egg laying and viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proteomic profiling of metalloprotease activities with cocktails of active-site probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Do matrix metalloproteinase and cathepsin K inhibitors work synergistically to reduce dentin erosion? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1,10-phenanthroline inhibits the metallopeptidase secreted by Phialophora verrucosa and modulates its growth, morphology and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influence of 1,10-phenanthroline and its analogues, other chelators and transition metal ions on dipeptidase activity of the rumen bacterium, Prevotella ruminicola - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assay for Protealysin-like Protease Inhibitor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of endogenous dentin matrix metalloproteinases by ethylenediaminetetraacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of ethylenediaminetetraacetic acid and 1,10-phenanthroline on cell proliferation and DNA synthesis of Ehrlich ascites cells - PubMed [pubmed.ncbi.nlm.nih.gov]
literature review of 1,10-Phenanthroline applications in analytical chemistry
For Researchers, Scientists, and Drug Development Professionals
1,10-Phenanthroline is a versatile heterocyclic organic compound widely employed in analytical chemistry due to its exceptional ability to form stable and intensely colored complexes with a variety of metal ions.[1][2] This property makes it an invaluable chromogenic reagent in spectrophotometric analysis, a sensitive ligand in fluorescence quenching, and a key component in electrochemical sensors and separation techniques.[1] This guide provides a comprehensive comparison of 1,10-phenanthroline with other common analytical reagents, supported by experimental data and detailed protocols to assist researchers in selecting the optimal method for their specific application.
Spectrophotometric Determination of Metal Ions
Spectrophotometry remains a cornerstone of quantitative analysis, and 1,10-phenanthroline is a premier reagent for the determination of various metal ions, most notably iron. The formation of the stable, orange-red tris(1,10-phenanthroline)iron(II) complex, [Fe(phen)₃]²⁺, which exhibits a maximum absorbance around 510 nm, is a classic and highly reliable analytical method.[2][3]
Comparison of Reagents for Iron (Fe²⁺) Determination
The determination of ferrous iron (Fe²⁺) is a common analytical challenge. While 1,10-phenanthroline is a well-established reagent, other compounds such as Ferrozine and 2,2'-Bipyridyl are also frequently used. The following table provides a comparative overview of their key analytical parameters.
| Parameter | 1,10-Phenanthroline | Ferrozine | 2,2'-Bipyridyl |
| λmax (nm) | ~510[2][3] | ~562[3][4][5] | 522 |
| Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | ~11,000 | ~27,900 | ~8,700 |
| Linearity Range | Varies with conditions | Varies with conditions | Varies with conditions |
| Advantages | High stability of the complex, wide pH range for color development.[3] | Higher sensitivity (greater molar absorptivity).[3][4] | Good selectivity. |
| Disadvantages | Lower sensitivity compared to Ferrozine.[3][4] | More susceptible to interference from other metals. | Lower sensitivity. |
Comparison of Reagents for Copper (Cu⁺/Cu²⁺) and Nickel (Ni²⁺) Determination
1,10-Phenanthroline and its derivatives are also effective for the determination of other transition metals like copper and nickel. Below is a comparison with commonly used alternative reagents.
| Analyte | Reagent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Key Features |
| Copper (Cu⁺) | Bathocuproine | 483[6] | 13,300 (for BCS, a water-soluble analog)[6] | High selectivity for Cu(I).[6] |
| Neocuproine | - | - | Selective for Cu(I).[7] | |
| Cuprizone | - | Higher than Bathocuproine and Neocuproine[7] | Forms a complex with Cu(II).[7] | |
| Nickel (Ni²⁺) | Dimethylglyoxime (DMG) | ~445[8][9] | - | Forms a characteristic red-orange complex.[9] |
Experimental Protocols
Spectrophotometric Determination of Iron(II) using 1,10-Phenanthroline
This protocol outlines the fundamental steps for the determination of ferrous iron in a sample.
1. Reagent Preparation:
-
Standard Iron Solution (e.g., 10 ppm): Prepare a stock solution from a primary standard such as ferrous ammonium sulfate.
-
1,10-Phenanthroline Solution (e.g., 0.1% w/v): Dissolve 1,10-phenanthroline monohydrate in deionized water, warming if necessary.
-
Hydroxylamine Hydrochloride Solution (e.g., 10% w/v): This reducing agent ensures all iron is in the Fe²⁺ state.
-
Sodium Acetate Buffer (e.g., 1 M): To maintain the optimal pH for complex formation.
2. Procedure:
-
To a series of volumetric flasks, add aliquots of the standard iron solution to create a calibration curve. Add the unknown sample to another flask.
-
Add hydroxylamine hydrochloride solution to each flask and mix.
-
Add the 1,10-phenanthroline solution and the sodium acetate buffer.
-
Dilute to the mark with deionized water and allow time for the color to develop fully.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (~510 nm) using a spectrophotometer, with a reagent blank as the reference.
-
Construct a calibration curve by plotting absorbance versus the concentration of the standards.
-
Determine the concentration of iron in the unknown sample from the calibration curve.
Spectrophotometric Determination of Copper(I) using Bathocuproine
This protocol is adapted for the determination of cuprous ions.
1. Reagent Preparation:
-
Standard Copper(I) Solution: Prepare from a suitable copper salt.
-
Bathocuproinedisulfonic acid (BCS) Solution: Prepare a stock solution in deionized water.[6]
-
Hydroxylamine Hydrochloride Solution: To reduce any Cu²⁺ to Cu⁺.
-
Sodium Citrate Buffer: To maintain the pH between 5 and 6.[10]
2. Procedure:
-
To the sample containing copper, add hydroxylamine hydrochloride to ensure all copper is in the Cu⁺ state.
-
Add the sodium citrate buffer to adjust the pH.[10]
-
Add the BCS solution and allow the orange color of the Cu(I)-BCS complex to develop.[6]
-
Measure the absorbance at approximately 483 nm.[6]
-
Quantify the copper concentration using a calibration curve prepared from standard solutions.
Spectrophotometric Determination of Nickel(II) using Dimethylglyoxime (DMG)
This protocol describes the determination of nickel.
1. Reagent Preparation:
-
Standard Nickel(II) Solution: Prepare from a pure nickel salt like ammonium nickel(II) sulfate.
-
Dimethylglyoxime Solution (1%): Dissolve DMG in 95% ethanol.
-
Saturated Bromine Water: As an oxidizing agent.
-
Concentrated Ammonia Solution: To adjust the pH and destroy excess bromine.
2. Procedure:
-
Place aliquots of the standard nickel solution and the unknown sample into separate volumetric flasks.
-
Add saturated bromine water and let it stand.
-
Add concentrated ammonia solution dropwise until the bromine color disappears, then add a slight excess.
-
Add the DMG solution to form the red nickel-DMG complex.
-
Dilute to volume and measure the absorbance at approximately 445 nm.[8][9]
-
Determine the nickel concentration using a calibration curve.
Other Analytical Applications of 1,10-Phenanthroline
Beyond spectrophotometry, 1,10-phenanthroline's unique properties are leveraged in several other analytical techniques.
Fluorescence Analysis
Pristine 1,10-phenanthroline can act as a fluorescent sensor. For instance, protonated 1,10-phenanthroline has been developed as a selective "turn-off" fluorescent sensor for the quantification of Fe(II).[11] The fluorescence intensity of the protonated phenanthroline decreases upon the addition of Fe(II) due to the formation of a non-fluorescent complex, a phenomenon known as static quenching.[11] This method offers high sensitivity, with a reported limit of quantification at the micromolar level.[11] Derivatives of 1,10-phenanthroline have also been designed as fluorescent probes for other metal ions like Ni²⁺ and Cd²⁺.[12][13]
Electrochemical Sensors
1,10-Phenanthroline and its derivatives are utilized in the development of electrochemical sensors. These sensors can be based on the modification of electrodes with phenanthroline-based compounds. For example, a flexible electrochemical sensor for the selective detection of heavy metal ions like Hg²⁺ and Pb²⁺ has been developed using 1,10-phenanthroline and its derivatives as sensitive layers.[14] Furthermore, 1,10-phenanthroline-5,6-dione has been used as a mediator in an electrochemical sensor for the detection of NADH, which can be applied to the determination of E. coli in water samples.[15]
Separation Science
The strong chelating ability of 1,10-phenanthroline makes it a valuable ligand in separation science.[1] For instance, 1,10-phenanthroline-2,9-dicarboxamides have been synthesized and studied as ligands for the separation and sensing of d- and f-block metals, including hazardous metals like cadmium, lead, and copper.
Logical Workflow for Spectrophotometric Analysis
The following diagram illustrates a typical workflow for the spectrophotometric determination of a metal ion using a chromogenic reagent like 1,10-phenanthroline.
Caption: Workflow for spectrophotometric metal ion analysis.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. 1,10-phenanthroline: Chemical properties, applications, and future prospects_Chemicalbook [chemicalbook.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. A Comparative Spectrophotometric Study Using Ferrozine and 1,10-Ortho-phenanthroline to Evaluate the Iron Redox Ratio (Fe(2+)/ΣFe) in Glass Prepared by Microwave Heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Comparison of Spectrophotometric Methods for the Determination of Copper in Sugar Cane Spirit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. scribd.com [scribd.com]
- 10. amt.copernicus.org [amt.copernicus.org]
- 11. Protonated 1,10-Phenanthroline as a Fluorescent Sensor for Fe(II) at Micro Molar Level Detections | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 12. A 1,10-phenanthroline fluorescence probe for real-time visualization of Ni2+ | Semantic Scholar [semanticscholar.org]
- 13. Enhanced metal ion selectivity of 2,9-di-(pyrid-2-yl)-1,10-phenanthroline and its use as a fluorescent sensor for cadmium(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 1,10-Phenanthroline Hydrate: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
1,10-Phenanthroline hydrate is a toxic chemical compound that requires careful handling and disposal to ensure the safety of laboratory personnel and to prevent environmental contamination.[1][2][3][4][5] This document provides a procedural, step-by-step guide for the proper disposal of this compound, in line with standard safety protocols.
Hazard Profile
This compound is classified as a hazardous substance. It is toxic if swallowed and very toxic to aquatic life with long-lasting effects.[1][2][3][5] Adherence to proper disposal procedures is therefore critical.
| Hazard Classification | Code | Description |
| Acute Toxicity, Oral | H301 | Toxic if swallowed.[1][2][3][6] |
| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life.[2] |
| Chronic Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects.[1][2][3][5] |
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with local, regional, and national regulations.[1][4][7] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing appropriate PPE, including:
-
Safety glasses or face shield.[2]
-
Chemical-resistant gloves.
-
A lab coat or other protective clothing.[6]
-
In case of dust formation, use a NIOSH-approved respirator.[2][8]
2. Waste Collection:
-
Solid Waste: Collect surplus or unwanted this compound in its original container or a clearly labeled, sealed container.[2][3] Do not mix with other waste.[3][5]
-
Contaminated Materials: Any materials used to clean up spills, such as paper towels or absorbent pads, should also be collected in a sealed bag or container for disposal.[9]
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself.[1][3][5] Do not reuse empty containers.[1]
3. Waste Storage:
-
Store the waste container in a designated, secure area, away from incompatible materials such as strong oxidizing agents.[6][9]
-
The storage area should be cool, dry, and well-ventilated.[2][7]
4. Disposal Method:
-
Licensed Disposal Company: The primary and recommended method of disposal is to transfer the waste to a licensed hazardous waste disposal company.[2] These companies are equipped to handle and treat hazardous chemicals safely.
-
Incineration: An alternative is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2] This should only be performed by trained professionals in a licensed facility.
5. Accidental Release or Spillage:
-
In the event of a spill, evacuate the area if necessary.[1]
-
Mechanically recover the product by sweeping or vacuuming it into a suitable container for disposal.[1][2][6]
-
Ventilate the area and wash the spill site after the material has been collected.[9]
-
Prevent the substance from entering drains or waterways.[2][6][10] If it does, inform the responsible authorities.[6]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. lobachemie.com [lobachemie.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. msds.nipissingu.ca [msds.nipissingu.ca]
- 8. westliberty.edu [westliberty.edu]
- 9. 1 10-Phenanthroline SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 10. uccaribe.edu [uccaribe.edu]
Personal protective equipment for handling 1,10-Phenanthroline hydrate
This guide provides immediate safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with 1,10-Phenanthroline hydrate. Adherence to these procedures is critical for ensuring laboratory safety and proper environmental stewardship.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as toxic if swallowed and very toxic to aquatic life with long-lasting effects.[1][2][3] Therefore, stringent adherence to PPE protocols is mandatory to prevent exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a face shield.[4][5] | Protects against splashes and airborne particles. |
| Skin Protection | Chemical-resistant gloves (e.g., PVC), a lab coat or a complete chemical-resistant suit, and closed-toe footwear (e.g., safety gumboots).[5][6][7] | Prevents skin contact with the chemical. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator or a full-face respirator should be used, especially when dust may be generated or if exposure limits are exceeded.[1][7] | Protects against inhalation of harmful dust. |
Safe Handling and Storage Protocols
Proper handling and storage are crucial to minimize risks associated with this compound.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[6][8]
-
Use non-sparking tools and take measures to prevent electrostatic discharge.[4]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[1][2][3]
-
Wash hands, face, and any exposed skin thoroughly after handling.[1][3]
Storage:
-
Keep containers tightly sealed to prevent moisture absorption as the material is hygroscopic.[1][3][5]
-
Store away from incompatible materials such as strong oxidizing agents and acids.[6][10]
-
The storage area should be locked or accessible only to authorized personnel.[3]
Accidental Release and First Aid Measures
Accidental Release: In the event of a spill, evacuate all non-essential personnel from the area.[11] Wearing full PPE, including respiratory protection, carefully sweep or vacuum the spilled solid.[1] Avoid generating dust.[1][11] Collect the material in a suitable, clearly labeled container for disposal.[11]
First Aid:
-
If Swallowed: Immediately call a poison center or doctor.[2][3][12] Rinse the mouth with water.[3]
-
If Inhaled: Move the person to fresh air.[12]
-
On Skin: Immediately wash the affected area with plenty of soap and water.[2][5]
-
In Eyes: Rinse cautiously with water for several minutes.[9] If contact lenses are present, remove them if it is easy to do so. Continue rinsing.[9]
Disposal Plan
All waste materials containing this compound must be treated as hazardous waste and disposed of according to local, state, and federal regulations.[3][11] The chemical should not be allowed to enter drains or the environment.[1][3] One disposal option is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5] Alternatively, surplus and non-recyclable solutions should be handled by a licensed disposal company.[5]
Experimental Workflow for Safe Handling
The following diagram outlines the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Safe handling workflow for this compound.
References
- 1. westliberty.edu [westliberty.edu]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. actylislab.com [actylislab.com]
- 8. uccaribe.edu [uccaribe.edu]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. 1 10-Phenanthroline SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 11. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 12. lobachemie.com [lobachemie.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
